molecular formula CHClO B3050398 Formyl chloride CAS No. 2565-30-2

Formyl chloride

货号: B3050398
CAS 编号: 2565-30-2
分子量: 64.47 g/mol
InChI 键: GFAUNYMRSKVDJL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Formyl chloride is a useful research compound. Its molecular formula is CHClO and its molecular weight is 64.47 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

formyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHClO/c2-1-3/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFAUNYMRSKVDJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30180344
Record name Formyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30180344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

64.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2565-30-2
Record name Formyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002565302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Formyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30180344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Formyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formyl chloride (CHClO), the simplest acyl chloride, is a highly reactive and unstable chemical intermediate of significant interest in organic synthesis. Its transient nature makes it a challenging yet valuable reagent for introducing the formyl group into various molecular scaffolds. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including detailed experimental protocols for its in situ generation and subsequent reactions. Spectroscopic data are presented to aid in its characterization, and key reaction pathways are illustrated with signaling pathway diagrams.

Physical Properties

This compound is a colorless, pungent liquid at temperatures below its boiling point. However, it is highly unstable at room temperature and readily decomposes.[1] Due to its instability, many of its physical properties have been determined under specific, controlled conditions or are predicted values. A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula CHClO
Molecular Weight 64.47 g/mol
CAS Number 2565-30-2
Boiling Point -18 °C (extrapolated)
Melting Point -92 °C
Density 1.25 g/cm³ (at -20 °C)
Vapor Pressure High
Solubility Reacts with water and many organic solvents[2]
Stability Highly unstable; decomposes at room temperature[1][2]

Chemical Properties and Reactivity

This compound's high reactivity stems from the electrophilic nature of the carbonyl carbon and the good leaving group ability of the chloride ion. Its primary chemical characteristic is its instability, readily decomposing into carbon monoxide (CO) and hydrogen chloride (HCl).[1][2][3] This decomposition can be autocatalytic.[1]

FormylChloride This compound (HCOCl) Products Carbon Monoxide (CO) + Hydrogen Chloride (HCl) FormylChloride->Products Decomposition

Caption: Decomposition pathway of this compound.

Reactions with Nucleophiles

This compound undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles.

This compound reacts vigorously with water to produce formic acid and hydrogen chloride.[2]

FormylChloride This compound (HCOCl) FormicAcid Formic Acid (HCOOH) FormylChloride->FormicAcid HCl Hydrogen Chloride (HCl) FormylChloride->HCl Water Water (H₂O) Water->FormicAcid Water->HCl

Caption: Hydrolysis of this compound.

The reaction with alcohols yields formate (B1220265) esters and hydrogen chloride. This reaction is analogous to the esterification of other acyl chlorides.

FormylChloride This compound (HCOCl) FormateEster Formate Ester (HCOOR) FormylChloride->FormateEster HCl Hydrogen Chloride (HCl) FormylChloride->HCl Alcohol Alcohol (R-OH) Alcohol->FormateEster Alcohol->HCl

Caption: Reaction of this compound with an alcohol.

Primary and secondary amines react with this compound to form N-substituted formamides.

FormylChloride This compound (HCOCl) Formamide Formamide (HCONR₂) FormylChloride->Formamide HCl Hydrogen Chloride (HCl) FormylChloride->HCl Amine Amine (R₂NH) Amine->Formamide Amine->HCl

Caption: Reaction of this compound with an amine.

Experimental Protocols

Due to its instability, this compound is almost always generated in situ for immediate use in a subsequent reaction.

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of formic acid with a chlorinating agent, such as benzoyl chloride.

Experimental Protocol: In Situ Generation from Formic Acid and Benzoyl Chloride

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl) is assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents: Anhydrous formic acid is placed in the reaction flask. The dropping funnel is charged with benzoyl chloride.

  • Reaction: The formic acid is cooled in an ice bath. Benzoyl chloride is added dropwise with vigorous stirring.

  • In Situ Use: The resulting mixture containing this compound is then used directly for the subsequent reaction by adding the desired nucleophile.

cluster_synthesis Synthesis Workflow Start Start Setup Assemble dry apparatus under inert atmosphere Start->Setup AddReagents Add formic acid to flask Charge dropping funnel with benzoyl chloride Setup->AddReagents Cool Cool formic acid in ice bath AddReagents->Cool AddBenzoylChloride Add benzoyl chloride dropwise with stirring Cool->AddBenzoylChloride InSituGeneration In situ generation of this compound AddBenzoylChloride->InSituGeneration Use Use immediately for next reaction InSituGeneration->Use End End Use->End

Caption: Workflow for the in situ synthesis of this compound.

Gattermann-Koch Reaction

This compound is a key intermediate in the Gattermann-Koch reaction, which is used to formylate aromatic compounds.[1][4]

Experimental Protocol: Gattermann-Koch Formylation of Toluene

  • Catalyst Preparation: A mixture of copper(I) chloride and aluminum chloride is suspended in the aromatic substrate (e.g., toluene) in a high-pressure autoclave.

  • Gaseous Reagents: The autoclave is charged with a high-pressure mixture of carbon monoxide (CO) and hydrogen chloride (HCl) gas.

  • Reaction: The mixture is stirred and heated, leading to the in situ formation of this compound, which then acylates the aromatic ring.

  • Workup: The reaction is quenched by pouring it onto ice, followed by extraction and purification of the resulting aldehyde.

cluster_gattermann Gattermann-Koch Reaction Workflow Start Start PrepareCatalyst Suspend CuCl and AlCl₃ in toluene Start->PrepareCatalyst ChargeGases Charge autoclave with high-pressure CO and HCl PrepareCatalyst->ChargeGases React Heat and stir the mixture ChargeGases->React Quench Quench reaction with ice React->Quench Extract Extract and purify the product Quench->Extract End End Extract->End

Caption: Workflow for the Gattermann-Koch reaction.

Spectroscopic Characterization

The high reactivity of this compound makes its isolation for spectroscopic analysis challenging. Most available data is from gas-phase studies or theoretical calculations.

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of this compound exhibits characteristic absorption bands. The most intense band is the C=O stretch, which is observed at a higher frequency than in many other carbonyl compounds.

Table 2: Key IR Absorption Bands of this compound

Wavenumber (cm⁻¹)Vibrational Mode
~2980C-H stretch
~1800C=O stretch
~1050C-H bend
~750C-Cl stretch
Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimentally obtaining NMR spectra of this compound is difficult due to its instability. Predicted NMR data can provide an estimation of the expected chemical shifts.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusPredicted Chemical Shift (ppm)
¹H 9.5 - 10.5
¹³C 160 - 170
Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (m/z 64 and 66 in a ~3:1 ratio due to the isotopes of chlorine). Common fragmentation pathways would involve the loss of a chlorine radical or a hydrogen radical. The base peak is likely to be the formyl cation [HCO]⁺ at m/z 29.

Expected Fragmentation Pattern:

  • [M]⁺: m/z 64/66

  • [M-H]⁺: m/z 63/65

  • [M-Cl]⁺: m/z 29 (formyl cation)

  • [CO]⁺: m/z 28

M [CH³⁵ClO]⁺˙ m/z = 64 M_minus_H [C³⁵ClO]⁺ m/z = 63 M->M_minus_H - H• M_minus_Cl [CHO]⁺ m/z = 29 M->M_minus_Cl - ³⁵Cl• M_Cl37 [CH³⁷ClO]⁺˙ m/z = 66 CO [CO]⁺˙ m/z = 28 M_minus_Cl->CO - H•

Caption: Proposed mass spectrometry fragmentation of this compound.

Safety and Handling

This compound is a hazardous substance due to its high reactivity and the toxicity of its decomposition products (CO and HCl). It should only be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All reactions involving this compound should be conducted under anhydrous conditions to prevent its rapid hydrolysis.

Conclusion

This compound, despite its inherent instability, remains a valuable reagent in organic synthesis for the introduction of the formyl group. A thorough understanding of its physical and chemical properties, as well as appropriate handling procedures, is essential for its safe and effective use in research and development. The in situ generation of this transient species is the most practical approach for its utilization in chemical transformations. Further research into stabilizing this compound or developing safer and more efficient formylating agents continues to be an active area of investigation.

References

Navigating the Synthesis of a Fleeting Reagent: A Technical Guide to Laboratory-Scale Formyl Chloride Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Formyl chloride (HCOCl), the simplest acyl chloride, presents a unique challenge in synthetic chemistry. Its high reactivity and inherent instability make it a transient species, yet its role as a formylating agent holds significant potential in the synthesis of pharmaceuticals and other fine chemicals. This technical guide provides an in-depth exploration of the laboratory-scale synthesis of this compound, offering a comparative analysis of various methods, detailed experimental protocols, and critical safety considerations.

Executive Summary

The synthesis of this compound is characterized by its need for anhydrous conditions and low temperatures to mitigate its rapid decomposition into carbon monoxide (CO) and hydrogen chloride (HCl)[1][2]. This guide details three primary synthetic strategies: the reaction of formic acid with common chlorinating agents (thionyl chloride, benzoyl chloride, and sulfuryl chloride) and the in situ generation of this compound for immediate consumption in reactions like the Gattermann-Koch formylation. Each method's advantages, limitations, and safety precautions are systematically evaluated to assist researchers in selecting the most appropriate approach for their specific laboratory context.

Comparative Analysis of Synthesis Methods

The choice of synthetic route for this compound is often dictated by the available starting materials, the required scale, and the tolerance of the subsequent reaction to byproducts. The following table summarizes the key quantitative data associated with the most common laboratory-scale methods.

Synthesis MethodChlorinating AgentTypical Reaction TemperatureReported YieldPurityKey Considerations
Method 1 Thionyl Chloride (SOCl₂)0 °C to refluxModerate to HighVariableGaseous byproducts (SO₂, HCl) are easily removed, but purification of the product is crucial.
Method 2 Benzoyl Chloride (C₆H₅COCl)Low temperatures (e.g., 0 °C)ModerateGoodThe reaction is driven by the formation of benzoic anhydride.
Method 3 Sulfuryl Chloride (SO₂Cl₂)Low temperatures (e.g., 0 °C)ModerateVariableGenerates gaseous byproducts (SO₂, HCl).
Method 4 (in situ) Carbon Monoxide (CO) & HClHigh pressure or with a catalystN/A (consumed directly)N/APrimarily for Gattermann-Koch formylation of aromatic compounds.[3][4][5]

Table 1: Comparison of Laboratory-Scale this compound Synthesis Methods.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited. Extreme caution must be exercised when handling all reagents and the final product, as they are corrosive, toxic, and/or moisture-sensitive. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Method 1: Synthesis from Formic Acid and Thionyl Chloride

This is one of the most common methods for preparing acyl chlorides[6]. The reaction of formic acid with thionyl chloride produces this compound along with the gaseous byproducts sulfur dioxide and hydrogen chloride[7].

Experimental Workflow:

G A 1. Charge a flame-dried, three-necked flask with anhydrous formic acid. B 2. Cool the flask to 0 °C in an ice bath. A->B C 3. Add thionyl chloride dropwise with vigorous stirring. B->C D 4. Allow the reaction to proceed at 0 °C, then warm to room temperature. C->D E 5. Isolate this compound by low-temperature distillation. D->E F 6. Collect the product in a cold trap (-78 °C). E->F

Caption: Workflow for this compound synthesis using thionyl chloride.

Detailed Protocol:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas outlet (bubbler) to vent HCl and SO₂ gases safely.

  • Reaction: Charge the flask with anhydrous formic acid (1.0 eq). Cool the flask to 0 °C using an ice-water bath. Add thionyl chloride (1.1 to 1.5 eq) dropwise from the dropping funnel over 30-60 minutes with vigorous stirring.

  • Reaction Monitoring: After the addition is complete, continue stirring at 0 °C for 1 hour, then allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Purification: The highly volatile this compound can be isolated by distillation at reduced pressure into a cold trap cooled with a dry ice/acetone bath (-78 °C)[8]. It is crucial to avoid heating the reaction mixture excessively to prevent decomposition.

Method 2: Synthesis from Formic Acid and Benzoyl Chloride

This method relies on the reaction of formic acid with benzoyl chloride to produce this compound and benzoic anhydride.

Reaction Pathway:

G HCOOH Formic Acid HCOCl This compound HCOOH->HCOCl C6H5COCl Benzoyl Chloride BenzoicAnhydride Benzoic Anhydride C6H5COCl->BenzoicAnhydride

Caption: Reaction of formic acid with benzoyl chloride.

Detailed Protocol:

  • Apparatus Setup: In a flame-dried, two-necked flask equipped with a magnetic stirrer and a reflux condenser, combine anhydrous formic acid (1.0 eq) and benzoyl chloride (1.0 eq).

  • Reaction: Stir the mixture at room temperature. The reaction can be gently heated to 40-50 °C to increase the rate of reaction.

  • Purification: this compound, being the most volatile component, can be distilled directly from the reaction mixture into a cold trap as described in Method 1.

Method 3: Synthesis from Formic Acid and Sulfuryl Chloride

Sulfuryl chloride can also be used as a chlorinating agent for the preparation of this compound.

Detailed Protocol:

  • Apparatus Setup: Use a similar setup as in Method 1.

  • Reaction: Cool anhydrous formic acid (1.0 eq) in an ice-salt bath to -10 °C. Add sulfuryl chloride (1.0 eq) dropwise with efficient stirring, maintaining the temperature below 0 °C.

  • Work-up: After the addition, allow the mixture to stir at low temperature for an additional hour. The this compound can then be isolated by careful low-temperature, low-pressure distillation.

Method 4: In Situ Generation for the Gattermann-Koch Reaction

In the Gattermann-Koch reaction, this compound is generated in situ from carbon monoxide and hydrogen chloride, typically under high pressure and in the presence of a Lewis acid catalyst like aluminum chloride and a co-catalyst such as copper(I) chloride[5][8][9]. The this compound is immediately trapped by an aromatic substrate.

Conceptual Workflow:

G CO_HCl CO + HCl FormylChloride [HCOCl] (in situ) CO_HCl->FormylChloride Catalyst Catalyst AlCl₃ / CuCl Product Formylated Aromatic FormylChloride->Product Aromatic Aromatic Aromatic Substrate

Caption: In situ generation and reaction of this compound.

Due to the use of high-pressure carbon monoxide and corrosive gases, this reaction requires specialized equipment and is typically performed by experienced chemists. The procedure involves passing a stream of CO and HCl gas through a solution of the aromatic substrate and the catalyst in an appropriate solvent.

Spectroscopic Data

The characterization of this compound is challenging due to its instability. However, spectroscopic data has been obtained under specific conditions.

Spectroscopic DataValueReference
¹H NMR A single peak is expected for the formyl proton. The chemical shift will be in the aldehyde region, likely downfield.[10]
¹³C NMR A single peak is expected for the carbonyl carbon.[11]
IR Spectroscopy (gas phase) C=O stretch: ~1800 cm⁻¹[8]

Table 2: Spectroscopic Data for this compound. Note: Specific NMR data in common solvents is scarce due to the compound's reactivity.

Safety, Handling, and Storage

This compound is a highly reactive, corrosive, and toxic substance. Its instability requires stringent safety protocols.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety goggles. All manipulations should be performed in a certified chemical fume hood[12].

  • Anhydrous Conditions: this compound reacts violently with water. All glassware must be flame-dried, and anhydrous reagents and solvents must be used.

  • Low-Temperature Storage: If isolation is necessary, this compound must be stored at low temperatures (e.g., in a sealed container at -78 °C or below) to prevent rapid decomposition[13].

  • Quenching and Disposal: Unused this compound should be quenched carefully by slowly adding it to a stirred, cold solution of a nucleophile like an alcohol (e.g., isopropanol) or a dilute base. Dispose of all chemical waste according to institutional guidelines.

Logical Relationship of Safety Precautions:

G A High Reactivity & Instability B Use of Fume Hood A->B C Anhydrous Conditions A->C D Low Temperature A->D E Proper Quenching A->E

Caption: Key safety considerations for handling this compound.

Conclusion

The laboratory synthesis of this compound is a task that demands careful planning and execution due to the compound's inherent instability. While several methods exist, the choice of protocol will depend on the specific needs of the researcher. The synthesis from formic acid and thionyl chloride offers a balance of accessibility and efficiency, while in situ generation remains the method of choice for applications like the Gattermann-Koch reaction. By adhering to the detailed protocols and stringent safety measures outlined in this guide, researchers can successfully prepare and utilize this valuable, albeit transient, synthetic intermediate.

References

An In-depth Technical Guide on the Molecular Structure and Bonding of Formyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formyl chloride (CHClO), a reactive acyl chloride, serves as a fundamental model for understanding the interplay of electronic and steric effects on molecular geometry and bonding. This technical guide provides a comprehensive overview of the molecular structure of this compound, synthesizing data from key experimental studies. We present a detailed analysis of its bonding characteristics, supported by quantitative data from microwave and infrared spectroscopy. This document includes detailed experimental protocols representative of the techniques used for the characterization of this transient species, alongside visualizations of its molecular structure and a representative experimental workflow to facilitate a deeper understanding for researchers in chemistry and drug development.

Introduction

This compound is the simplest acyl chloride, characterized by a carbonyl group bonded to a hydrogen atom and a chlorine atom. Its high reactivity and transient nature in many environments make its detailed structural elucidation a significant achievement in molecular spectroscopy. A thorough understanding of its structure and bonding provides insights into the reactivity of acyl chlorides, a critical functional group in organic synthesis and medicinal chemistry. The planar structure and the interplay of the electronegative oxygen and chlorine atoms with the central carbon atom create a molecule with distinct spectroscopic signatures. This guide will delve into the precise geometric parameters and vibrational modes of this compound, offering a foundational understanding for professionals in related scientific fields.

Molecular Structure and Geometry

The molecular structure of this compound has been determined with high precision through microwave spectroscopy. The molecule is planar, a fact established by the analysis of its inertial defects. The key structural parameters are summarized in the table below.

Table 1: Molecular Geometry of this compound
ParameterValueExperimental MethodReference
Bond Lengths
C-Cl1.760 ÅMicrowave Spectroscopy[1]
C=O1.188 ÅMicrowave Spectroscopy[1]
C-H1.096 ÅMicrowave Spectroscopy[1]
Bond Angles
∠HCCl109°58'Microwave Spectroscopy[1]
∠HCO126°29'Microwave Spectroscopy[1]
∠ClCO123°33'Calculated

The trigonal planar arrangement around the central carbon atom is a consequence of the sp² hybridization of the carbon. The bond angles deviate from the ideal 120° due to the different steric and electronic demands of the hydrogen, chlorine, and oxygen atoms.

molecular_structure cluster_angles Bond Angles C C H H C->H 1.096 Å Cl Cl C->Cl 1.760 Å O O C->O 1.188 Å angle1 ∠HCCl = 109°58' angle2 ∠HCO = 126°29'

Figure 1: Molecular Structure of this compound with Bond Lengths.

Bonding and Electronic Structure

The bonding in this compound can be described by a combination of sigma (σ) and pi (π) bonds. The central carbon atom is sp² hybridized, forming three σ bonds: one with hydrogen, one with chlorine, and one with oxygen. The remaining p-orbital on the carbon atom overlaps with a p-orbital on the oxygen atom to form a π bond, resulting in the C=O double bond.

The electronegativity of the oxygen and chlorine atoms leads to a significant polarization of the bonds, with electron density drawn away from the carbon and hydrogen atoms. This results in a molecule with a permanent dipole moment. The resonance structures of this compound can be depicted as follows, with the structure on the left being the major contributor.

resonance_structures cluster_A Major Contributor cluster_B Minor Contributor node1 H - C(=O) - Cl node2 H - C(O⁻) = Cl⁺ node1->node2 <->

Figure 2: Resonance Structures of this compound.

Spectroscopic Data

Spectroscopic studies have been instrumental in determining the structure and bonding of this compound. Microwave spectroscopy provides precise rotational constants, which are used to calculate the moments of inertia and, subsequently, the molecular geometry. Infrared spectroscopy reveals the vibrational modes of the molecule, which are related to the strengths of the chemical bonds.

Table 2: Rotational and Vibrational Spectroscopic Data for this compound
Spectroscopic ParameterValueUnitReference
Rotational Constants
A60655.2MHz[1]
B4983.8MHz[1]
C4596.9MHz[1]
Vibrational Frequencies
ν₁ (C-H stretch)2942cm⁻¹[2]
ν₂ (C=O stretch)1811cm⁻¹[2]
ν₃ (CH rock)1342cm⁻¹[2]
ν₄ (C-Cl stretch)771cm⁻¹[2]
ν₅ (COCl bend)565cm⁻¹[2]
ν₆ (CH wag)1001cm⁻¹[2]

Experimental Protocols

The characterization of a transient and reactive species like this compound requires specialized experimental techniques. The following protocols are representative of the methods used in the key studies that elucidated its molecular structure.

Microwave Spectroscopy: A Representative Protocol

Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of gas-phase molecules. For a short-lived species like this compound, the experiment must be conducted in a flow system where the molecule is continuously generated and passed through the spectrometer.

Objective: To measure the rotational transitions of this compound to determine its rotational constants and molecular geometry.

Methodology:

  • Generation of this compound: this compound is unstable and is typically prepared in situ. One common method is the gas-phase reaction of formic acid with a chlorinating agent, such as thionyl chloride, at low pressure. The reactants are introduced into a flow tube reactor immediately upstream of the spectrometer's absorption cell.

  • Spectrometer Setup: A Stark-modulated microwave spectrometer operating in the frequency range of 8-40 GHz is typically used. The absorption cell consists of a long (e.g., 3-meter) X-band waveguide.

  • Sample Introduction: The reaction mixture containing this compound is continuously pumped through the waveguide absorption cell. The pressure in the cell is maintained at a low level (e.g., 10-50 mTorr) to minimize pressure broadening of the spectral lines.

  • Data Acquisition: The microwave radiation is swept through the desired frequency range. When the frequency of the radiation matches a rotational transition of this compound, absorption occurs. A phase-sensitive detector locked to the Stark modulation frequency is used to enhance the signal-to-noise ratio.

  • Temperature Control: To increase the lifetime of the unstable this compound, the waveguide cell is often cooled to dry ice temperatures (approximately -78 °C).[1]

  • Data Analysis: The measured transition frequencies are assigned to specific rotational quantum numbers (J, Kₐ, Kₑ). These assignments are then used in a least-squares fitting procedure to determine the precise rotational constants (A, B, C) of the molecule. From these constants, the moments of inertia are calculated, which in turn are used to derive the bond lengths and bond angles.

microwave_spectroscopy_workflow cluster_generation Sample Generation cluster_spectrometer Microwave Spectrometer reactants Formic Acid + Chlorinating Agent reactor Flow Tube Reactor reactants->reactor cell Cooled Waveguide Cell reactor->cell Continuous Flow source Microwave Source source->cell Swept Frequency detector Detector cell->detector analysis Data Analysis: - Assign Transitions - Fit Rotational Constants - Determine Molecular Structure detector->analysis Absorption Signal

Figure 3: Generalized Workflow for Microwave Spectroscopy of this compound.
Gas-Phase Infrared Spectroscopy: A Representative Protocol

Infrared spectroscopy probes the vibrational energy levels of molecules. For gas-phase studies of unstable species, a long-path gas cell is often coupled with a Fourier Transform Infrared (FTIR) spectrometer.

Objective: To measure the vibrational frequencies of this compound to understand its bond strengths and vibrational modes.

Methodology:

  • Generation of this compound: As with microwave spectroscopy, this compound is generated in a flow system. An alternative method involves the ozonolysis of cis- or trans-1,2-dichloroethylene.

  • Spectrometer Setup: A high-resolution Fourier Transform Infrared (FTIR) spectrometer is used. The infrared beam is passed through a long-path gas cell (e.g., a multi-pass cell) to achieve a sufficient absorption path length for the low concentration of the transient species.

  • Sample Handling: The reaction products, including this compound, are flowed through the gas cell. The pressure is maintained at a few Torr.

  • Data Acquisition: An interferogram is recorded by the FTIR spectrometer. Multiple scans are typically co-added to improve the signal-to-noise ratio.

  • Data Processing: The interferogram is subjected to a Fourier transform to obtain the infrared spectrum (absorbance or transmittance versus wavenumber).

  • Spectral Analysis: The absorption bands in the spectrum are assigned to the fundamental vibrational modes of this compound. The rotational fine structure of the vibrational bands can also be analyzed to obtain information about the rotational constants in the ground and vibrationally excited states.

Conclusion

The molecular structure and bonding of this compound have been thoroughly characterized by a combination of microwave and infrared spectroscopy. These studies have provided a precise determination of its planar geometry, bond lengths, and bond angles. The spectroscopic data offer valuable insights into the electronic environment of the carbonyl group when influenced by a halogen atom. The experimental protocols outlined in this guide are representative of the sophisticated techniques required to study such reactive and transient molecules. This foundational knowledge is crucial for researchers and professionals in fields where the chemistry of acyl chlorides plays a pivotal role, including in the design and synthesis of new pharmaceuticals and functional materials.

References

Formyl Chloride: A Technical Guide to its Stability at Room Temperature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 15, 2025

Executive Summary

Formyl chloride (HCOCl), the simplest acyl chloride, is a molecule of significant interest in organic synthesis and atmospheric chemistry. However, its practical application is severely limited by its inherent instability at room temperature. This technical guide provides a comprehensive overview of the stability of this compound, detailing its decomposition pathways, relevant kinetic data, and the experimental protocols for its synthesis and the conceptual framework for studying its transient nature.

Stability of this compound at Ambient Temperatures

This compound is unequivocally unstable at room temperature.[1][2][3] Its high reactivity stems from the electron-withdrawing nature of the carbonyl group and the good leaving group ability of the chloride ion. This inherent instability leads to rapid decomposition, making its isolation and storage under ambient conditions exceptionally challenging.[2][4] The molecule is known to be a colorless gas with a pungent odor at room temperature and readily decomposes into thermodynamically more stable products.[1]

Primary Decomposition Pathway

The principal route of this compound decomposition at room temperature is a unimolecular elimination reaction, yielding carbon monoxide (CO) and hydrogen chloride (HCl).[1][3] This process is facile due to the relatively weak carbon-chlorine bond.[1]

Reaction: HCOCl → CO + HCl

This decomposition is a key characteristic that distinguishes this compound from its more stable higher acyl chloride analogues, such as acetyl chloride.[2]

Hydrolysis

In the presence of moisture, this compound undergoes rapid hydrolysis to produce formic acid and hydrochloric acid.[1] This reactivity with water contributes to its fuming appearance in moist air and further complicates its handling and storage.

Reaction: HCOCl + H₂O → HCOOH + HCl

Quantitative Decomposition Data

Due to its transient nature, precise kinetic data for the decomposition of pure this compound at standard room temperature is scarce in the literature. However, studies in aqueous environments and the gas phase provide valuable insights into its reactivity.

ParameterValue/ConditionRemarks
Half-life < 10 secondsIn aqueous solution at 25°C and 50% relative humidity.[4]
Atmospheric Lifetime 18 to 21 daysEstimated based on reactions with Cl atoms and OH radicals, and photolysis.[5]
Storage Conditions -20°C under inert gas (N₂/Ar)Required for long-term storage in sealed, passivated glassware.[4]
Stable Preparation Temperature ≤ -60°CCan be prepared and handled at low temperatures.[2]

Experimental Protocols

Low-Temperature Synthesis of this compound

This protocol is adapted from established methods for the preparation of this compound for in situ use or low-temperature studies.

Objective: To synthesize this compound at a temperature where it is transiently stable.

Materials:

  • Anhydrous formic acid

  • Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)

  • Anhydrous solvent (e.g., diethyl ether, chloroform)

  • Dry ice/acetone or liquid nitrogen cooling bath

  • Schlenk line or similar inert atmosphere apparatus

  • Glassware, oven-dried and cooled under an inert atmosphere

Procedure:

  • Set up a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen/argon inlet.

  • Cool the flask to -78°C using a dry ice/acetone bath.

  • Add anhydrous formic acid to the flask via the dropping funnel.

  • Slowly add a stoichiometric amount of thionyl chloride or phosphorus pentachloride to the stirred formic acid solution.

  • Maintain the temperature at -78°C throughout the addition to control the reaction and prevent the decomposition of the product.

  • After the addition is complete, allow the reaction to stir for an additional 1-2 hours at -78°C.

  • The resulting solution contains this compound and can be used for subsequent reactions at low temperatures or for spectroscopic analysis in a pre-cooled cell.

Note: All manipulations should be carried out under a strict inert atmosphere to prevent hydrolysis.

Conceptual Workflow for Decomposition Studies

A direct measurement of this compound's stability at room temperature would require rapid, in-situ monitoring techniques.

Objective: To monitor the decomposition of this compound in the gas or solution phase.

Methodology:

  • Generation: Synthesize this compound at low temperature as described in Protocol 3.1.

  • Introduction:

    • Gas Phase: Volatilize the this compound into a pre-evacuated and temperature-controlled gas cell (e.g., an infrared gas cell).

    • Solution Phase: Inject a small aliquot of the cold this compound solution into a temperature-controlled cuvette containing a pre-equilibrated, inert solvent.

  • Monitoring:

    • Spectroscopic Methods: Immediately begin acquiring spectra using a rapid-scanning technique such as Fourier-Transform Infrared (FTIR) or UV-Visible spectroscopy. Monitor the disappearance of the characteristic this compound absorption bands (e.g., C=O stretch) and the appearance of the CO and HCl bands.

    • Mass Spectrometry: For gas-phase studies, a mass spectrometer can be used to monitor the change in the parent ion peak of this compound and the fragment ions corresponding to its decomposition products over time.

  • Data Analysis:

    • Extract the concentration of this compound as a function of time from the spectroscopic or mass spectrometric data.

    • Plot the natural logarithm of the concentration versus time to determine the first-order rate constant for the decomposition.

    • Calculate the half-life of this compound under the specific experimental conditions.

Visualizing the Decomposition Pathway

The following diagram illustrates the primary decomposition pathway of this compound.

FormylChlorideDecomposition HCOCl This compound (HCOCl) CO Carbon Monoxide (CO) HCOCl->CO Decomposition HCl Hydrogen Chloride (HCl) HCOCl->HCl Decomposition

References

Formyl Chloride: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2565-30-2 IUPAC Name: Methanoyl chloride

Abstract

Formyl chloride (HCOCl), the simplest acyl chloride, is a highly reactive and unstable chemical intermediate of significant interest in organic synthesis. Its primary utility lies in its potent formylating capability, enabling the introduction of a formyl group (-CHO) into various organic substrates. This technical guide provides an in-depth overview of this compound, tailored for researchers, scientists, and professionals in drug development. The document covers its chemical identity, physicochemical properties, synthesis, key reactions with a focus on the Gattermann-Koch reaction, its role in pharmaceutical manufacturing, and essential safety and handling protocols.

Chemical Identity and Physicochemical Properties

This compound is a colorless, pungent gas at room temperature. Due to its inherent instability, it is typically generated in situ for immediate consumption in chemical reactions.[1] It readily decomposes into carbon monoxide (CO) and hydrogen chloride (HCl).[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 2565-30-2[3][4]
IUPAC Name Methanoyl chlorideN/A
Molecular Formula CHClO[3][4]
Molecular Weight 64.47 g/mol [5]
Boiling Point 46.4 °C at 760 mmHg[6][7]
Density 1.199 g/cm³[6][7]
Vapor Pressure 350 mmHg at 25 °C[6][7]
InChI Key GFAUNYMRSKVDJL-UHFFFAOYSA-N[8]
Canonical SMILES C(=O)Cl[5]

Synthesis of this compound

The high reactivity and instability of this compound necessitate its preparation immediately prior to use. The most common laboratory-scale synthesis involves the reaction of formic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).

Experimental Protocol: Synthesis from Formic Acid and Thionyl Chloride

This protocol outlines a general procedure for the generation of this compound for immediate use in a subsequent reaction.

Materials:

  • Anhydrous formic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous reaction solvent (e.g., dichloromethane, diethyl ether)

  • Dry glassware under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas outlet (bubbler or trap). Maintain a positive pressure of an inert gas.

  • In the flask, dissolve anhydrous formic acid in the chosen anhydrous solvent.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add thionyl chloride dropwise from the dropping funnel to the stirred formic acid solution. The molar ratio of thionyl chloride to formic acid is typically 1.1:1 to ensure complete conversion.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 1-2 hours, or until the evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases ceases.[9][10]

  • The resulting solution containing this compound is then used directly for the subsequent reaction step.

Note: This reaction should be performed in a well-ventilated fume hood due to the evolution of toxic gases (SO₂ and HCl).

Key Reactions and Applications

The primary application of this compound is as a formylating agent. Its high electrophilicity makes it reactive towards a wide range of nucleophiles.

The Gattermann-Koch Reaction

A cornerstone of aromatic chemistry, the Gattermann-Koch reaction utilizes this compound (generated in situ from carbon monoxide and hydrogen chloride) to introduce a formyl group onto aromatic rings, yielding aromatic aldehydes. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), often with a co-catalyst like cuprous chloride (CuCl).[1]

Gattermann_Koch cluster_reagents Reagent Generation cluster_reaction Electrophilic Aromatic Substitution CO Carbon Monoxide (CO) HCOCl This compound (HCOCl) [in situ] CO->HCOCl + HCl HCl Hydrogen Chloride (HCl) AlCl3 Aluminum Chloride (AlCl₃) AlCl3->HCOCl Lewis Acid Catalyst Intermediate Arenium Ion Intermediate HCOCl->Intermediate + Benzene Benzene Aromatic Ring (e.g., Benzene) Benzene->Intermediate Product Aromatic Aldehyde (e.g., Benzaldehyde) Intermediate->Product - H⁺

Figure 1: Gattermann-Koch Reaction Workflow.
Reactions with Other Nucleophiles

This compound reacts readily with various nucleophiles, including alcohols to form formates and amines to form formamides. These reactions are typically rapid and exothermic.

Role in Drug Development and Pharmaceutical Synthesis

Acyl chlorides, including this compound, are important intermediates in the pharmaceutical industry.[11] The formyl group is a key functional group in many biologically active molecules. While the direct use of isolated this compound in large-scale pharmaceutical manufacturing is limited due to its instability, the principles of its reactivity are widely applied. Formylation reactions are crucial for the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Aromatic aldehydes, the products of the Gattermann-Koch reaction, are precursors to a wide range of pharmaceuticals, including certain antibiotics and cardiovascular drugs.

Spectroscopic Data

The characterization of the transient this compound molecule has been achieved through various spectroscopic methods.

Table 2: Spectroscopic Data for this compound

TechniqueKey ObservablesReference(s)
¹H NMR A single peak for the formyl proton.
IR Spectroscopy Strong C=O stretching vibration.[8][12]
Mass Spectrometry Molecular ion peak corresponding to its molecular weight.[13]

Atmospheric Chemistry

This compound is recognized as a product in the atmospheric degradation of several chlorinated hydrocarbons, such as vinyl chloride.[14][15] Its atmospheric fate is primarily determined by photolysis and reaction with hydroxyl (OH) radicals and chlorine (Cl) atoms.[16] The atmospheric lifetime of this compound is estimated to be between 18 and 21 days.[16]

Atmospheric_Degradation Chlorinated_Hydrocarbons Chlorinated Hydrocarbons (e.g., Vinyl Chloride) Formyl_Chloride This compound (HCOCl) Chlorinated_Hydrocarbons->Formyl_Chloride Atmospheric Oxidation Degradation_Products Degradation Products (CO, HCl, etc.) Formyl_Chloride->Degradation_Products OH_Radical OH Radical OH_Radical->Formyl_Chloride Cl_Atom Cl Atom Cl_Atom->Formyl_Chloride Photolysis Photolysis (hν) Photolysis->Formyl_Chloride

Figure 2: Atmospheric Degradation Pathway of this compound.

Safety and Handling

This compound is a hazardous substance that requires strict safety precautions.

  • General Handling: All manipulations should be carried out in a well-ventilated chemical fume hood.[17][18]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[19][20]

  • Inhalation: Avoid inhaling the gas. In case of exposure, move to fresh air immediately and seek medical attention.[17]

  • Skin and Eye Contact: this compound is corrosive. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[17]

  • Accidental Release: In case of a leak, evacuate the area and ensure adequate ventilation before cleanup. Use appropriate personal protective equipment during cleanup.[18]

Conclusion

This compound, despite its instability, remains a valuable reagent in organic synthesis, particularly for the formylation of aromatic compounds. Its in situ generation and immediate use are standard practices that mitigate the risks associated with its handling. A thorough understanding of its properties, synthesis, and reactivity is crucial for its safe and effective application in research and development, including the synthesis of pharmaceutical intermediates. Researchers and drug development professionals can leverage the unique reactivity of this small molecule to construct complex molecular architectures.

References

Spectroscopic data for formyl chloride (IR, NMR, Mass Spec).

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for formyl chloride (HCOCl), a key reactive intermediate in various chemical processes. The following sections detail its infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) characteristics, offering valuable data for identification and analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy of this compound in the gas phase reveals characteristic vibrational frequencies corresponding to its molecular structure. Due to its reactive nature, obtaining high-quality gas-phase IR spectra requires specialized techniques to handle this unstable molecule.

Table 1: Fundamental Vibrational Frequencies of this compound

Vibrational ModeFrequency (cm⁻¹)Description
ν₁ (C-H stretch)2958Stretching of the carbon-hydrogen bond.
ν₂ (C=O stretch)1817Stretching of the carbon-oxygen double bond (carbonyl group).
ν₃ (C-Cl stretch)748Stretching of the carbon-chlorine bond.
ν₄ (CH bend)1342In-plane bending of the carbon-hydrogen bond.
ν₅ (CCl bend)575In-plane bending of the carbon-chlorine bond.
ν₆ (out-of-plane bend)948Out-of-plane bending of the molecule.
Experimental Protocol: Gas-Phase FTIR Spectroscopy

The acquisition of gas-phase infrared spectra of reactive species like this compound necessitates a controlled environment to prevent decomposition and ensure accurate measurements.

A general workflow for this process is as follows:

G cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_processing Data Processing Synthesis Synthesis of HCOCl Purification Purification Synthesis->Purification GasCell Introduction into Gas Cell Purification->GasCell FTIR FTIR Spectrometer GasCell->FTIR Interferogram Interferogram Acquisition FTIR->Interferogram FFT Fourier Transform Interferogram->FFT Spectrum IR Spectrum FFT->Spectrum Analysis Spectral Analysis Spectrum->Analysis

Gas-Phase FTIR Experimental Workflow
  • Synthesis and Purification: this compound is synthesized, often in situ, and purified to remove any byproducts or starting materials that may interfere with the spectrum.

  • Sample Introduction: The purified gaseous this compound is introduced into a specialized gas cell with IR-transparent windows (e.g., KBr or NaCl). The cell is often designed for long path lengths to enhance the signal of low-concentration samples.

  • FTIR Spectrometer: The gas cell is placed in the sample compartment of a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: An infrared beam is passed through the gas cell, and the resulting interferogram is recorded by the detector.

  • Data Processing: The interferogram is subjected to a Fourier transform to generate the final infrared spectrum, which plots absorbance or transmittance as a function of wavenumber (cm⁻¹).

  • Spectral Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands and assign them to the corresponding molecular vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to its instability, obtaining high-quality NMR spectra of pure this compound is challenging. The data presented here is based on theoretical calculations and comparisons with similar stable acyl chlorides. As a highly reactive and unstable compound, specialized techniques are required for its NMR analysis, such as performing the measurement at low temperatures in an inert solvent.

Table 2: Predicted NMR Spectroscopic Data for this compound

NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
¹H~9.5 - 10.5SingletN/A
¹³C~160 - 170SingletN/A
Experimental Protocol: NMR Spectroscopy of Unstable Compounds

The following outlines a general procedure for acquiring NMR spectra of unstable compounds like this compound, emphasizing the need for an inert atmosphere and low temperatures.

G cluster_prep Sample Preparation (Inert Atmosphere) cluster_nmr NMR Analysis cluster_data Data Processing Synthesis Low-Temp Synthesis of HCOCl Mixing Dissolution at Low Temperature Synthesis->Mixing Solvent Degassed Deuterated Solvent Solvent->Mixing Transfer Transfer to Pre-cooled NMR Tube Mixing->Transfer Spectrometer Insertion into Pre-cooled NMR Spectrometer Transfer->Spectrometer Acquisition Rapid Data Acquisition Spectrometer->Acquisition Processing Signal Processing Acquisition->Processing Analysis Spectral Analysis Processing->Analysis

Low-Temperature NMR Experimental Workflow
  • Low-Temperature Synthesis: this compound is synthesized at a low temperature to minimize decomposition.

  • Inert Atmosphere: All manipulations are carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture and oxygen.

  • Pre-cooled Solvent and NMR Tube: A deuterated solvent, previously degassed to remove dissolved oxygen, is cooled to a low temperature (e.g., -78 °C using a dry ice/acetone bath). The NMR tube is also pre-cooled.

  • Sample Preparation: The freshly synthesized this compound is dissolved in the cold deuterated solvent inside the pre-cooled NMR tube.

  • Rapid Data Acquisition: The NMR tube is quickly transferred to the NMR spectrometer, which has been pre-cooled to the desired temperature. NMR data is then acquired rapidly before significant sample decomposition can occur.

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern upon ionization. Electron ionization (EI) is a common technique for such analyses. The molecular ion peak is expected at m/z 64 and 66, corresponding to the two main isotopes of chlorine (³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio.

Table 3: Predicted Mass Spectrometry Data for this compound (Electron Ionization)

m/zIonDescription
64/66[HCOCl]⁺Molecular Ion
63/65[COCl]⁺Loss of H
36/38[HCl]⁺Rearrangement and fragmentation
29[HCO]⁺Loss of Cl
28[CO]⁺Loss of HCl
Experimental Protocol: Electron Ionization Mass Spectrometry

The analysis of a reactive species like this compound by mass spectrometry requires a system that can handle volatile and potentially corrosive gases.

G cluster_intro Sample Introduction cluster_ms Mass Analysis cluster_output Data Output Inlet Gas Inlet System LeakValve Variable Leak Valve Inlet->LeakValve IonSource Electron Ionization Source LeakValve->IonSource MassAnalyzer Mass Analyzer (e.g., Quadrupole) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System Detector->DataSystem MassSpectrum Mass Spectrum DataSystem->MassSpectrum

Electron Ionization Mass Spectrometry Workflow
  • Sample Introduction: Gaseous this compound is introduced into the mass spectrometer's ion source via a gas inlet system, often utilizing a fine leak valve to control the pressure.

  • Ionization: In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a positively charged molecular ion and various fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Output: The data system generates a mass spectrum, which is a plot of ion intensity versus m/z. This spectrum provides a molecular fingerprint, showing the molecular ion and the characteristic fragment ions.

A Technical Guide to the Reactivity of the Formyl Group in Formyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Formyl chloride (HCOCl) is the simplest acyl chloride, yet it stands apart from its higher homologs due to its profound instability.[1] It is a highly reactive, transient chemical species that serves as a pivotal intermediate in specific chemical transformations, most notably the Gattermann-Koch reaction.[2][3] Unlike stable analogs such as acetyl chloride, this compound cannot be isolated at room temperature as it readily decomposes into carbon monoxide (CO) and hydrogen chloride (HCl).[4][5] This guide provides an in-depth analysis of the formyl group's reactivity within this molecule, covering its physicochemical properties, decomposition pathways, electrophilic behavior, and synthesis protocols. Understanding its transient nature is critical for its application in organic synthesis and for elucidating its role in metabolic pathways.

Physicochemical and Spectroscopic Properties

The unique reactivity of this compound is a direct consequence of its molecular structure and electronic properties. Precise measurements have been obtained through specialized techniques, owing to its short lifetime, which is approximately 3 minutes in a waveguide cell at dry ice temperatures.[6] Key quantitative data are summarized below.

Table 1: Molecular and Spectroscopic Properties of this compound

Parameter Value Method Reference
Molecular Weight 64.471 g/mol - [7]
C-Cl Bond Length 1.760 Å Microwave Spectroscopy [6]
C=O Bond Length 1.188 Å Microwave Spectroscopy [6]
C-H Bond Length 1.096 Å Microwave Spectroscopy [6]
H-C-Cl Bond Angle 109° 58' Microwave Spectroscopy [6]
H-C=O Bond Angle 126° 29' Microwave Spectroscopy [6]
Dipole Moment (total) 1.6 ± 0.2 D Stark Effect Analysis [6]
C=O Stretch (ν₂) Freq. 1784 cm⁻¹ FTIR Spectroscopy [2][8]

| Ionization Energy | 11.510 eV | - |[8] |

Core Reactivity: Instability and Decomposition

The defining characteristic of this compound is its thermal instability.[3] This property distinguishes it from all other acyl chlorides. The primary reason for this instability is the presence of an acidic hydrogen atom attached to the carbonyl carbon.[3][4][9]

Gas-Phase and Anhydrous Decomposition

In the absence of water, this compound readily decomposes into thermodynamically stable products: carbon monoxide and hydrogen chloride.[4][10] This process is often autocatalytic and is facile even at low temperatures.[3] The decomposition is driven by the ease of eliminating HCl, a process not viable for other acyl chlorides which would require breaking a much stronger C-C bond.[3][9]

G HCOCl This compound (HCOCl) TS Transition State HCOCl->TS Elimination Products Carbon Monoxide (CO) + Hydrogen Chloride (HCl) TS->Products Decomposition G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization & Workup Reactants CO + HCl + AlCl₃ Electrophile Formyl Cation Complex [H-C≡O]⁺ AlCl₄⁻ Reactants->Electrophile in situ Arene Aromatic Ring (e.g., Benzene) Sigma σ-Complex (Arenium Ion) Arene->Sigma π-attack Deprotonation σ-Complex + AlCl₄⁻ Product Aryl Aldehyde (e.g., Benzaldehyde) Deprotonation->Product - H⁺, -AlCl₃ + H₂O workup G Reactants Reactants: Formic Acid PCl₅ Setup Reaction Setup: - Inert Atmosphere - Dry Solvent - Cooled to -70°C Reactants->Setup Reaction Slow Addition of PCl₅ Maintain T < -60°C Setup->Reaction Product In situ Solution of This compound Reaction->Product Use Immediate Use in Subsequent Reaction Product->Use

References

An In-depth Technical Guide to the Decomposition Products of Formyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formyl chloride (HCOCl), the simplest acyl chloride, is a highly reactive and unstable molecule of significant interest in various chemical contexts, including atmospheric chemistry and as a transient intermediate in organic synthesis. Its inherent instability leads to rapid decomposition through several pathways, primarily unimolecular decomposition, hydrolysis, and photolysis. This technical guide provides a comprehensive overview of the decomposition products of this compound, presenting available quantitative data, detailed experimental protocols for studying its decomposition, and visualizations of the key reaction pathways. This document is intended to serve as a core reference for researchers, scientists, and drug development professionals working with or encountering this transient chemical species.

Introduction

This compound is the acyl chloride of formic acid and is structurally the simplest of its class. Unlike its higher homologues such as acetyl chloride, this compound is notably unstable at room temperature, readily decomposing into thermodynamically more stable products.[1] This instability is a key feature that dictates its handling, synthesis, and role as a reactive intermediate. Understanding the decomposition pathways and the resulting products is crucial for controlling reaction outcomes and for modeling its environmental impact. The primary decomposition routes of this compound are:

  • Unimolecular (Thermal) Decomposition: The spontaneous decomposition into carbon monoxide (CO) and hydrogen chloride (HCl).

  • Hydrolysis: Reaction with water to yield formic acid (HCOOH) and hydrogen chloride (HCl).

  • Photochemical Decomposition (Photolysis): Decomposition induced by the absorption of ultraviolet (UV) radiation, primarily yielding carbon monoxide (CO) and chlorine radicals, which can then form chlorine gas (Cl₂).

This guide will delve into the specifics of each of these pathways, presenting the available kinetic and thermodynamic data, outlining the experimental methodologies used to study these processes, and providing visual representations of the underlying mechanisms.

Unimolecular Decomposition

The most prominent decomposition pathway for this compound in the absence of other reagents is its unimolecular breakdown into carbon monoxide and hydrogen chloride.[2][3]

HCOCl → CO + HCl [2]

This process is facile even at room temperature and is a significant contributor to the compound's overall instability.[1] The driving force for this reaction is the formation of the very stable carbon monoxide molecule.

Quantitative Data

Quantitative kinetic data for the unimolecular decomposition of this compound is sparse in the literature due to its high reactivity. However, computational studies have provided insights into the energetics of this pathway.

ParameterValueMethodReference
Activation Energy (Ea) Data not available in search results
Pre-exponential Factor (A) Data not available in search results
Rate Constant (k) Data not available in search results

Note: The lack of specific experimental values in the table highlights a significant gap in the publicly available literature.

Experimental Protocols

Studying the gas-phase unimolecular decomposition of a highly reactive species like this compound requires specialized techniques to handle the transient nature of the reactant and to monitor the reaction progress in real-time.

Experimental Workflow: Gas-Phase Thermal Decomposition Study

G cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Product Analysis prep In-situ generation of HCOCl (e.g., reaction of formic acid with a chlorinating agent) reactor High-Temperature Flow Reactor prep->reactor Introduction of gaseous HCOCl ftir FTIR Spectroscopy reactor->ftir Real-time monitoring of reactants and products ms Mass Spectrometry reactor->ms Identification of decomposition products

Caption: Workflow for studying the gas-phase thermal decomposition of this compound.

Detailed Methodology: High-Temperature Flow Reactor with FTIR and Mass Spectrometry Detection

  • This compound Generation: Due to its instability, this compound is typically generated in situ immediately before its introduction into the reactor. A common method involves the gas-phase reaction of formic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction products are passed through a cold trap to remove less volatile byproducts.

  • Reactor Setup: A high-temperature flow reactor, often a quartz tube housed in a furnace, is used to control the reaction temperature precisely. The reactor is maintained at a constant temperature and pressure.

  • Reactant Introduction: A carrier gas (e.g., an inert gas like argon or nitrogen) is passed through the this compound generation setup, carrying the gaseous HCOCl into the heated flow reactor.

  • Real-time Monitoring (FTIR): The gas stream exiting the reactor is continuously passed through the sample cell of a Fourier-Transform Infrared (FTIR) spectrometer.[4] The characteristic vibrational frequencies of this compound, carbon monoxide, and hydrogen chloride allow for their real-time concentration monitoring.

  • Product Identification (Mass Spectrometry): A portion of the exit gas stream is directed into a mass spectrometer to confirm the identity of the decomposition products by their mass-to-charge ratios.[5] This is particularly useful for identifying any minor or unexpected products.

  • Data Analysis: By measuring the decay of the this compound concentration and the formation of the products as a function of temperature and residence time in the reactor, the rate constant and activation energy for the decomposition can be determined.

Hydrolysis

In the presence of water, this compound undergoes rapid hydrolysis to produce formic acid and hydrogen chloride.[2]

HCOCl + H₂O → HCOOH + HCl [2]

This reaction is typically very fast, making its kinetic study challenging.

Quantitative Data

While the hydrolysis is known to be rapid, specific rate constants are not widely reported in readily accessible literature.

ParameterConditionValueMethodReference
Rate Constant (k) 25 °C, pure waterData not available in search results[6]

Note: While the referenced article discusses the hydrolysis of various acyl chlorides, specific data for this compound is not provided.

Experimental Protocols

The rapid nature of this compound hydrolysis necessitates the use of fast kinetic techniques, such as the stopped-flow method, to measure the reaction rate.

Experimental Workflow: Stopped-Flow Kinetics of Hydrolysis

G cluster_prep Reagent Preparation cluster_mixing Rapid Mixing cluster_detection Detection sol1 Solution of HCOCl in an aprotic solvent sf Stopped-Flow Instrument sol1->sf sol2 Aqueous buffer solution sol2->sf uvvis UV-Vis Spectrophotometer sf->uvvis Monitoring absorbance change cond Conductivity Meter sf->cond Monitoring conductivity change

Caption: Workflow for studying the hydrolysis of this compound using a stopped-flow instrument.

Detailed Methodology: Stopped-Flow Spectrophotometry

  • Solution Preparation:

    • A solution of this compound is prepared in a dry, aprotic solvent in which it is relatively stable for a short period.

    • An aqueous solution (e.g., a buffer of known pH) is prepared.

  • Stopped-Flow Instrument Setup: A stopped-flow instrument consists of two or more syringes that can rapidly inject their contents into a mixing chamber, after which the mixed solution flows into an observation cell and the flow is abruptly stopped.[7][8] The reaction is then monitored in the static solution within the observation cell.

  • Reaction Initiation and Monitoring:

    • The syringes are loaded with the this compound solution and the aqueous solution.

    • The instrument rapidly mixes the two solutions, initiating the hydrolysis reaction.

    • The progress of the reaction is monitored by a fast-response detection method. This can be:

      • UV-Vis Spectrophotometry: If this compound or formic acid has a distinct UV-Vis absorption spectrum, the change in absorbance over time can be monitored.

      • Conductivity Measurement: The production of ionic species (H₃O⁺ and Cl⁻ from HCl) leads to an increase in the conductivity of the solution, which can be monitored as a function of time.

  • Data Analysis: The change in the measured signal (absorbance or conductivity) over time is fitted to a kinetic model (typically first-order or pseudo-first-order) to extract the rate constant for the hydrolysis reaction.[9]

Photochemical Decomposition

This compound can absorb UV radiation, leading to its decomposition. The primary products are carbon monoxide and chlorine radicals.

HCOCl + hν → CO + H + Cl

The chlorine atoms can then recombine to form chlorine gas:

Cl + Cl → Cl₂

Quantitative Data

The efficiency of a photochemical reaction is described by its quantum yield (Φ), which is the number of molecules reacted divided by the number of photons absorbed.[10]

Wavelength (nm)Quantum Yield (Φ)MethodReference
Data not available in search resultsData not available in search results
Experimental Protocols

Determining the quantum yield of photolysis involves measuring the rate of disappearance of the reactant and the intensity of the light source.

Experimental Workflow: Photolysis Quantum Yield Determination

G cluster_setup Experimental Setup cluster_actinometry Actinometry uv_source UV Lamp (Monochromatic) reactor Photolysis Reactor (Quartz) uv_source->reactor Irradiation actinometer Chemical Actinometer (e.g., Potassium Ferrioxalate) uv_source->actinometer Photon flux calibration detector Detector (e.g., Spectrometer) reactor->detector Monitoring reactant concentration

Caption: Experimental setup for determining the photolysis quantum yield of this compound.

Detailed Methodology: Photolysis with Chemical Actinometry [11]

  • Reactant Preparation: A solution of this compound in an inert solvent is prepared in a quartz cuvette or reactor, which is transparent to the UV radiation being used.

  • Light Source: A monochromatic light source, such as a laser or a lamp with a monochromator, is used to irradiate the sample at a specific wavelength.

  • Photon Flux Measurement (Actinometry): The intensity of the light source (photon flux) is measured using a chemical actinometer.[12] A common actinometer is potassium ferrioxalate, which undergoes a well-characterized photochemical reaction with a known quantum yield. By measuring the extent of reaction in the actinometer solution under the same irradiation conditions as the sample, the photon flux can be calculated.

  • Sample Irradiation: The this compound solution is irradiated for a specific period. The concentration of this compound is measured before and after irradiation using a suitable analytical technique, such as UV-Vis spectroscopy or gas chromatography.

  • Quantum Yield Calculation: The quantum yield (Φ) is calculated using the following formula:

    Φ = (moles of HCOCl reacted) / (moles of photons absorbed)

    The moles of photons absorbed are determined from the photon flux measured by actinometry and the absorbance of the this compound solution at the irradiation wavelength.

Signaling Pathways and Logical Relationships

The decomposition of this compound can be summarized by the following logical relationship diagram, illustrating the different pathways and their products.

Decomposition Pathways of this compound

G cluster_thermal Thermal Decomposition cluster_hydrolysis Hydrolysis cluster_photolysis Photolysis HCOCl This compound (HCOCl) CO_HCl Carbon Monoxide (CO) + Hydrogen Chloride (HCl) HCOCl->CO_HCl Unimolecular HCOOH_HCl Formic Acid (HCOOH) + Hydrogen Chloride (HCl) HCOCl->HCOOH_HCl + H₂O CO_Cl2 Carbon Monoxide (CO) + Chlorine (Cl₂) HCOCl->CO_Cl2 + hν H2O Water (H₂O) hv UV light (hν)

Caption: The main decomposition pathways of this compound.

Conclusion

This compound is a highly reactive molecule that readily decomposes via unimolecular, hydrolytic, and photochemical pathways. The primary decomposition products are simple, stable molecules: carbon monoxide, hydrogen chloride, and formic acid. While the qualitative aspects of these decomposition routes are well-established, there is a notable scarcity of comprehensive quantitative data, such as rate constants and quantum yields, in the accessible scientific literature. The experimental study of this compound decomposition requires specialized techniques capable of handling transient species and monitoring rapid reactions. This guide has provided an overview of the current understanding of this compound decomposition and has outlined detailed experimental protocols that can be employed to further investigate its kinetic and mechanistic details. Further research to populate the quantitative data tables presented herein would be of significant value to the chemical science community.

References

Thermodynamic Properties of Formyl Chloride Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermodynamic properties associated with the formation of formyl chloride (HCOCl). Due to its inherent instability, understanding the thermodynamics of this compound is crucial for its application in chemical synthesis, particularly in processes where it is generated in situ. This document summarizes key thermodynamic data, outlines experimental methodologies for their determination, and visualizes relevant chemical pathways.

Core Thermodynamic Data

The thermodynamic stability of a compound is fundamentally described by its standard enthalpy of formation (ΔHf°), standard molar entropy (S°), and standard Gibbs free energy of formation (ΔGf°). These values for this compound in the gaseous state are presented below.

Thermodynamic PropertySymbolValueUnits
Standard Enthalpy of Formation (298.15 K)ΔHf°-182.81 ± 0.93kJ/mol
Standard Molar Entropy (298.15 K)263.33J/(mol·K)
Standard Gibbs Free Energy of Formation (298.15 K)ΔGf°-181.68kJ/mol

Note: The value for the standard Gibbs free energy of formation was calculated using the equation ΔGf° = ΔHf° - TΔS°rxn, where ΔS°rxn is the entropy change of the formation reaction from the elements in their standard states.

Experimental Protocols

The determination of the thermodynamic properties of an unstable molecule like this compound requires specialized experimental and computational techniques. The values presented in this guide are primarily derived from the Active Thermochemical Tables (ATcT), which utilize a network approach combining experimental data and high-level theoretical calculations.

Determination of Standard Enthalpy of Formation (Calorimetry)

The standard enthalpy of formation of a compound is typically determined using calorimetric methods. For a highly reactive and unstable species like this compound, direct measurement is challenging. However, the principles of calorimetry that underpin the thermochemical network data are as follows:

  • Reaction Selection: A reaction involving the compound of interest is chosen that goes to completion with well-defined products. For this compound, a suitable reaction could be its decomposition or a reaction where it is a reactant.

  • Calorimeter Setup: A calorimeter, an insulated device to measure heat flow, is used. For reactions involving gases, a bomb calorimeter (constant volume) or a flow calorimeter might be employed. For solution-phase reactions, a reaction calorimeter (constant pressure) is used.

  • Temperature Measurement: The temperature of the calorimeter and its contents is precisely monitored before, during, and after the reaction.

  • Heat Capacity Calibration: The heat capacity of the calorimeter is determined by conducting a reaction with a known enthalpy change or by using an electrical heater.

  • Enthalpy Calculation: The heat evolved or absorbed during the reaction (qrxn) is calculated from the temperature change and the heat capacity of the calorimeter. The enthalpy change of the reaction (ΔHrxn) is then determined.

  • Hess's Law Application: The standard enthalpy of formation of the target compound is then calculated using Hess's Law, which states that the total enthalpy change for a reaction is independent of the pathway taken. This involves using the experimentally determined ΔHrxn along with the known standard enthalpies of formation of the other reactants and products in the reaction.

Due to the instability of this compound, these experiments would likely be conducted at low temperatures to slow down decomposition, or the this compound would be generated in situ within the calorimeter.

Determination of Standard Molar Entropy (Spectroscopy and Statistical Mechanics)

The standard molar entropy of a molecule is determined from its molecular properties, which are obtained from spectroscopic measurements and quantum chemical calculations.

  • Spectroscopic Analysis: The vibrational frequencies of the molecule are determined using infrared (IR) and Raman spectroscopy. Rotational constants are typically obtained from microwave spectroscopy.

  • Molecular Partition Function: The spectroscopic data are used to calculate the molecular partition function (q), which describes how the energy of the molecule is distributed among its various quantum states (translational, rotational, vibrational, and electronic).

  • Statistical Mechanics Calculation: The standard molar entropy (S°) is then calculated from the molecular partition function using the principles of statistical mechanics. The Sackur-Tetrode equation is used for translational entropy, and standard formulas are used for the rotational, vibrational, and electronic contributions.

Chemical Pathways and Logical Relationships

The following diagrams illustrate the formation and decomposition of this compound, as well as the logical relationship between its key thermodynamic properties.

Gatterman_Koch_Formation cluster_formyl_chloride_generation In-situ Generation of Electrophile CO Carbon Monoxide (CO) HCOCl_intermediate This compound (HCOCl) (unstable intermediate) CO->HCOCl_intermediate + HCl HCl Hydrogen Chloride (HCl) AlCl3 AlCl₃ (Lewis Acid) Formyl_cation Formyl Cation [CHO]⁺ AlCl3->Formyl_cation CuCl CuCl (Catalyst) HCOCl_intermediate->Formyl_cation + AlCl₃ Benzaldehyde Benzaldehyde Formyl_cation->Benzaldehyde + Benzene (Electrophilic Aromatic Substitution) Benzene Benzene

Gatterman-Koch reaction pathway for the in-situ formation of this compound.

Decomposition_Pathway HCOCl This compound (HCOCl) CO Carbon Monoxide (CO) HCOCl->CO Decomposition HCl Hydrogen Chloride (HCl) HCOCl->HCl

Decomposition pathway of this compound.

Thermodynamic_Relationship dH Standard Enthalpy of Formation (ΔH°f) dG Standard Gibbs Free Energy of Formation (ΔG°f) dH->dG TdS Temperature × Entropy Change (TΔS°rxn) TdS->dG -

Logical relationship between key thermodynamic properties.

Calorimetry_Workflow start Start: Define Reaction setup Calorimeter Setup & Calibration start->setup reaction Initiate Reaction & Measure ΔT setup->reaction calc_q Calculate Heat of Reaction (q_rxn) reaction->calc_q calc_dH_rxn Calculate Enthalpy of Reaction (ΔH_rxn) calc_q->calc_dH_rxn hess Apply Hess's Law calc_dH_rxn->hess end End: Determine ΔH°f hess->end

Generalized experimental workflow for calorimetric determination of enthalpy of formation.

Formyl Chloride: A Historical and Technical Overview of its Discovery and Initial Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formyl chloride (HCOCl), the simplest acyl chloride, has a unique and compelling history within organic chemistry. Unlike its more stable homologues, the inherent instability of this compound has made its isolation and characterization a significant challenge, deeply intertwining its story with the development of important formylation reactions. This technical guide provides an in-depth exploration of the historical discovery, initial studies, and foundational experimental protocols related to this reactive chemical species. Its role as a transient intermediate in pivotal reactions underscores its significance in the synthesis of aromatic aldehydes, which are crucial precursors in the pharmaceutical and fine chemical industries.

Historical Context and Discovery

The history of this compound is intrinsically linked to the groundbreaking work of German chemists Ludwig Gattermann and Julius Arnold Koch. In 1897, they developed a novel method for the formylation of aromatic compounds, a reaction now famously known as the Gattermann-Koch reaction.[1][2] In their seminal publication, they postulated the in situ formation of this compound from carbon monoxide (CO) and hydrogen chloride (HCl) as the reactive electrophilic species responsible for the addition of a formyl group to an aromatic ring.[1][2][3]

While Gattermann and Koch did not isolate this compound, its proposal as a key, albeit transient, intermediate marked the conceptual discovery of the molecule.[1] Early research efforts highlighted the profound instability of this compound in comparison to other acyl chlorides like acetyl chloride.[1] This instability, where the molecule readily decomposes into carbon monoxide and hydrogen chloride, meant that for many years, its existence was largely inferred from its reactivity in reactions like the Gattermann-Koch synthesis.[4][5] It was understood that to be utilized, this compound had to be generated in situ under specific, controlled conditions.[5]

It wasn't until later that this compound could be prepared and characterized at very low temperatures, typically at -60 °C or below, preventing its rapid decomposition.[5]

Initial Studies and Characterization

The initial studies of this compound were largely centered on its role in the Gattermann-Koch reaction and on methods for its generation for synthetic purposes. The primary challenge for early researchers was the molecule's tendency to decompose at ambient temperatures.

Physical and Chemical Properties

Due to the challenges of isolating this compound, much of its early characterization was indirect. Modern analytical techniques have since been able to provide a more complete picture of its properties. The following table summarizes key quantitative data for this compound, primarily from contemporary sources.

PropertyValueSource(s)
Molecular Formula CHClO[6]
Molecular Weight 64.47 g/mol [6][7]
Boiling Point 46.4 °C at 760 mmHg (Predicted)[6][8]
Density 1.199 g/cm³ (Predicted)[6][8]
Refractive Index 1.355 (Predicted)[6]
Vapor Pressure 350 mmHg at 25 °C[6]

Key Historical Experiments and Protocols

The initial studies of this compound revolved around two main synthetic pathways. Below are detailed methodologies for these key historical experiments, reconstructed based on the available literature.

In Situ Generation for the Gattermann-Koch Reaction (1897)

This protocol describes the conceptual process by which Gattermann and Koch would have generated this compound in situ for the formylation of an aromatic substrate.

Objective: To generate this compound in the reaction mixture to act as a formylating agent for an aromatic compound.

Reagents:

  • Aromatic hydrocarbon (e.g., toluene)

  • Carbon monoxide (gas)

  • Hydrogen chloride (gas)

  • Aluminum chloride (anhydrous, catalyst)

  • Cuprous chloride (co-catalyst)

Methodology:

  • A solution of the aromatic hydrocarbon was prepared in a suitable anhydrous solvent in a reaction vessel equipped for gas inlet and stirring.

  • Anhydrous aluminum chloride and a catalytic amount of cuprous chloride were added to the reaction mixture.

  • A stream of a mixture of dry carbon monoxide and dry hydrogen chloride gas was passed through the reaction mixture under pressure.

  • The reaction was allowed to proceed with vigorous stirring. The in situ generated this compound would then react with the aromatic substrate.

  • Upon completion of the reaction, the mixture was worked up to isolate the resulting aromatic aldehyde.

Synthesis by Chlorination of Formic Acid

This method, developed in later studies, allowed for the preparation of this compound at low temperatures where it is more stable.

Objective: To synthesize and collect this compound at a low temperature.

Reagents:

  • Anhydrous formic acid

  • A chlorinating agent such as benzoyl chloride or thionyl chloride

  • An inert, high-boiling solvent (if necessary)

Methodology:

  • Anhydrous formic acid was placed in a reaction flask fitted with a dropping funnel and a condenser. The apparatus was protected from atmospheric moisture.

  • The reaction flask was cooled to a low temperature, for example, in a bath of dry ice and acetone.

  • The chlorinating agent (e.g., benzoyl chloride) was added dropwise to the cooled, stirred formic acid.

  • The reaction was allowed to proceed at a low temperature. The volatile this compound that formed was distilled from the reaction mixture.

  • The distilled this compound was collected in a cold trap maintained at a very low temperature (e.g., with liquid nitrogen) to condense it as a solid or liquid.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key chemical transformations and logical flows in the historical understanding and synthesis of this compound.

Gattermann_Koch_Pathway CO Carbon Monoxide (CO) FormylChloride This compound (HCOCl) [In Situ Intermediate] CO->FormylChloride + Catalyst HCl Hydrogen Chloride (HCl) HCl->FormylChloride + Catalyst Catalyst AlCl₃ / CuCl Product Aromatic Aldehyde (e.g., p-Tolualdehyde) FormylChloride->Product + Aromatic Substrate Aromatic Aromatic Substrate (e.g., Toluene) caption Gattermann-Koch Reaction Pathway

Caption: The Gattermann-Koch reaction pathway, postulating the in situ formation of this compound.

Formyl_Chloride_Synthesis_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Isolation FormicAcid Anhydrous Formic Acid ReactionVessel Reaction at Low Temperature (e.g., -60°C) FormicAcid->ReactionVessel ChlorinatingAgent Chlorinating Agent (e.g., Benzoyl Chloride) ChlorinatingAgent->ReactionVessel Distillation Distillation of Volatile Product ReactionVessel->Distillation This compound Formation ColdTrap Condensation in Cold Trap (e.g., Liquid N₂) Distillation->ColdTrap Collection caption Low-Temperature Synthesis Workflow

Caption: A generalized workflow for the low-temperature synthesis and isolation of this compound.

Conclusion

The story of this compound is a testament to the ingenuity and perseverance of early organic chemists. Though its fleeting existence at ambient temperatures precluded its straightforward isolation and use, its conceptualization as a key intermediate in the Gattermann-Koch reaction opened new avenues for the synthesis of aromatic aldehydes. The subsequent development of low-temperature synthesis techniques allowed for its direct observation and study, confirming the hypotheses of pioneers like Gattermann and Koch. For modern researchers in drug development and chemical synthesis, the history of this compound serves as a powerful reminder of the importance of understanding reactive intermediates and the innovative experimental design required to harness their synthetic potential.

References

Methodological & Application

Application Notes and Protocols: Formyl Chloride as a Formylating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formylation, the introduction of a formyl group (-CHO), is a fundamental transformation in organic synthesis, providing access to aldehydes which are versatile intermediates for the construction of complex molecules, including active pharmaceutical ingredients. While formyl chloride (HCOCl) would be the simplest acyl chloride for this purpose, its utility is severely hampered by its inherent instability. At room temperature, it readily decomposes into carbon monoxide and hydrogen chloride.[1] Consequently, the direct application of isolated this compound as a formylating agent is impractical and uncommon in standard laboratory settings.

To overcome this limitation, synthetic strategies have been developed that rely on the in situ generation of this compound or the use of stable reagents that act as this compound equivalents. These methods provide a safe and efficient means to formylate a variety of organic substrates. This document provides detailed application notes and protocols for the two most prominent methods that conceptually employ this compound as the reactive species: the Gattermann-Koch reaction for aromatic hydrocarbons and the Vilsmeier-Haack reaction for electron-rich aromatic and heteroaromatic compounds.

Core Concepts: In Situ Generation of the Formylating Agent

The central theme in utilizing the reactivity of this compound is its generation in the reaction mixture immediately before its consumption. This approach prevents its decomposition and allows for controlled formylation of the target substrate.

Caption: Workflow for in situ generation and use of formylating agents.

I. The Gattermann-Koch Reaction: Formylation of Aromatic Hydrocarbons

The Gattermann-Koch reaction is a classic method for the formylation of aromatic hydrocarbons, such as benzene (B151609) and its alkylated derivatives, using carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), and a co-catalyst like cuprous chloride (CuCl).[2][3][4] This reaction is generally carried out under high pressure.[5] The reaction is not suitable for phenol (B47542), phenol ethers, or aromatic rings bearing strongly deactivating groups.[2][6][7]

A. Reaction Mechanism

The reaction proceeds through the formation of a reactive formylating species, conceptually derived from the reaction of CO and HCl. This electrophile then attacks the aromatic ring in a manner analogous to a Friedel-Crafts acylation.

Gattermann_Koch_Mechanism cluster_reactants Reactants cluster_mechanism Reaction Pathway CO CO FormylCation Formation of Formyl Cation Electrophile [HCO]⁺ CO->FormylCation Catalyst Action HCl HCl HCl->FormylCation Catalyst Action AlCl3 AlCl₃/CuCl AlCl3->FormylCation Catalyst Action Arene Arene (e.g., Benzene) SigmaComplex Arenium Ion (σ-complex) Arene->SigmaComplex Electrophilic Attack FormylCation->SigmaComplex Electrophilic Attack Deprotonation Deprotonation SigmaComplex->Deprotonation Loss of H⁺ Product Aryl Aldehyde Deprotonation->Product

Caption: Mechanism of the Gattermann-Koch reaction.

B. Tabulated Data: Substrate Scope and Yields
SubstrateProductCatalyst SystemPressureTemperature (°C)Yield (%)
BenzeneBenzaldehydeAlCl₃/CuClHighRoom Temp.Good
Toluene (B28343)p-TolualdehydeAlCl₃/CuClHighRoom Temp.90
Xylene2,4-DimethylbenzaldehydeAlCl₃/CuClHighRoom Temp.Good
Ethylbenzenep-EthylbenzaldehydeAlCl₃/CuClHighRoom Temp.Good
Cumenep-IsopropylbenzaldehydeAlCl₃/CuClHighRoom Temp.Good
Mesitylene2,4,6-TrimethylbenzaldehydeAlCl₃/CuClHighRoom Temp.Moderate

Note: "Good" and "Moderate" yields are reported in the literature without specific percentages in many general sources. The reaction is highly dependent on pressure and catalyst activity.

C. Experimental Protocol: Formylation of Toluene

Warning: This reaction involves toxic carbon monoxide gas and corrosive reagents. It must be carried out in a specialized high-pressure reactor within a well-ventilated fume hood by trained personnel.

Materials:

  • Toluene

  • Aluminum chloride (anhydrous)

  • Cuprous chloride (anhydrous)

  • Carbon monoxide (high purity)

  • Hydrogen chloride (anhydrous gas)

  • Inert solvent (e.g., dichlorobenzene)

  • High-pressure autoclave equipped with a gas inlet, pressure gauge, and stirrer.

Procedure:

  • Catalyst Preparation: In a flame-dried, inert atmosphere (e.g., nitrogen or argon) glovebox or glove bag, charge the high-pressure autoclave with anhydrous aluminum chloride (1.2 eq) and cuprous chloride (0.2 eq).

  • Reactant Addition: Add the inert solvent and toluene (1.0 eq) to the autoclave.

  • Reaction Setup: Seal the autoclave and connect it to the gas lines for carbon monoxide and hydrogen chloride.

  • Pressurization and Reaction: Pressurize the autoclave with carbon monoxide to the desired pressure (e.g., 100-200 atm) and then introduce anhydrous hydrogen chloride gas.

  • Reaction Conditions: Stir the reaction mixture at room temperature for several hours. Monitor the reaction progress by analyzing aliquots (if the setup allows for safe sampling).

  • Work-up: After the reaction is complete, carefully vent the excess carbon monoxide and hydrogen chloride into a scrubbing system.

  • Pour the reaction mixture slowly onto crushed ice and water to hydrolyze the aluminum chloride complex.

  • Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic layers, wash with a saturated solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield p-tolualdehyde.

II. The Vilsmeier-Haack Reaction: Formylation of Electron-Rich Aromatics and Heterocycles

The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic compounds, such as anilines and phenols, as well as a wide range of heterocyclic compounds including indoles, pyrroles, and furans.[8][9][10] The reaction employs a Vilsmeier reagent, which is a chloroiminium salt, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[11]

A. Reaction Mechanism

The reaction involves the formation of the electrophilic Vilsmeier reagent, which is then attacked by the electron-rich substrate. The resulting intermediate is subsequently hydrolyzed to afford the aldehyde.

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation Pathway DMF DMF VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) DMF->VilsmeierReagent POCl3 POCl₃ POCl3->VilsmeierReagent IminiumSalt Iminium Salt Intermediate VilsmeierReagent->IminiumSalt Electrophilic Attack Substrate Electron-Rich Arene (e.g., Indole) Substrate->IminiumSalt Electrophilic Attack Hydrolysis Hydrolysis (H₂O) IminiumSalt->Hydrolysis Product Formylated Product Hydrolysis->Product

Caption: Mechanism of the Vilsmeier-Haack reaction.

B. Tabulated Data: Substrate Scope and Yields
SubstrateProductReagentsTemperature (°C)TimeYield (%)
N,N-Dimethylanilinep-DimethylaminobenzaldehydeDMF, POCl₃352 h80-84[12]
Indole (B1671886)Indole-3-carboxaldehyde (B46971)DMF, POCl₃35-High[8]
PyrrolePyrrole-2-carboxaldehydeDMF, POCl₃--~97 (for 1-vinylpyrrole)
FuranFuran-2-carboxaldehydeDMF, POCl₃--Near quantitative
Phenolp-HydroxybenzaldehydeDMF, SOCl₂Reflux4-5 hGood[13]
Anisolep-AnisaldehydeDMF, POCl₃--Good
1-Methylpyrrole1-Methylpyrrole-2-carboxaldehydeDMF, POCl₃--High
Acetanilidep-AcetamidobenzaldehydeDMF, POCl₃80-904 h60-80[11]
C. Experimental Protocol: Synthesis of Indole-3-carboxaldehyde

Warning: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure should be performed in a dry apparatus under an inert atmosphere in a well-ventilated fume hood.

Materials:

  • Indole

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Phosphorus oxychloride (POCl₃)

  • Sodium hydroxide (B78521) (NaOH)

  • Ice

  • Diethyl ether or other suitable extraction solvent

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride drying tube, place anhydrous DMF (e.g., 100 mL). Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (1.1 eq, e.g., 86 mL for 0.85 moles of indole) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature remains below 10 °C. A pinkish color may develop. Stir the mixture for an additional 30 minutes at this temperature.

  • Reaction with Indole: Prepare a solution of indole (1.0 eq, e.g., 100 g) in anhydrous DMF (e.g., 100 mL).

  • Add the indole solution dropwise to the prepared Vilsmeier reagent over 1 hour, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the cooling bath and warm the reaction mixture to 35 °C. Stir at this temperature for 2 hours.

  • Work-up: Carefully pour the reaction mixture onto a large beaker containing crushed ice (e.g., 500 g) with stirring. This will result in a clear, cherry-red solution.

  • Slowly add a solution of sodium hydroxide (e.g., 375 g in 1 L of water) to the acidic solution with efficient stirring to make it basic (pH 8-9). This will cause the product to precipitate.

  • Isolation and Purification: Collect the solid product by filtration and wash thoroughly with cold water.

  • The crude indole-3-carboxaldehyde can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.

III. Formylation of Other Nucleophiles

While aromatic C-formylation is a primary application, this compound equivalents can also be used for the N-formylation of amines and O-formylation of alcohols.

  • N-Formylation of Amines: Amines react readily with formylating agents. A common method involves the in situ generation of a mixed anhydride (B1165640) from formic acid and acetic anhydride, which then formylates the amine in high yield.[14]

  • O-Formylation of Alcohols: Alcohols can be formylated using various methods, often requiring activation as the hydroxyl group is less nucleophilic than an amino group. Methods include the use of formic acid with a dehydrating agent or transesterification with a formate (B1220265) ester.

Conclusion

Although this compound itself is too unstable for direct use in routine organic synthesis, its reactivity can be harnessed through in situ generation or the use of stable equivalents. The Gattermann-Koch and Vilsmeier-Haack reactions are powerful and widely used methods for the formylation of aromatic and heteroaromatic compounds, respectively, and serve as the primary examples of synthetic strategies that rely on a "this compound-like" reactive species. The choice of method depends on the nature of the substrate, with the Gattermann-Koch reaction being suitable for simple arenes and the Vilsmeier-Haack reaction being applicable to a broader range of electron-rich systems. Careful control of reaction conditions and adherence to safety protocols are essential for the successful and safe execution of these formylation procedures.

References

Application Notes and Protocols for the Gattermann-Koch Formylation of Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gattermann-Koch reaction is a cornerstone of organic synthesis, providing a direct route to aromatic aldehydes through the formylation of aromatic rings. This electrophilic aromatic substitution reaction utilizes carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), often with a co-catalyst such as cuprous chloride (CuCl).[1][2] A key feature of this reaction is the in situ generation of the highly reactive electrophile, the formyl cation ([HCO]⁺), from the gaseous precursors.[3] The unstable nature of formyl chloride necessitates its immediate use as it is generated within the reaction mixture.[4]

This methodology is particularly effective for the formylation of benzene (B151609) and other alkylbenzenes.[5] The resulting aromatic aldehydes are valuable intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, dyes, and fragrances.[1]

Reaction Mechanism

The Gattermann-Koch reaction proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:

  • Generation of the Electrophile: Carbon monoxide and hydrogen chloride react under the influence of the Lewis acid (e.g., AlCl₃) and a co-catalyst (e.g., CuCl) to form the highly electrophilic formyl cation.[1]

  • Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the formyl cation to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.[3]

  • Deprotonation: A weak base, such as the tetrachloroaluminate ion ([AlCl₄]⁻), abstracts a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final aromatic aldehyde product.[4]

Gattermann_Koch_Mechanism CO_HCl CO + HCl FormylChloride [H-C≡O⁺ ↔ H-C=O]Cl⁻ (this compound Intermediate) CO_HCl->FormylChloride In situ generation FormylCation H-C≡O⁺ (Formyl Cation) FormylChloride->FormylCation Reaction with Lewis Acid AlCl3_CuCl AlCl₃ / CuCl AlCl3_CuCl->FormylChloride SigmaComplex Arenium Ion (Sigma Complex) FormylCation->SigmaComplex AromaticRing Aromatic Ring (e.g., Benzene) AromaticRing->SigmaComplex Electrophilic Attack Product Aromatic Aldehyde SigmaComplex->Product Deprotonation H_plus H⁺ SigmaComplex->H_plus AlCl4_minus->H_plus

Caption: The reaction mechanism of the Gattermann-Koch formylation.

Applications

The Gattermann-Koch reaction is a valuable tool for the synthesis of various aromatic aldehydes, which are key building blocks in numerous applications:

  • Pharmaceuticals: Aromatic aldehydes are precursors to a wide range of active pharmaceutical ingredients.[1]

  • Fragrances and Flavors: Many aromatic aldehydes, such as benzaldehyde (B42025) and its derivatives, are used in the perfume and food industries.[1]

  • Dyes and Agrochemicals: These compounds serve as intermediates in the production of various dyes and agricultural chemicals.[1]

Quantitative Data

The yield of the Gattermann-Koch reaction is influenced by the substrate's reactivity, reaction conditions such as pressure and temperature, and the purity of the reagents. Electron-rich aromatic compounds generally provide good to high yields. Due to the challenges of handling high pressures of carbon monoxide, precise and varied quantitative data in the literature is often sparse.

SubstrateProductCatalyst/Co-catalystTypical Yield (%)Notes
BenzeneBenzaldehydeAlCl₃ / CuClGood to HighIndustrial method for benzaldehyde production.[4]
Toluene (B28343)p-TolualdehydeAlCl₃ / CuClGoodThe major product is the para-isomer.[5]
Mesitylene2,4,6-TrimethylbenzaldehydeAlCl₃ / CuClGood to HighThe three methyl groups activate the ring, leading to high reactivity.[3]
p-Xylene2,5-DimethylbenzaldehydeAlCl₃ / CuClModerate
Isopropylbenzenep-IsopropylbenzaldehydeAlCl₃ / CuClModerate to Good
Biphenylp-PhenylbenzaldehydeAlCl₃ / CuClModerate

Note: "Good to High" yields are often cited in literature without specific percentages. Yields are highly dependent on optimizing reaction conditions, particularly pressure.

Limitations

Despite its utility, the Gattermann-Koch reaction has several limitations:

  • Substrate Scope: The reaction is generally limited to benzene and alkylbenzenes.[5] It is not applicable to phenols, phenol (B47542) ethers, and aromatic amines as the Lewis acid catalyst can form complexes with the heteroatoms.[6]

  • Deactivated Rings: Aromatic rings with strongly deactivating groups, such as nitrobenzene, do not undergo this reaction.[1]

  • Hazardous Reagents: The use of highly toxic carbon monoxide and corrosive hydrogen chloride gas requires specialized equipment and stringent safety precautions.[3]

  • High Pressure: In many cases, high pressures of carbon monoxide are necessary to achieve good yields, which can be a practical limitation in a standard laboratory setting.[5] The addition of a cuprous chloride co-catalyst can sometimes allow the reaction to proceed at atmospheric pressure.[5]

Experimental Protocols

Safety Precautions: The Gattermann-Koch reaction must be conducted in a well-ventilated fume hood due to the use of highly toxic carbon monoxide and corrosive hydrogen chloride gas. Anhydrous conditions are essential as the Lewis acid catalyst is moisture-sensitive. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, must be worn at all times. The reaction should be performed in a pressure-rated apparatus.

General Protocol for the Synthesis of p-Tolualdehyde from Toluene

This protocol describes a general laboratory-scale synthesis of p-tolualdehyde.

Materials:

  • Toluene (anhydrous)

  • Aluminum chloride (anhydrous)

  • Cuprous chloride

  • Carbon monoxide gas

  • Hydrogen chloride gas

  • Diethyl ether (anhydrous)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Equipment:

  • Pressure-rated reaction vessel equipped with a gas inlet, a gas outlet, a mechanical stirrer, and a thermometer.

  • Gas cylinders for carbon monoxide and hydrogen chloride with appropriate regulators and flowmeters.

  • Cooling bath (e.g., ice-water bath).

  • Separatory funnel.

  • Standard glassware for extraction and distillation.

  • Rotary evaporator.

Procedure:

  • Reaction Setup: Assemble the dry, pressure-rated reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: To the reaction vessel, add anhydrous aluminum chloride (e.g., 1.2 equivalents) and a catalytic amount of cuprous chloride (e.g., 0.1 equivalents).

  • Solvent and Substrate: Cool the vessel to 0-10 °C using a cooling bath. Add anhydrous toluene (1 equivalent) to the vessel with vigorous stirring.

  • Gassing: Introduce a mixture of carbon monoxide and hydrogen chloride gas into the reaction vessel through the gas inlet. The reaction is typically run under pressure (e.g., 50-200 atm), which needs to be carefully monitored and maintained.[3]

  • Reaction: Continue stirring the reaction mixture at a controlled temperature (e.g., 20-25 °C) for several hours. The progress of the reaction can be monitored by techniques such as GC or TLC.

  • Work-up - Quenching: Upon completion, carefully vent the excess gases into a suitable scrubbing solution (e.g., sodium hydroxide (B78521) solution). Cautiously pour the reaction mixture over a large volume of crushed ice containing some concentrated hydrochloric acid to decompose the aluminum chloride complex.[3]

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with diethyl ether (3 x volume).

  • Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any residual acid), and finally with brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude p-tolualdehyde by vacuum distillation.

Experimental_Workflow start Start setup Assemble Dry Pressure Reactor under Inert Atmosphere start->setup add_catalysts Add Anhydrous AlCl₃ and CuCl setup->add_catalysts cool Cool Reactor to 0-10 °C add_catalysts->cool add_substrate Add Anhydrous Aromatic Substrate cool->add_substrate gassing Introduce CO and HCl Gas (Pressurize) add_substrate->gassing reaction Stir at Controlled Temperature (Monitor Progress) gassing->reaction vent Vent Excess Gases into Scrubber reaction->vent quench Pour Reaction Mixture onto Ice/HCl vent->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (H₂O, NaHCO₃, Brine) extract->wash dry Dry with Anhydrous MgSO₄ wash->dry concentrate Remove Solvent (Rotary Evaporation) dry->concentrate purify Purify by Vacuum Distillation concentrate->purify end End purify->end

Caption: A generalized experimental workflow for the Gattermann-Koch reaction.

References

Mechanism of formyl chloride reaction with amines to form formamides.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the synthesis of formamides from amines. While the direct use of formyl chloride presents significant challenges due to its inherent instability, this note elucidates the general underlying reaction mechanism and offers comprehensive protocols for several stable and efficient alternative formylating agents. Quantitative data for these alternatives are summarized for comparative purposes, and detailed experimental procedures are provided to facilitate practical application in a laboratory setting.

The Challenge of Using this compound

This compound, the simplest acyl chloride, is highly unstable at room temperature. It readily decomposes into carbon monoxide (CO) and hydrogen chloride (HCl)[1][2]. This instability is attributed to the ease of elimination of HCl from the molecule. The resulting acylium cation has a very acidic hydrogen, and the breaking of the C-H bond is more favorable than the C-C bond cleavage in higher acyl halides[1]. Due to this decomposition, the use of this compound as a standard laboratory reagent for the formylation of amines is impractical and requires specialized low-temperature conditions (below -60 °C).

General Reaction Mechanism: Nucleophilic Addition-Elimination

The reaction of an acyl chloride with a primary or secondary amine to form an amide proceeds via a nucleophilic addition-elimination mechanism[3][4][5][6]. This mechanism is applicable to the theoretical reaction of this compound and is the basis for the reactions of the alternative formylating agents discussed below.

The reaction can be summarized in two main stages:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This results in the formation of a tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom gains a negative charge[4][5].

  • Elimination: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbonyl double bond, and the chloride ion is eliminated as a leaving group. A subsequent deprotonation of the nitrogen atom by another amine molecule or a base yields the final amide product and an ammonium (B1175870) salt[3][4].

Below is a diagram illustrating this general mechanism.

Diagram 1: General mechanism of nucleophilic addition-elimination for the reaction of an acyl chloride with a primary amine.

Practical Alternatives to this compound and Comparative Data

Given the instability of this compound, a variety of more stable and convenient formylating agents are commonly used. The choice of reagent often depends on the substrate, desired reaction conditions, and scale. Below is a summary of some effective alternatives.

Formylating Agent/SystemAmine Substrate ExampleSolventTemperature (°C)TimeYield (%)Reference(s)
Acetic Formic Anhydride (B1165640) 6,7,8,9-tetrahydro-2-methoxy-N,10-dimethylpyrido[1,2-a]indol-9-amineTetrahydrofuran25Overnight95
Primary Amines (general)None (in situ generation)-20< 15 min97-100[7]
Formic Acid / DCC Various aryl and vinyl halides (to form corresponding acids, mechanism applicable to amides)Dioxane8012 h60-92[8][9]
Ethyl Formate (B1220265) Various aromatic and aliphatic aminesNone601-24 h68-94[10]
Various aromatic and aliphatic amines (with NaHSO₄·H₂O/activated charcoal)Ethyl Formate (reflux)5410-100 min80-94[11]
N-formyl paroxetine (B1678475) synthesisNone653 hNot specified[12]
N-Formylsaccharin Various primary and secondary aminesNone (mechanochemical)Room Temp30-180 minHigh[13][14]
Formic Acid / Iodine Various aromatic and aliphatic aminesNone700.5-24 hup to 94[15]

Experimental Protocols

Protocol 1: Formylation of an Amine using Acetic Formic Anhydride (in situ generation)

This protocol is adapted from a general procedure for the N-monomethylation of primary amines, where formylation is the first step[7].

Materials:

  • Primary amine

  • Formic acid (≥95%)

  • Acetic anhydride

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice-salt bath

  • Round-bottom flask with a magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled to -20 °C using an ice-salt bath, add formic acid (3 equivalents).

  • Slowly add acetic anhydride (1.5 equivalents) to the formic acid while maintaining the temperature at -20 °C. Stir the mixture for 15 minutes to allow for the in situ formation of acetic formic anhydride.

  • Dissolve the primary amine (1 equivalent) in a minimal amount of diethyl ether and add it dropwise to the cold solution of acetic formic anhydride.

  • Stir the reaction mixture at -20 °C. The reaction is typically complete within 15 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude formamide (B127407).

  • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Formylation of an Amine using Ethyl Formate and a Catalyst

This protocol is based on the N-formylation of various amines using ethyl formate in the presence of an immobilized acid catalyst[11].

Materials:

  • Amine (primary or secondary)

  • Ethyl formate

  • NaHSO₄·H₂O immobilized on activated charcoal

  • Round-bottom flask with a reflux condenser and magnetic stirrer

Procedure:

  • To a round-bottom flask, add the amine (1 mmol), ethyl formate (2 mL), and the NaHSO₄·H₂O/activated charcoal catalyst (0.2 g NaHSO₄·H₂O on 0.1 g activated charcoal).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 54 °C) with vigorous stirring.

  • Monitor the reaction by TLC. Reaction times typically range from 10 to 100 minutes depending on the amine substrate.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst.

  • Wash the catalyst with a small amount of ethyl acetate (B1210297).

  • Combine the filtrate and washings and evaporate the solvent under reduced pressure to yield the crude formamide.

  • The product is often of high purity, but can be further purified by column chromatography if necessary.

Protocol 3: Mechanochemical N-formylation using N-Formylsaccharin

This solvent-free protocol is adapted from a mechanochemical procedure for the synthesis of N-formamides[13].

Materials:

  • Primary or secondary amine

  • N-Formylsaccharin

  • Zirconia milling jar and ball

  • Ball mill

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

Procedure:

  • Place the amine (1 mmol) and N-formylsaccharin (1.1 mmol) into a 15 mL zirconia milling jar containing one zirconia milling ball (10 mm diameter).

  • Close the vessel and conduct the mechanochemical reaction in a ball mill at a frequency of 30 Hz for 30 to 180 minutes. Monitor the reaction progress by taking small aliquots for analysis (e.g., GC-MS or TLC after dissolving in a suitable solvent).

  • After the reaction is complete, add sodium bicarbonate to the jar and continue milling for an additional 10 minutes to purify the reaction mixture.

  • Recover the solid crude product from the jar, dissolve it in ethyl acetate (4 mL), and filter to remove the saccharin (B28170) byproduct and excess sodium bicarbonate.

  • Remove the solvent from the filtrate under reduced pressure to afford the pure formamide.

General Experimental Workflow

The following diagram outlines a general workflow for the synthesis and purification of formamides from amines using a stable formylating agent.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Reactants Combine Amine, Formylating Agent, and Solvent/Catalyst Reaction Stir at appropriate temperature and time Reactants->Reaction Monitoring Monitor reaction progress (TLC, GC-MS) Reaction->Monitoring Quenching Quench reaction (if necessary) Monitoring->Quenching Reaction complete Extraction Liquid-liquid extraction Quenching->Extraction Drying Dry organic layer Extraction->Drying Filtration Filter drying agent Drying->Filtration Concentration Concentrate under reduced pressure Filtration->Concentration Purification Purify crude product (Column Chromatography, Recrystallization, or Distillation) Concentration->Purification Analysis Characterize final product (NMR, IR, MS) Purification->Analysis

Diagram 2: General experimental workflow for formamide synthesis.

Spectroscopic Data for a Representative Formamide

N-Benzylformamide

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.25 (s, 1H, CHO), 7.38-7.25 (m, 5H, Ar-H), 6.30 (br s, 1H, NH), 4.48 (d, J=6.0 Hz, 2H, CH₂).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 162.8 (C=O), 137.5 (Ar-C), 128.8 (Ar-CH), 127.8 (Ar-CH), 127.6 (Ar-CH), 43.5 (CH₂).

  • IR (neat, cm⁻¹): 3280 (N-H stretch), 3060, 3030 (Ar C-H stretch), 2880 (C-H stretch), 1660 (C=O stretch, Amide I), 1530 (N-H bend, Amide II).

  • MS (EI): m/z (%) 135 (M⁺), 106, 91, 77.

This data provides a reference for the characterization of a typical formamide product. Spectroscopic data for formamide and its simple derivatives can also be found in public databases[16][17][18].

References

Application Notes and Protocols: In Situ Generation of Formyl Chloride for Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formyl chloride (HCOCl) is a highly reactive and unstable acyl halide that serves as a potent formylating agent in organic synthesis. Due to its inherent instability, it readily decomposes into carbon monoxide (CO) and hydrogen chloride (HCl), making its isolation and storage impractical.[1][2] Consequently, this compound is almost exclusively generated in situ for immediate consumption in various synthetic transformations. This approach allows for the controlled introduction of the formyl group (-CHO) into a wide range of substrates, including aromatic compounds, amines, and alcohols, providing access to valuable aldehydes, formamides, and formates.

These application notes provide a comprehensive overview of the most common and effective methods for the in situ generation of this compound and its application in synthetic chemistry. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to guide researchers in the successful implementation of these powerful formylation techniques.

Methods for In Situ Generation of this compound and Their Applications

The choice of method for the in situ generation of this compound depends on the nature of the substrate, the desired selectivity, and the reaction conditions. The most prominent methods include the Vilsmeier-Haack reaction, the Gattermann-Koch reaction, and the use of formic acid in combination with various activating agents.

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3] The active formylating species, the Vilsmeier reagent (a chloroiminium salt), is generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[4]

Applications:

  • Formylation of Aromatic and Heteroaromatic Compounds: This method is highly effective for the formylation of activated arenes such as phenols, anilines, and their derivatives, as well as electron-rich heterocycles like indoles and pyrroles.[5]

  • Synthesis of Heterocyclic Aldehydes: The Vilsmeier-Haack reaction is a key step in the synthesis of a wide variety of heterocyclic aldehydes, which are important intermediates in medicinal chemistry.[6][7]

Quantitative Data for Vilsmeier-Haack Formylation of Phenols:

SubstrateReagentsReaction ConditionsYield (%)Reference(s)
PhenolDMF/SOCl₂60°C, 6h (solution)65[8]
PhenolDMF/POCl₃, Cu(II) catalystRoom Temp., 10h82[1]
4-NitrophenolDMF/POCl₃24h18[1]
o-CresolDMF/POCl₃, Ni(II) catalystRoom Temp., 12h70[1]
AnisoleDMF/POCl₃, Co(II) catalystRoom Temp., 11h65[1]
1-NaphtholDMF/POCl₃24h35[1]

Experimental Protocol: Vilsmeier-Haack Formylation of Indole (B1671886)

Materials:

  • Indole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve indole (1.0 eq) in anhydrous DMF (3.0 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice and stir for 30 minutes.

  • Basify the aqueous solution to pH 8-9 with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane mixture) to afford indole-3-carbaldehyde.

Logical Relationship of Vilsmeier-Haack Reagent Formation and Reaction:

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate Electrophilic Aromatic Substitution Arene Electron-rich Aromatic Compound Arene->Iminium_Intermediate Aldehyde Aryl Aldehyde Iminium_Intermediate->Aldehyde Hydrolysis Aqueous Workup Hydrolysis->Aldehyde

Caption: Formation of the Vilsmeier reagent and its reaction with an aromatic compound.

The Gattermann-Koch Reaction

The Gattermann-Koch reaction is a classic method for the formylation of benzene (B151609) and its alkyl-substituted derivatives.[9][10] It involves the use of a high-pressure mixture of carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), and a co-catalyst, such as cuprous chloride (CuCl).[11][12] this compound is believed to be a transient intermediate in this reaction.[9]

Applications:

  • Industrial Synthesis of Benzaldehyde (B42025): This reaction is of significant industrial importance for the large-scale production of benzaldehyde from benzene.

  • Formylation of Alkylbenzenes: It is particularly effective for the formylation of toluene (B28343), xylene, and other alkylated benzenes.[9][13]

Experimental Protocol: Gattermann-Koch Formylation of Toluene

Note: This reaction involves the use of toxic and flammable gases under high pressure and should only be performed by trained personnel in a specialized high-pressure reactor (autoclave).

Materials:

  • Toluene

  • Aluminum chloride (AlCl₃), anhydrous

  • Cuprous chloride (CuCl), anhydrous

  • Carbon monoxide (CO) gas

  • Hydrogen chloride (HCl) gas

  • High-pressure reactor (autoclave)

Procedure:

  • Charge the high-pressure reactor with anhydrous aluminum chloride (1.2 eq) and anhydrous cuprous chloride (0.2 eq).

  • Add dry toluene (1.0 eq) to the reactor.

  • Seal the reactor and introduce hydrogen chloride gas to a pressure of approximately 20 atm.

  • Introduce carbon monoxide gas to a total pressure of 100-200 atm.

  • Heat the reactor to 50-60 °C and stir vigorously for several hours.

  • Monitor the reaction progress by analyzing aliquots (if the reactor setup allows).

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gases in a well-ventilated fume hood.

  • Quench the reaction mixture by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting p-tolualdehyde by fractional distillation.

Gattermann-Koch Reaction Pathway:

Gattermann_Koch CO CO Formyl_Cation [HCO]⁺ (Formyl Cation) CO->Formyl_Cation HCl HCl HCl->Formyl_Cation Lewis_Acid AlCl₃/CuCl Lewis_Acid->Formyl_Cation Catalyst Sigma_Complex Sigma Complex (Arenium Ion) Formyl_Cation->Sigma_Complex Electrophilic Attack Benzene Benzene Benzene->Sigma_Complex Benzaldehyde Benzaldehyde Sigma_Complex->Benzaldehyde Deprotonation

Caption: Simplified pathway of the Gattermann-Koch formylation of benzene.

In Situ Generation from Formic Acid and Activating Agents

This compound can also be generated in situ from formic acid and a variety of activating agents, such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC). This approach is particularly useful for the formylation of nucleophiles like amines and alcohols under milder conditions than the Gattermann-Koch reaction.

Applications:

  • N-Formylation of Amines: This is a highly efficient method for the preparation of formamides from primary and secondary amines. The reaction is often rapid and proceeds in high yields.[14][15]

  • O-Formylation of Alcohols: The protection of hydroxyl groups as formate (B1220265) esters can be achieved using this methodology.[16]

Quantitative Data for N-Formylation of Amines using Formic Acid:

AmineActivating Agent/ConditionsYield (%)Reference(s)
AnilineFormic acid, neat, 60°C95[17]
p-ToluidineFormic acid, neat, 60°C96[17]
p-ChloroanilineFormic acid, neat, 60°C94[17]
Benzylamine (B48309)Formic acid, neat, 60°C90[17]
N-MethylanilineFormic acid, imidazole39[18]
IndolineFormic acid, imidazole92[18]
MorpholineFormic acid, imidazole85[18]

Experimental Protocol: N-Formylation of Benzylamine using Formic Acid and Thionyl Chloride

Materials:

  • Benzylamine

  • Formic acid (98-100%)

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (B128534)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve formic acid (1.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.1 eq) dropwise to the stirred solution. Gas evolution (SO₂ and HCl) will be observed.

  • Stir the mixture at 0 °C for 30 minutes to ensure the complete formation of the formylating agent.

  • In a separate flask, dissolve benzylamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.

  • Slowly add the amine solution dropwise to the freshly prepared formylating agent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford N-benzylformamide, which can be further purified by crystallization or column chromatography if necessary.

Workflow for In Situ Generation from Formic Acid and SOCl₂:

Formic_Acid_Activation cluster_generation In Situ Generation of Formylating Agent cluster_reaction Formylation Reaction Formic_Acid Formic Acid Formyl_Chloride This compound (transient) Formic_Acid->Formyl_Chloride SOCl2 SOCl₂ SOCl2->Formyl_Chloride Amine Amine (R-NH₂) Formyl_Chloride->Amine Nucleophilic Acyl Substitution Formamide Formamide (R-NHCHO) Amine->Formamide

Caption: Workflow for the formylation of an amine with in situ generated this compound.

Conclusion

The in situ generation of this compound provides a powerful and versatile platform for the introduction of the formyl group in a variety of organic substrates. The Vilsmeier-Haack reaction is a robust method for the formylation of electron-rich aromatics and heterocycles. The Gattermann-Koch reaction remains a cornerstone for the industrial synthesis of simple aromatic aldehydes. Furthermore, the activation of formic acid with reagents like thionyl chloride offers a mild and efficient route for the formylation of amines and alcohols. The choice of the appropriate method will depend on the specific synthetic challenge, but the protocols and data provided herein should serve as a valuable guide for researchers in the successful application of these important synthetic transformations.

References

Safe Handling and Storage of Formyl Chloride: Application Notes and Protocols for a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formyl chloride (CHClO) is a highly reactive and unstable acyl chloride. Due to its hazardous nature, stringent safety protocols are imperative for its handling and storage in a laboratory environment. This document provides detailed application notes and protocols to ensure the safe utilization of this compound, minimizing risks to personnel and infrastructure. This compound is corrosive, toxic upon inhalation, and reacts violently with water, releasing flammable and toxic gases.[1] Adherence to the following guidelines is critical for maintaining a safe research environment.

Hazard Identification and Data Summary

This compound presents multiple significant hazards that must be understood and respected. It is crucial to be familiar with the following hazard classifications and safety data before commencing any work.

Table 1: Hazard Identification for this compound

Hazard ClassGHS Hazard StatementSignal WordPictogram
Substances which, in contact with water, emit flammable gasesH260: In contact with water releases flammable gases which may ignite spontaneously.[1]Danger🔥
Acute Toxicity, InhalationH331: Toxic if inhaled.[1]Danger💀
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage.[1]Dangercorrosive
Serious Eye Damage/Eye IrritationH314: Causes severe skin burns and eye damage.[1]Dangercorrosive
Skin SensitizationH317: May cause an allergic skin reaction.[1]Warning!
Acute Toxicity, OralH302: Harmful if swallowed.[1]Warning!

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaCHClO
Molecular Weight64.47 g/mol
AppearanceColorless, fuming liquid or gas
OdorPungent, irritating
Boiling PointDecomposes at ambient temperatures
StabilityHighly unstable, decomposes into carbon monoxide (CO) and hydrogen chloride (HCl).
ReactivityReacts violently with water, alcohols, amines, strong bases, and strong oxidizing agents.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the most critical lines of defense against exposure to this compound. A comprehensive PPE ensemble is mandatory for all personnel handling this substance.

Table 3: Recommended Personal Protective Equipment (PPE) for Handling this compound

Body PartPPE RecommendationMaterial/Standard
Respiratory Self-Contained Breathing Apparatus (SCBA) or a full-face respirator with a cartridge appropriate for acid gases and organic vapors.NIOSH-approved
Hands Double gloving is required. Wear a pair of heavy-duty, chemical-resistant outer gloves over a pair of nitrile inner gloves.Outer gloves: Butyl rubber or Viton®. Check manufacturer's compatibility data.
Eyes/Face A full-face shield must be worn over chemical splash goggles.ANSI Z87.1 compliant
Body A flame-resistant and chemical-resistant lab coat or apron worn over long-sleeved clothing and long pants.Nomex® or equivalent
Feet Closed-toe, chemical-resistant shoes.

Safe Handling and Experimental Protocols

All work with this compound must be conducted within a certified chemical fume hood with a face velocity of at least 100 feet per minute. An emergency safety shower and eyewash station must be readily accessible and tested regularly.

General Handling Protocol
  • Preparation : Before handling this compound, ensure all necessary PPE is donned correctly. The fume hood sash should be lowered to the lowest practical height. All required reagents and equipment should be placed inside the fume hood before introducing this compound.

  • Inert Atmosphere : Due to its high reactivity with moisture, this compound must be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Dispensing : Use a syringe or cannula transfer technique for dispensing the liquid. Never pour this compound in an open vessel.

  • Reactions : Reactions should be conducted in glassware that has been thoroughly dried and purged with an inert gas. The reaction vessel should be placed in a secondary container.

  • Work Area : The work area must be kept clean and free of clutter. All incompatible materials must be removed from the fume hood.

  • Decontamination : All glassware and equipment that have come into contact with this compound must be decontaminated. This can be achieved by slowly and carefully adding a quenching solution, such as a dilute solution of sodium bicarbonate or another suitable base, under an inert atmosphere in the fume hood. The reaction can be vigorous, so the quenching agent should be added in small portions.

Sample Experimental Protocol: Acylation Reaction

This protocol provides a general workflow for an acylation reaction using this compound. Note: This is a template and must be adapted to the specific requirements of the intended reaction.

  • Setup : Assemble the reaction apparatus (e.g., a three-necked flask equipped with a dropping funnel, a condenser with a drying tube, and a nitrogen inlet) inside the chemical fume hood. Ensure all glassware is oven-dried and cooled under a stream of inert gas.

  • Reagent Preparation : Dissolve the substrate in a suitable anhydrous solvent (e.g., dichloromethane, THF) in the reaction flask under a positive pressure of inert gas.

  • Cooling : Cool the reaction mixture to the desired temperature (typically low temperatures, e.g., -78 °C, are required due to the reactivity of this compound) using an appropriate cooling bath (e.g., dry ice/acetone).

  • Addition of this compound : Slowly add the required amount of this compound to the reaction mixture via a syringe or dropping funnel over a period that allows for controlled reaction and heat dissipation.

  • Reaction Monitoring : Monitor the progress of the reaction using appropriate analytical techniques (e.g., TLC, GC-MS).

  • Quenching : Once the reaction is complete, quench the reaction by slowly adding a suitable quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate or a dilute base) while maintaining a low temperature. Be aware of potential gas evolution.

  • Workup : After quenching, allow the mixture to warm to room temperature. The organic layer can then be separated, washed, dried, and the solvent removed under reduced pressure to isolate the product.

  • Waste Disposal : All waste materials, including quenching solutions and contaminated consumables, must be disposed of as hazardous waste according to institutional guidelines.

Storage Protocols

Proper storage of this compound is crucial to maintain its integrity and prevent hazardous situations.

Table 4: Storage Requirements for this compound

ParameterRequirement
Location Store in a dedicated, well-ventilated, and locked corrosive and flammable liquids storage cabinet.[2]
Temperature Store in a cool, dry place. Refrigeration is recommended. Protect from heat and sources of ignition.
Atmosphere Store under an inert gas (e.g., nitrogen or argon) to prevent decomposition and reaction with atmospheric moisture.
Container Keep in a tightly sealed, original container made of a compatible material (e.g., glass). Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.
Incompatibilities Segregate from water, moisture, alcohols, amines, strong bases, and strong oxidizing agents.[3]

Emergency Procedures

In the event of an emergency involving this compound, immediate and appropriate action is critical.

Spill Response
  • Small Spill (in a fume hood) :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, neutralize the spill with a dry, inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels.

    • Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable neutralizing agent.

  • Large Spill (or any spill outside a fume hood) :

    • Evacuate the laboratory immediately and alert others.

    • Activate the fire alarm if there is a risk of fire or explosion.

    • Contact the institution's emergency response team and provide them with the specific details of the spill.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Exposure Response
  • Inhalation : Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[1]

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]

  • Eye Contact : Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Visual Protocols and Workflows

Safe Handling Workflow

SafeHandlingWorkflow Safe Handling Workflow for this compound A 1. Preparation - Don appropriate PPE - Prepare fume hood B 2. Inert Atmosphere - Purge glassware with N2/Ar A->B C 3. Dispensing - Use syringe/cannula transfer B->C D 4. Reaction - Conduct in dry, inert conditions - Use secondary containment C->D E 5. Quenching - Slow addition of quenching agent - Monitor for gas evolution D->E F 6. Decontamination - Neutralize all contaminated equipment E->F G 7. Waste Disposal - Dispose of as hazardous waste F->G EmergencySpillResponse Emergency Spill Response for this compound Spill Spill Occurs InHood Is the spill contained within the fume hood? Spill->InHood SmallSpill Is the spill of a small, manageable volume? InHood->SmallSpill Yes Evacuate Evacuate the Lab Activate Alarm Call Emergency Response InHood->Evacuate No SmallSpill->Evacuate No Neutralize Neutralize with Inert Absorbent - Wear full PPE SmallSpill->Neutralize Yes Dispose Collect and Dispose of as Hazardous Waste Neutralize->Dispose

References

Application Notes: Formyl Chloride Equivalents in the Synthesis of 2-Chloro-3-formylquinolines as Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Formyl chloride (HCOCl) is a highly reactive and unstable acyl halide, making its direct use in pharmaceutical synthesis challenging.[1] It readily decomposes into carbon monoxide and hydrogen chloride.[1] However, its synthetic utility as a formylating agent is harnessed through in situ generation or by using stable equivalents. In the context of pharmaceutical intermediate synthesis, formylation reactions are crucial for introducing an aldehyde group, a versatile handle for further molecular elaboration. A prominent example is the synthesis of 2-chloro-3-formylquinolines, which are key precursors for a variety of biologically active compounds, including potential anticancer and antimicrobial agents.[2][3][4] This is typically achieved through the Vilsmeier-Haack reaction, which utilizes a "Vilsmeier reagent" as a this compound equivalent.[2][5]

The Vilsmeier-Haack Reaction: A this compound Surrogate

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6] Instead of using the unstable this compound directly, it employs a Vilsmeier reagent, which is an electrophilic iminium salt. This reagent is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[2][6] The Vilsmeier reagent then acts as the formylating agent.

In the synthesis of 2-chloro-3-formylquinolines, the Vilsmeier-Haack reaction proceeds via a cyclization of N-arylacetamides.[2] This reaction is advantageous as it provides a regioselective route to functionalized quinolines that are valuable for further chemical manipulation in drug discovery programs.[2]

Applications in Pharmaceutical Intermediate Synthesis

2-Chloro-3-formylquinolines are versatile intermediates in the synthesis of various pharmaceutical candidates. The chloro and formyl groups at the 2- and 3-positions, respectively, serve as reactive sites for introducing diverse functionalities and constructing more complex heterocyclic systems.[2][7] These quinoline (B57606) derivatives have been investigated for a range of therapeutic applications:

  • Anticancer Agents: The quinoline scaffold is a common feature in many anticancer drugs. 2-Chloro-3-formylquinolines can be elaborated into fused heterocyclic systems and other derivatives that have shown potential as anticancer agents.[2][3] For instance, they can be converted into quinoline oxime esters which have demonstrated DNA cleavage activity in cancerous cells.[3]

  • Antimicrobial Agents: Derivatives of 2-chloro-3-formylquinoline have been synthesized and evaluated for their antimicrobial properties.[4] The ability to modify the core structure allows for the development of new compounds to combat infectious diseases.

The general synthetic workflow for utilizing 2-chloro-3-formylquinolines as pharmaceutical intermediates is depicted in the diagram below.

G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Derivatization cluster_2 Step 3: Biological Application cluster_3 Examples of Bioactive Molecules N_Arylacetamide N-Arylacetamide Intermediate 2-Chloro-3-formylquinoline N_Arylacetamide->Intermediate Vilsmeier-Haack Reaction Vilsmeier_Reagent Vilsmeier Reagent (DMF + POCl3) Vilsmeier_Reagent->Intermediate Derivatization Further Chemical Transformation Intermediate->Derivatization Bio_Molecule Biologically Active Molecule Derivatization->Bio_Molecule Anticancer Anticancer Agents Bio_Molecule->Anticancer Antimicrobial Antimicrobial Agents Bio_Molecule->Antimicrobial

Caption: Synthetic workflow for 2-chloro-3-formylquinoline and its derivatization.

Experimental Protocols

Synthesis of 2-Chloro-3-formylquinoline from Acetanilide (B955) via Vilsmeier-Haack Reaction

This protocol describes a general procedure for the synthesis of 2-chloro-3-formylquinoline, a key pharmaceutical intermediate.[2][8]

Materials:

  • Acetanilide (or substituted acetanilide)

  • N,N-Dimethylformamide (DMF), dry

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Ethyl acetate (B1210297) or acetonitrile (B52724) for recrystallization

Equipment:

  • Round-bottom flask with a stirrer and a dropping funnel

  • Ice bath

  • Heating mantle or oil bath

  • Reflux condenser

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Vilsmeier Reagent Formation: In a round-bottom flask, dissolve the acetanilide (5 mmol) in dry DMF (15 mmol). Cool the solution to 0-5 °C in an ice bath.

  • Addition of POCl₃: To the cooled and stirred solution, add phosphorus oxychloride (60 mmol) dropwise, ensuring the temperature is maintained between 0-5 °C.

  • Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C. The reaction time can vary from 4 to 16 hours depending on the specific acetanilide used.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the hot reaction mixture into a beaker containing crushed ice with vigorous stirring.

  • Neutralization: Neutralize the resulting solution by slowly adding a saturated solution of sodium bicarbonate until the pH is between 5 and 6.[9] Continue stirring for 15-20 minutes.

  • Isolation: Collect the precipitated product by filtration using a Büchner funnel. Wash the solid thoroughly with water and dry it under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent such as ethyl acetate or acetonitrile to obtain the pure 2-chloro-3-formylquinoline.[8]

Quantitative Data

The yield of 2-chloro-3-formylquinolines is influenced by the nature of the substituents on the starting N-arylacetamide. Electron-donating groups generally lead to higher yields.[2]

EntrySubstituent (R) on AcetanilideReaction Time (h) at 80-90°CYield (%)Melting Point (°C)Reference
1H1682149[2]
28-Methyl6-860-80-[5]
36-Bromo0.7590186-188[10]
47-Methyl---[2]
56-Chloro---[2]

Note: The reaction conditions and yields can vary. The provided data is for illustrative purposes based on the cited literature.

The general workflow for the Vilsmeier-Haack synthesis of 2-chloro-3-formylquinoline is outlined in the diagram below.

G start Start reagent_prep Prepare Vilsmeier Reagent (DMF + POCl3 at 0-5°C) start->reagent_prep add_substrate Add N-Arylacetamide reagent_prep->add_substrate reaction Heat to 80-90°C (4-16h) add_substrate->reaction workup Pour into Crushed Ice reaction->workup neutralize Neutralize with NaHCO3 workup->neutralize isolate Filter and Dry Product neutralize->isolate purify Recrystallize isolate->purify end End Product: 2-Chloro-3-formylquinoline purify->end

Caption: Experimental workflow for the synthesis of 2-chloro-3-formylquinoline.

References

Application Notes and Protocols for Electrophilic Aromatic Substitution using Formyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electrophilic aromatic substitution (EAS) is a cornerstone of organic synthesis, enabling the introduction of various functional groups onto aromatic rings. One such important transformation is formylation, the attachment of a formyl group (-CHO), which provides a gateway to a wide array of valuable compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.[1][2] This document provides detailed application notes and protocols for electrophilic aromatic formylation using formyl chloride, primarily through the Gattermann-Koch reaction, where this compound is generated in situ due to its inherent instability.[2][3]

This compound (HCOCl) is a highly reactive acyl chloride that readily decomposes, making its isolation and storage challenging.[3] Consequently, synthetic strategies have been developed to generate it transiently within the reaction mixture, immediately before its consumption. The Gattermann-Koch reaction is the most prominent example of this approach, utilizing carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst and a co-catalyst to formylate aromatic substrates.[2][4]

Reaction Mechanism and Principles

The Gattermann-Koch reaction proceeds via a classic electrophilic aromatic substitution mechanism. The key steps are:

  • Generation of the Electrophile: Carbon monoxide and hydrogen chloride react under the influence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), and a co-catalyst, such as cuprous chloride (CuCl), to generate the highly reactive electrophile. This is believed to be the formyl cation ([HCO]⁺) or a closely related reactive species derived from the unstable this compound intermediate.[2][4]

  • Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the formyl cation to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4]

  • Deprotonation: A weak base, such as the tetrachloroaluminate anion ([AlCl₄]⁻), removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the formylated product.[4]

Applications in Synthesis

The Gattermann-Koch reaction is a valuable tool for the synthesis of aromatic aldehydes, which are versatile intermediates in organic synthesis. These aldehydes can be readily converted into a variety of other functional groups, including:

  • Carboxylic acids via oxidation.

  • Alcohols via reduction.

  • Amines via reductive amination.

  • Alkenes via Wittig-type reactions.

This versatility makes the Gattermann-Koch reaction relevant to the synthesis of complex molecules in the pharmaceutical and fine chemical industries.[2]

Data Presentation

The yield of the Gattermann-Koch reaction is highly dependent on the nature of the aromatic substrate, the reaction conditions (pressure, temperature), and the catalyst system employed. Generally, electron-rich aromatic compounds provide higher yields.

SubstrateProductCatalyst SystemPressureTemperature (°C)Yield (%)Reference
Toluene (B28343)p-TolualdehydeAlCl₃ / CuClAtmospheric2046-51[5]
BenzeneBenzaldehydeAlCl₃ / CuClHighNot SpecifiedGood[2]
XyleneXylylaldehydeAlCl₃ / CuClNot SpecifiedNot SpecifiedGood[2]
MesityleneMesitaldehydeAlCl₃ / CuClNot SpecifiedNot SpecifiedGood[1]

Note: "Good" indicates that the reaction is reported to proceed with favorable yields, although specific quantitative data under standardized conditions is not consistently available in the literature.

Experimental Protocols

Detailed Protocol for the Synthesis of p-Tolualdehyde from Toluene

This protocol is adapted from a procedure published in Organic Syntheses.[5]

Materials:

  • Dry Toluene: 200 g (2.17 moles)

  • Anhydrous Aluminum Chloride (finely powdered): 267 g (2 moles)

  • Cuprous Chloride: 30 g (0.3 mole)

  • Carbon Monoxide (gas)

  • Hydrogen Chloride (gas)

  • Cracked Ice

  • Ether

  • Anhydrous Calcium Chloride

  • Hydroquinone (B1673460) (for storage)

Equipment:

  • Three-necked round-bottom flask (2 L) equipped with a mechanical stirrer, a gas inlet tube reaching the bottom of the flask, and a gas outlet.

  • Gas flow meters or wash bottles to monitor gas flow.

  • Water bath.

  • Steam distillation apparatus.

  • Separatory funnel.

  • Distillation apparatus with a short fractionating column.

Procedure:

  • Reaction Setup: In a 2 L three-necked flask, place 200 g of dry toluene. The flask should be situated in a water bath maintained at 20°C.

  • Addition of Catalysts: With vigorous stirring, rapidly add 30 g of cuprous chloride followed by 267 g of finely powdered anhydrous aluminum chloride.

  • Gassing: Introduce a mixture of carbon monoxide and hydrogen chloride gas through the gas inlet tube. The flow rates should be adjusted such that the carbon monoxide is added uniformly over seven hours, and the hydrogen chloride at approximately half that rate.

  • Reaction Monitoring: Continue the reaction with efficient stirring for the specified duration. The reaction mixture will become thick.

  • Workup - Quenching: After the reaction is complete, carefully transfer the reaction mixture onto a large volume of cracked ice in a 3 L flask. This should be done in a fume hood with caution as the decomposition of the aluminum chloride complex is exothermic.

  • Workup - Steam Distillation: Steam distill the mixture until all the aldehyde and unreacted toluene have been collected.

  • Workup - Extraction: Add 50 mL of ether to the distillate and separate the layers. Wash the aqueous layer with 150 mL of ether and combine the organic layers.

  • Workup - Drying: Dry the combined ether extracts with anhydrous calcium chloride.

  • Purification: Filter off the drying agent and remove the ether by distillation. The crude p-tolualdehyde is then purified by fractional distillation. The fraction boiling at 201-205°C is collected. The yield of p-tolualdehyde is typically between 121-132 g (46-51% of the theoretical amount based on toluene).[5]

  • Storage: A few crystals of hydroquinone can be added to the purified p-tolualdehyde to inhibit oxidation during storage.[6]

Mandatory Visualizations

Gattermann_Koch_Mechanism CO Carbon Monoxide (CO) FormylChloride [H-C(O)-Cl] CO->FormylChloride In situ generation HCl Hydrogen Chloride (HCl) HCl->FormylChloride In situ generation AlCl3 AlCl₃ (Lewis Acid) AlCl3->FormylChloride In situ generation Aromatic Aromatic Ring (e.g., Benzene) SigmaComplex Arenium Ion (Sigma Complex) Aromatic->SigmaComplex Electrophilic Attack FormylCation Formyl Cation [H-C≡O]⁺ FormylChloride->FormylCation Lewis acid activation Product Aromatic Aldehyde SigmaComplex->Product -H⁺ (Deprotonation)

Caption: Reaction mechanism of the Gattermann-Koch formylation.

Experimental_Workflow Start Start Setup Reaction Setup (Aromatic, AlCl₃, CuCl in Flask) Start->Setup Gassing Introduce CO and HCl Gas Setup->Gassing Reaction Stir at Controlled Temperature Gassing->Reaction Quench Quench on Ice Reaction->Quench SteamDistill Steam Distillation Quench->SteamDistill Extract Extraction with Ether SteamDistill->Extract Dry Drying of Organic Phase Extract->Dry Purify Purification by Fractional Distillation Dry->Purify End Final Product (Aromatic Aldehyde) Purify->End

Caption: General experimental workflow for the Gattermann-Koch reaction.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Reaction Inactive catalyst (AlCl₃ is hygroscopic).Use freshly opened or properly stored anhydrous aluminum chloride.
Deactivated aromatic substrate.The Gattermann-Koch reaction is not suitable for strongly deactivated rings (e.g., nitrobenzene) or for phenols and their ethers.[2] Consider alternative formylation methods for these substrates.
Insufficient gas flow or pressure.Ensure a steady and sufficient flow of both CO and HCl. For less reactive substrates, high pressure may be required.
Low Yield Inefficient stirring.The reaction mixture can be heterogeneous and viscous. Ensure vigorous and efficient stirring to maximize gas-liquid contact.
Suboptimal temperature.The reaction is typically run at low to ambient temperatures. Higher temperatures may lead to side reactions. Optimize the temperature for the specific substrate.
Moisture contamination.Ensure all glassware and reagents are scrupulously dry.
Formation of Byproducts Isomer formation.For substituted benzenes, a mixture of ortho and para isomers may be formed. The para isomer is often the major product due to steric hindrance. Purification by fractional distillation or chromatography may be necessary.
Polymerization or decomposition.This can occur with sensitive substrates or at elevated temperatures. Maintain a low reaction temperature.

Safety Precautions

  • Carbon Monoxide (CO): Carbon monoxide is a colorless, odorless, and highly toxic gas. All manipulations involving CO must be carried out in a well-ventilated fume hood with a CO detector.

  • Hydrogen Chloride (HCl): Hydrogen chloride is a corrosive gas. It should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a fume hood.

  • Aluminum Chloride (AlCl₃): Anhydrous aluminum chloride reacts violently with water. It is also corrosive and should be handled with care in a dry environment.

  • Pressure: If the reaction is conducted under high pressure, a specialized high-pressure reactor and appropriate safety precautions are necessary.

  • Quenching: The quenching of the reaction mixture with ice/water is highly exothermic and releases HCl gas. This step must be performed slowly and in a well-ventilated fume hood.

Comparison with Other Formylation Methods

MethodReagentsSubstrate ScopeAdvantagesDisadvantages
Gattermann-Koch CO, HCl, AlCl₃, CuClBenzene, alkylbenzenes, electron-rich aromatics.[2]Direct formylation; uses readily available starting materials.Requires handling of toxic CO and HCl; high pressure may be needed; not suitable for phenols/ethers.[2]
Gattermann HCN (or Zn(CN)₂), HCl, Lewis AcidPhenols, phenol (B47542) ethers, and some heterocycles.[1]Applicable to substrates that fail in the Gattermann-Koch reaction.Uses highly toxic hydrogen cyanide.
Vilsmeier-Haack POCl₃, DMFElectron-rich aromatic and heteroaromatic compounds.Milder conditions; does not require high pressure or CO.The Vilsmeier reagent is moisture-sensitive; not suitable for electron-poor aromatics.
Duff Hexamethylenetetramine, acidPhenols and other highly activated aromatics.Simple procedure; avoids highly toxic reagents.Generally gives lower yields; limited to highly activated substrates.
Reimer-Tiemann Chloroform, strong basePhenols.Ortho-formylation is favored.Low yields; limited to phenols; generates chlorinated byproducts.

Conclusion

The electrophilic aromatic substitution using in situ generated this compound, primarily through the Gattermann-Koch reaction, is a powerful method for the synthesis of aromatic aldehydes. While it has limitations regarding substrate scope and requires careful handling of hazardous reagents, it remains a valuable transformation in the arsenal (B13267) of synthetic organic chemists. For suitable substrates, such as toluene and other alkylbenzenes, it provides a direct and efficient route to the corresponding aldehydes, which are crucial building blocks in the development of new pharmaceuticals and other advanced materials. Careful consideration of the reaction conditions, safety precautions, and alternative methods is essential for successful implementation.

References

Application Notes and Protocols for the Conversion of Alcohols to Formate Esters

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The conversion of alcohols to formate (B1220265) esters, a process known as O-formylation, is a fundamental reaction in organic synthesis. Formate esters serve as valuable intermediates, protecting groups for alcohols, and are found in various fragrances and flavorings.[1] While the use of acyl chlorides is a common method for esterification, the direct application of formyl chloride for this transformation is fraught with challenges due to its inherent instability.[2][3] this compound readily decomposes into carbon monoxide and hydrogen chloride, making it difficult to isolate and store.[2][4][5] Consequently, its use often requires in situ generation, which can complicate reaction control and scalability.[4] This document provides an overview of the challenges associated with this compound and details more practical and widely adopted protocols for the O-formylation of alcohols.

Challenges in Using this compound

This compound's instability is a significant drawback for its routine use in the synthesis of formate esters.[3][4] The molecule is prone to decomposition, a reaction that can be autocatalytic.[4] This instability necessitates specialized conditions for its preparation and storage, such as low temperatures and the use of stabilizers.[4] For synthetic applications, this compound is typically generated in situ, for instance, through the reaction of carbon monoxide and hydrogen chloride in the presence of a catalyst, as seen in the Gattermann-Koch reaction.[4][6] However, these conditions are often harsh and not suitable for sensitive substrates. Due to these limitations, alternative, more stable formylating agents are generally preferred for the O-formylation of alcohols.

Reaction Mechanism: Nucleophilic Acyl Substitution

The conversion of alcohols to formate esters using a formylating agent like this compound (or its more stable alternatives) proceeds via a nucleophilic acyl substitution mechanism. The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the formylating agent. This is followed by the departure of a leaving group, resulting in the formation of the formate ester.

ReactionMechanism R_OH R-OH (Alcohol) Intermediate [R-O(H+)-C(O-)-X] R_OH->Intermediate Nucleophilic Attack Formyl_X HC(=O)X (Formylating Agent) Formyl_X->Intermediate Formate_Ester R-O-C(=O)H (Formate Ester) Intermediate->Formate_Ester Elimination of X- HX H-X (Byproduct) Intermediate->HX Deprotonation

Caption: General mechanism for the O-formylation of an alcohol.

Recommended Protocols for O-Formylation of Alcohols

Given the challenges of using this compound, several alternative and efficient methods for the O-formylation of alcohols have been developed. Below are detailed protocols for some of the most common and effective approaches.

Protocol 1: Formylation using Formic Acid and Acetic Anhydride (B1165640)

This method involves the in situ formation of mixed formic acetic anhydride, which then acts as the formylating agent. It is a widely used and high-yielding procedure.

Experimental Procedure:

  • To a solution of the alcohol (1.0 eq.) in a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether) at 0 °C, add acetic anhydride (1.5 eq.).

  • Slowly add formic acid (2.0 eq.) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., diethyl ether, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude formate ester.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Transesterification with Ethyl Formate

Transesterification using ethyl formate in the presence of a catalyst is another mild and effective method for preparing formate esters.[7]

Experimental Procedure:

  • To a mixture of the alcohol (1.0 eq.) and ethyl formate (used as both reagent and solvent), add a catalytic amount of a suitable acid catalyst (e.g., Amberlyst-15).[7]

  • Stir the reaction mixture at room temperature or under gentle reflux.

  • Monitor the reaction by TLC or GC until the starting alcohol is consumed.

  • Upon completion, filter off the catalyst and wash it with a small amount of ethyl formate or another suitable solvent.

  • Remove the excess ethyl formate and the ethanol (B145695) byproduct by distillation.

  • The resulting crude product can be used directly or purified further by distillation or column chromatography.

Protocol 3: Formylation using Chloral (B1216628)

This method provides a selective formylation of alcohols in the presence of phenols.

Experimental Procedure:

  • In a round-bottom flask, suspend the alcohol (5 mmol) and anhydrous potassium carbonate (5 mmol) in acetone (B3395972) (6 mL).

  • To this stirred suspension, rapidly add a solution of anhydrous chloral (5.7 mmol) in acetone (4 mL).

  • Continue stirring at ambient temperature and monitor the reaction's progress by TLC.

  • After the reaction is complete, filter the solid through a pad of celite and wash with acetone.

  • Remove the solvent under reduced pressure to obtain the crude formate ester.

  • Purify by column chromatography if necessary.

Quantitative Data Summary

The following table summarizes representative yields for the O-formylation of various alcohols using different methods.

Alcohol SubstrateMethodCatalyst/ReagentReaction Time (h)Temperature (°C)Yield (%)Reference
1-OctanolAu/TiO2-catalyzed aerobic couplingParaformaldehyde248085[8]
Benzyl AlcoholFormic acid/Acetic anhydride---High[9]
1-PhenylethanolFormic acid/Acetic anhydride---High[9]
2-Phenyl-2-propanolFormic acid/Acetic anhydride---8[9]
Cinnamyl alcoholChloral/K2CO3Acetone0.52595
GeraniolAutocatalytic with CO2NaBH(OCHO)3 / HCOOH--93[10]
Various primary, secondary, and allylic alcoholsTransesterificationAmberlyst-15 / Ethyl formate--Good to Excellent[7]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and purification of formate esters.

ExperimentalWorkflow Start Start: Alcohol Substrate Reaction O-Formylation Reaction (e.g., Protocol 1, 2, or 3) Start->Reaction Monitoring Reaction Monitoring (TLC/GC) Reaction->Monitoring Workup Aqueous Workup / Quenching Monitoring->Workup Reaction Complete Extraction Solvent Extraction Workup->Extraction Drying Drying and Filtration Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Column Chromatography / Distillation) Concentration->Purification Product Final Product: Formate Ester Purification->Product

Caption: A generalized workflow for the synthesis of formate esters.

While the direct use of this compound for the conversion of alcohols to formate esters is generally impractical due to its high reactivity and instability, a variety of effective and reliable alternative methods are available. The choice of method will depend on the specific alcohol substrate, the desired scale of the reaction, and the available laboratory resources. The protocols detailed in this application note provide researchers with a selection of robust procedures for the successful O-formylation of alcohols.

References

Protective equipment recommendations for working with formyl chloride.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Handling Formyl Chloride

Introduction

This compound (CHClO) is a reactive chemical intermediate of interest in organic synthesis, including pharmaceutical and drug development research. However, it is a hazardous substance that requires strict adherence to safety protocols to minimize risks to laboratory personnel. This compound is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] This document provides detailed recommendations for personal protective equipment (PPE) and safe handling protocols for researchers, scientists, and drug development professionals working with this compound.

Hazard Identification and Risk Assessment

This compound is classified with the following hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation.[1]

Due to these hazards, a thorough risk assessment must be conducted before any experiment involving this compound. This assessment should identify potential exposure scenarios and ensure that appropriate control measures are in place.

Personal Protective Equipment (PPE) Recommendations

The selection of appropriate PPE is critical to prevent exposure to this compound. The following table summarizes the recommended protective equipment.

Table 1: Recommended Personal Protective Equipment for this compound

PPE CategoryRecommended EquipmentStandard/Specification
Eye and Face Protection Tight-fitting safety goggles with side-shields or a full-face shield.NIOSH (US) or EN 166 (EU) approved.[1]
Skin Protection A complete chemical-resistant suit, worn over regular lab attire.Consult manufacturer's chemical resistance data.
Hand Protection Chemically resistant gloves. It is crucial to inspect gloves for any signs of degradation or perforation before use.Consult manufacturer's chemical resistance data for specific glove material.
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator is recommended. Use respirators and components tested and approved under appropriate government standards.NIOSH (US) or CEN (EU) approved.[1]

Engineering Controls

Engineering controls are the primary line of defense to minimize exposure to hazardous substances.

Table 2: Essential Engineering Controls for Handling this compound

Control TypeSpecification
Ventilation All work with this compound must be conducted in a properly functioning chemical fume hood with adequate airflow.[2]
Emergency Equipment A safety shower and eyewash station must be readily accessible and located near the workstation.[2][3]
Storage Store in a cool, dry, and well-ventilated area in a tightly closed container.

Experimental Protocol: Safe Handling of this compound

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

4.1. Preparation

  • Risk Assessment: Complete a comprehensive risk assessment for the planned experiment.

  • Fume Hood Check: Verify that the chemical fume hood is functioning correctly and the airflow is adequate.

  • Gather Materials: Ensure all necessary equipment, reagents, and waste containers are inside the fume hood before starting.

  • Don PPE: Put on all required personal protective equipment as specified in Table 1.

4.2. Handling

  • Dispensing: Carefully dispense the required amount of this compound within the chemical fume hood. Avoid generating aerosols or splashes.

  • Reactions: Perform all reactions in a closed or contained system whenever possible.

  • Monitoring: Continuously monitor the reaction for any signs of unexpected events, such as pressure buildup or temperature changes.

4.3. Post-Handling and Waste Disposal

  • Decontamination: Decontaminate all surfaces and equipment that may have come into contact with this compound using a suitable neutralizing agent.

  • Waste Disposal: Dispose of all waste, including empty containers and contaminated materials, in appropriately labeled, sealed containers. Follow all institutional and local regulations for hazardous waste disposal.

  • Doffing PPE: Remove PPE in a designated area, avoiding contact with the outer contaminated surfaces.

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work and removing PPE.[1]

Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately.

Table 3: First Aid and Emergency Measures for this compound Exposure

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[1][4]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[1][4]
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4]
Spill Evacuate the area. Use personal protective equipment and contain the spill with absorbent material. Prevent entry into drains.[1][4]

Workflow and Logical Relationships

The following diagrams illustrate the logical flow of the safe handling protocol and the relationship between hazard controls.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase RiskAssessment Conduct Risk Assessment CheckHood Verify Fume Hood Function RiskAssessment->CheckHood GatherMaterials Prepare Materials & Waste Containers CheckHood->GatherMaterials DonPPE Don Appropriate PPE GatherMaterials->DonPPE Dispense Dispense this compound DonPPE->Dispense React Perform Reaction Dispense->React Monitor Monitor Experiment React->Monitor Decontaminate Decontaminate Surfaces & Equipment Monitor->Decontaminate WasteDisposal Dispose of Hazardous Waste Decontaminate->WasteDisposal DoffPPE Doff PPE Correctly WasteDisposal->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands

Caption: A flowchart of the safe handling workflow for this compound.

HierarchyOfControls Hierarchy of Controls for this compound Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: The hierarchy of hazard controls for working with this compound.

References

Troubleshooting & Optimization

Why is formyl chloride highly unstable and reactive?

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Formyl Chloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting guidance for handling and utilizing the highly reactive reagent, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in organic synthesis?

This compound (HCOCl) is the acyl chloride of formic acid. It is a highly reactive chemical intermediate primarily used in formylation reactions, which introduce a formyl group (-CHO) onto a substrate. This is a crucial step in the synthesis of many aldehydes, which are precursors to a wide range of pharmaceuticals and other fine chemicals. A notable application is its transient role in the Gattermann-Koch reaction for the synthesis of aromatic aldehydes.[1]

Q2: Why is this compound considered highly unstable and reactive?

This compound's instability stems from its propensity to decompose into carbon monoxide (CO) and hydrogen chloride (HCl).[2][3] This decomposition is thermodynamically favorable and occurs readily at room temperature. The high reactivity of this compound is attributed to the electrophilic nature of the carbonyl carbon, which is susceptible to attack by nucleophiles, and the fact that the chloride ion is an excellent leaving group.

The primary reasons for its instability compared to other acyl chlorides are:

  • Acidic Hydrogen: The hydrogen atom attached to the carbonyl group is significantly more acidic than the alkyl groups in other acyl chlorides. This allows for a facile elimination pathway.[4][5]

  • Weak C-H Bond: The carbon-hydrogen bond is weaker and more easily broken than the carbon-carbon bonds in higher acyl chlorides, contributing to its lower thermal stability.[5]

Q3: Can I purchase and store this compound in the lab?

Due to its extreme instability, this compound is not commercially available and cannot be stored under normal laboratory conditions. It is typically generated in situ for immediate use in a reaction.[1] Preparation and handling require low temperatures (below -60 °C) to prevent rapid decomposition.[4][5]

Troubleshooting Guide

Issue 1: Low or no yield in a formylation reaction using in situ generated this compound.

Possible Cause Troubleshooting Steps
Decomposition of this compound Ensure the reaction temperature is maintained at the recommended low temperature throughout the generation and reaction steps. Any localized heating can lead to rapid decomposition.
Presence of Moisture All glassware must be rigorously dried, and anhydrous solvents and reagents must be used. This compound reacts vigorously with water.
Inefficient Generation For Gattermann-Koch type reactions, ensure the catalyst (e.g., AlCl₃/CuCl) is of high quality and the pressure of CO and HCl is adequate.
Side Reactions The substrate may be undergoing side reactions under the acidic conditions. Consider protecting sensitive functional groups.

Issue 2: Unexpected byproducts are observed in the reaction mixture.

Possible Cause Troubleshooting Steps
Reaction with Solvent Some solvents can react with this compound or the strong Lewis acids used in its generation. Choose an inert solvent like dichloromethane (B109758) or carbon disulfide.
Substrate Degradation The reaction conditions may be too harsh for the starting material. Try lowering the reaction temperature or using a milder Lewis acid.
Hydrolysis The presence of trace amounts of water can lead to the formation of formic acid from this compound, which can then participate in other reactions.

Data Presentation

Table 1: Thermodynamic Properties of this compound and Related Compounds

While a comprehensive set of experimentally determined thermodynamic data for this compound is scarce due to its instability, the following table provides calculated values and data for its decomposition products for comparison.

Compound Formula State ΔHf° (kJ/mol) ΔGf° (kJ/mol) S° (J/mol·K)
This compoundCHClOg-22.06-22.7744.62
Carbon monoxideCOg-110.5-137.2197.7
Hydrogen chlorideHClg-92.3-95.3186.9

Data sourced from various chemical databases and computational studies.

Experimental Protocols

Protocol 1: In Situ Generation of this compound for Gattermann-Koch Reaction

Warning: This reaction should only be performed by trained personnel in a well-ventilated fume hood due to the use of highly toxic carbon monoxide and corrosive gases.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Copper(I) chloride (CuCl)

  • Aromatic substrate (e.g., toluene)

  • Anhydrous inert solvent (e.g., dichloromethane)

  • Carbon monoxide (CO) gas

  • Hydrogen chloride (HCl) gas

  • A high-pressure reaction vessel (autoclave) equipped with a stirrer, gas inlet, and pressure gauge.

Procedure:

  • Assemble the dry high-pressure reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • To the vessel, add the anhydrous aluminum chloride and copper(I) chloride.

  • Add the anhydrous solvent and the aromatic substrate.

  • Seal the vessel and cool it in an appropriate bath (e.g., dry ice/acetone).

  • Pressurize the vessel with carbon monoxide to the desired pressure.

  • Introduce hydrogen chloride gas until the desired partial pressure is reached.

  • Slowly warm the reaction mixture to the specified temperature while stirring vigorously.

  • Monitor the reaction progress by taking aliquots (if the setup allows) and analyzing by GC or TLC.

  • Upon completion, cool the vessel, carefully vent the excess gases into a scrubbing solution (e.g., sodium hydroxide (B78521) solution).

  • Quench the reaction mixture by slowly pouring it over crushed ice.

  • Proceed with the standard aqueous workup and purification of the resulting aldehyde.

Visualizations

Decomposition_Pathway HCOCl This compound (HCOCl) TransitionState Transition State HCOCl->TransitionState Elimination Products Carbon Monoxide (CO) + Hydrogen Chloride (HCl) TransitionState->Products Decomposition

Caption: Decomposition pathway of this compound.

Gattermann_Koch_Workflow cluster_generation In Situ Generation cluster_reaction Formylation Reaction CO Carbon Monoxide (CO) FormylChloride This compound (HCOCl) CO->FormylChloride HCl Hydrogen Chloride (HCl) HCl->FormylChloride Catalyst AlCl3 / CuCl Catalyst->FormylChloride Aromatic Aromatic Substrate Intermediate Sigma Complex FormylChloride->Intermediate Aromatic->Intermediate Product Aromatic Aldehyde Intermediate->Product -H+

References

Navigating the Instability of Formyl Chloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the experimental use of formyl chloride. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely handling and stabilizing this highly reactive reagent.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so unstable compared to other acyl chlorides like acetyl chloride?

A1: this compound's instability is primarily due to its unique decomposition pathway. It readily decomposes into carbon monoxide (CO) and hydrogen chloride (HCl).[1][2][3] This process is thermodynamically favorable. The key difference from other acyl chlorides (e.g., acetyl chloride) is the presence of an acidic hydrogen atom attached to the carbonyl group. After the chloride ion leaves, the resulting acylium cation can easily lose this proton, leading to the formation of stable CO and HCl molecules.[4][5][6] Longer-chain acyl chlorides lack this acidic proton on the carbonyl carbon and do not have this low-energy decomposition route.[5]

Q2: What are the main decomposition pathways I need to be aware of?

A2: There are two primary decomposition pathways for this compound:

  • Decarbonylation: The main pathway, where it breaks down into carbon monoxide (CO) and hydrogen chloride (HCl).[1][2][3] This reaction can be autocatalytic, meaning the HCl produced can accelerate the decomposition of the remaining this compound.[4][7]

  • Hydrolysis: In the presence of moisture, this compound rapidly hydrolyzes to form formic acid and hydrogen chloride.[1][2] This necessitates the strict use of anhydrous conditions during synthesis, handling, and storage.

Q3: Can I store this compound, and if so, under what conditions?

A3: While long-term storage is challenging, this compound can be stored for short periods under specific conditions. It is crucial to minimize decomposition by addressing both temperature and catalytic impurities. Storage in a refrigerated environment (2-8°C) under an inert atmosphere (like argon or nitrogen) is recommended.[8] For enhanced stability, storage at or below -60°C is effective.[4] To prevent autocatalysis, it can be stored over alkali metal fluorides, which act as scavengers for any trace amounts of hydrogen chloride.[4]

Q4: My formylation reaction is failing. What are the likely causes related to this compound?

A4: Reaction failure is often linked to the quality of the this compound used. Common issues include:

  • Decomposition: If the this compound has decomposed into CO and HCl, it will no longer be an effective formylating agent. This is likely if it was not freshly prepared or stored improperly. Many procedures, like the Gattermann-Koch reaction, generate this compound in situ to avoid this problem.[4][7]

  • Hydrolysis: If your reaction setup is not completely anhydrous, the this compound will hydrolyze to formic acid, which is generally unreactive under formylation conditions.

  • Insufficient Purity: Impurities from the synthesis (e.g., residual thionyl chloride) can interfere with your desired reaction.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no yield in formylation reaction. This compound has decomposed prior to or during the reaction.Generate this compound in situ if the reaction allows (e.g., Gattermann-Koch). If using pre-prepared this compound, ensure it was freshly synthesized and stored at low temperatures (≤ -60°C) under an inert atmosphere.
Presence of moisture in reagents, solvents, or glassware.Rigorously dry all glassware in an oven. Use freshly distilled, anhydrous solvents. Handle all reagents under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
Pressure buildup in storage vessel or reaction flask. Decomposition of this compound is producing carbon monoxide (CO) and hydrogen chloride (HCl) gases.[1][2]CAUTION: This indicates significant decomposition and can be a safety hazard. If storing, ensure the vessel is not sealed airtight to prevent over-pressurization. For reactions, ensure adequate ventilation and consider running the reaction at a lower temperature to control the decomposition rate.
Inconsistent reaction results between batches. Variable purity or concentration of this compound solution.Standardize the preparation and purification protocol. It is difficult to isolate pure, so using it as a crude solution immediately after synthesis is common. Purity can be checked via IR spectroscopy (look for the C=O stretch around 1800 cm⁻¹).[7]

Stabilization and Handling Protocols

Low-Temperature Storage

This compound is most effectively stabilized by limiting its thermal energy.

  • Objective: To slow the rate of decomposition for short-term storage.

  • Methodology:

    • Synthesize this compound using a standard method, for example, by reacting formic acid with thionyl chloride under anhydrous conditions.

    • Immediately after synthesis, condense the product in a cold trap cooled to at least -78°C (dry ice/acetone bath).[7]

    • For storage, transfer the condensed this compound under an inert atmosphere to a pre-chilled, sealed container.

    • Store the container in a freezer at or below -60°C.[4]

Quantitative Stability Data

While precise kinetic data is scarce due to its high reactivity, the following table summarizes the known stability characteristics.

Condition Stability Primary Decomposition Products Reference
Room Temperature (~25°C)Highly unstable; decomposes readily.CO + HCl[4][6][8]
Refrigerated (2-8°C)Unstable, but decomposition is slowed. Recommended for very short-term storage.CO + HCl[8]
Low Temperature (≤ -60°C)Can be prepared and is significantly more stable.CO + HCl[4]
Presence of WaterReacts vigorously.Formic Acid + HCl[1][2][9]
Anhydrous, with HCl scavenger (e.g., alkali metal fluorides)Stabilized by preventing autocatalysis.CO + HCl[4]

Visualizing this compound Instability

The following diagrams illustrate the key concepts related to this compound's instability and handling.

DecompositionPathway HCOCl This compound (HCOCl) Decomp Decomposition HCOCl->Decomp Spontaneous CO Carbon Monoxide (CO) Decomp->CO HCl Hydrogen Chloride (HCl) Decomp->HCl HCl->Decomp Autocatalysis

Caption: Primary decomposition pathway of this compound.

HydrolysisPathway HCOCl This compound (HCOCl) Hydrolysis Hydrolysis HCOCl->Hydrolysis H2O Water (H₂O) H2O->Hydrolysis HCOOH Formic Acid (HCOOH) Hydrolysis->HCOOH HCl Hydrogen Chloride (HCl) Hydrolysis->HCl

Caption: Hydrolysis pathway of this compound with water.

ExperimentalWorkflow cluster_synthesis Synthesis (Anhydrous) cluster_stabilization Stabilization & Storage cluster_use Experimental Use Synthesis Formic Acid + Thionyl Chloride ColdTrap Condense in Cold Trap (≤ -78°C) Synthesis->ColdTrap Isolate Product Storage Store at ≤ -60°C under Inert Gas ColdTrap->Storage Transfer Reaction Anhydrous Reaction (e.g., Formylation) Storage->Reaction Use Immediately After Warming

Caption: Recommended workflow for this compound stabilization.

References

Common side reactions and byproducts when using formyl chloride.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with formyl chloride.

Troubleshooting Guide

Issue 1: Rapid Decomposition of this compound

Symptom: You observe gas evolution (carbon monoxide) and the formation of hydrogen chloride soon after synthesis, or your formylation reaction fails to yield the desired product.

Cause: this compound is inherently unstable at room temperature and readily decomposes.[1][2][3][4] This decomposition is often autocatalytic.[2]

Troubleshooting Steps:

  • Temperature Control: this compound should be prepared at low temperatures, such as -60°C or below, and used immediately.[2] If storage is necessary, it must be kept at very low temperatures.

  • In Situ Generation: For many applications, particularly in aromatic formylation like the Gattermann-Koch reaction, it is best to generate this compound in the reaction mixture (in situ).[2] This is typically achieved by using a mixture of carbon monoxide (CO) and hydrogen chloride (HCl) with a catalyst.[2][5]

  • Anhydrous Conditions: Ensure all reactants, solvents, and equipment are strictly anhydrous. The presence of moisture will lead to rapid hydrolysis.[1][5]

Logical Workflow for Troubleshooting Decomposition:

start Decomposition or Reaction Failure check_temp Was the reaction performed at low temperature (e.g., <= -60°C)? start->check_temp check_in_situ Was this compound generated in situ? check_temp->check_in_situ Yes use_low_temp Action: Prepare and use this compound at or below -60°C. check_temp->use_low_temp No check_anhydrous Were anhydrous conditions maintained? check_in_situ->check_anhydrous Yes use_in_situ Action: Switch to an in situ generation protocol. check_in_situ->use_in_situ No ensure_anhydrous Action: Thoroughly dry all reagents, solvents, and glassware. check_anhydrous->ensure_anhydrous No success Problem Resolved check_anhydrous->success Yes use_low_temp->check_in_situ use_in_situ->check_anhydrous failure Problem Persists: Consider alternative formylating agents. ensure_anhydrous->failure

Caption: Troubleshooting workflow for this compound decomposition.

Issue 2: Formation of Undesired Byproducts

Symptom: Your reaction mixture contains significant amounts of formic acid or other non-target compounds.

Cause: The presence of nucleophiles, particularly water, will lead to side reactions.

Troubleshooting Steps:

  • Hydrolysis Prevention: As mentioned, strict anhydrous conditions are critical to prevent the hydrolysis of this compound to formic acid and hydrochloric acid.[1]

  • Nucleophile Reactivity: this compound is a potent electrophile and will react with various nucleophiles.[5] For instance, reactions with primary and secondary amines will yield N-substituted formamides.[5] Ensure that your substrate and solvent are compatible and that no unintended nucleophiles are present.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so unstable compared to other acyl chlorides like acetyl chloride?

A1: The instability of this compound is due to the ease of elimination of HCl.[2][3] After the chloride ion departs, the remaining formyl cation has a very acidic proton, which can be readily removed, leading to the formation of highly stable carbon monoxide and HCl.[6][7] In contrast, higher acyl chlorides have an alkyl group instead of this acidic hydrogen, making a similar decomposition pathway much less favorable.[2][3]

G

References

Technical Support Center: Formyl Chloride Synthesis and Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with formyl chloride. It addresses common challenges and questions related to its synthesis, handling, and use. Given the compound's inherent instability, this guide focuses on best practices for in situ generation and immediate use rather than conventional post-synthesis purification.

Frequently Asked Questions (FAQs)

Q1: Why is synthesized this compound so difficult to purify and store?

This compound is a highly unstable compound, particularly at temperatures above -60 °C.[1] Its instability is due to a facile decomposition pathway where it readily breaks down into carbon monoxide (CO) and hydrogen chloride (HCl), which are thermodynamically very stable products.[2][3][4] This decomposition can be autocatalytic, making storage and purification by standard methods like distillation exceptionally challenging and hazardous.[1]

Q2: Can I purify this compound by distillation?

Standard distillation is not a recommended or practical method for purifying this compound. While a boiling point of 46.4°C at 760 mmHg is reported, the compound decomposes significantly at much lower temperatures.[5][6][7] Attempting to distill it at atmospheric pressure would lead to rapid decomposition, posing a significant safety risk due to the release of toxic CO and corrosive HCl gas.

Q3: What are the primary decomposition products I should be concerned about?

The principal and rapid decomposition products are carbon monoxide (CO) and hydrogen chloride (HCl).[4][8] The formation of these gases in a closed system can lead to a dangerous pressure buildup. Carbon monoxide is a highly toxic, odorless, and colorless gas, requiring experiments to be conducted in a well-ventilated fume hood.

Q4: What are the typical impurities found in crude, synthesized this compound?

Impurities depend on the synthetic route. When generated from formic acid and a chlorinating agent like thionyl chloride or phosphorus pentachloride, impurities can include unreacted starting materials, chlorinated byproducts (e.g., PCl₃), and the decomposition products (CO and HCl).[8] Maintaining anhydrous (water-free) conditions is critical to prevent hydrolysis of this compound back to formic acid and HCl.[4][8]

Troubleshooting Guide for Formylation Reactions

This section addresses common issues encountered during reactions that rely on the in situ generation of this compound.

Problem: My formylation reaction has a very low or no yield.

  • Possible Cause 1: Premature Decomposition. The most common cause of failure is the decomposition of this compound before it can react with your substrate.

    • Solution: Ensure the reaction temperature is strictly maintained below -60°C throughout the generation and reaction steps. Use a reliable cooling bath such as dry ice/acetone.

  • Possible Cause 2: Presence of Moisture. this compound reacts violently with water, hydrolyzing it to inactive formic acid and HCl.[4][7]

    • Solution: Use anhydrous solvents and reagents. All glassware must be thoroughly dried (e.g., oven-dried or flame-dried under vacuum) and the reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

  • Possible Cause 3: Impure Reagents. The purity of the starting materials, such as formic acid, is crucial.

    • Solution: Use high-purity, anhydrous reagents. Impurities in the starting materials can lead to side reactions that consume the this compound or inhibit the main reaction.

Problem: I am observing unexpected side products in my final material.

  • Possible Cause 1: Reaction with Impurities. Impurities from the synthesis of this compound may react with your substrate. For example, residual phosphorus-containing reagents can lead to undesired byproducts.[8]

    • Solution: While direct purification is not feasible, ensuring a clean synthesis by using high-purity starting materials can minimize these impurities.

  • Possible Cause 2: Non-selective Reaction Conditions. The Gattermann-Koch reaction, which uses this compound, often requires a Lewis acid catalyst.[1][8] The choice and purity of this catalyst can affect the selectivity and outcome of the reaction.

    • Solution: Titrate catalyst levels and screen different Lewis acids to optimize for your specific substrate. Ensure the catalyst used is anhydrous and of high purity.

Data Presentation: Physical and Safety Properties

The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
CAS Number 2565-30-2[5][6][9]
Molecular Formula CHClO[5][10]
Molecular Weight 64.47 g/mol [5][7][10]
Boiling Point 46.4°C at 760 mmHg (Theoretical/Extrapolated)[5][6][7][11]
Density 1.199 g/cm³[5][6][7][11]
Vapor Pressure 350 mmHg at 25°C[5][6][7][11]
Stability Highly unstable; readily decomposes above -60°C.[1][7]
Hazards Highly reactive, corrosive. Decomposes to toxic CO and HCl gas. Reacts violently with water.[2][4][7]

Experimental Protocol: In Situ Generation of this compound

This protocol describes a general method for generating this compound at a low temperature for immediate use in a subsequent formylation reaction. Warning: This experiment must be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).

Materials:

  • Anhydrous formic acid (≥99%)

  • Oxalyl chloride or Thionyl chloride (distilled before use)

  • Anhydrous solvent (e.g., dichloromethane, diethyl ether)

  • Substrate for formylation

  • Dry ice/acetone bath

  • Inert gas supply (Nitrogen or Argon)

  • Oven-dried glassware

Procedure:

  • Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an inlet for inert gas. Ensure the entire system is under a positive pressure of nitrogen or argon.

  • Cooling: Cool the reaction flask to -78°C using a dry ice/acetone bath.

  • Reagent Addition:

    • Charge the flask with a solution of your substrate in the chosen anhydrous solvent.

    • In a separate, dry dropping funnel, prepare a solution of anhydrous formic acid in the same solvent.

    • Slowly add the formic acid solution dropwise to the stirred solution of the chlorinating agent (e.g., oxalyl chloride) in the reaction flask, ensuring the internal temperature does not rise above -60°C. Note: Alternatively, the chlorinating agent can be added to the formic acid solution.

  • Generation: After the addition is complete, allow the mixture to stir at -78°C for 30-60 minutes. During this time, this compound is generated in situ.

  • Reaction: Slowly add the substrate to be formylated to the freshly prepared cold solution of this compound.

  • Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).

  • Quenching: Once the reaction is complete, quench the reaction carefully by slowly adding it to a cold, saturated solution of sodium bicarbonate or another suitable quenching agent. Be prepared for gas evolution.

  • Workup: Proceed with standard aqueous workup and purification procedures for your desired formylated product.

Visualizations

Decomposition HCOCl This compound (HCOCl) Products Decomposition Products HCOCl->Products > -60°C CO Carbon Monoxide (CO) Products->CO HCl Hydrogen Chloride (HCl) Products->HCl

Caption: Decomposition pathway of this compound.

Workflow A 1. Assemble Dry Glassware under Inert Atmosphere B 2. Cool Flask to -78°C (Dry Ice/Acetone) A->B C 3. Add Anhydrous Solvent and Chlorinating Agent B->C D 4. Slowly Add Formic Acid (Keep T < -60°C) C->D E 5. Stir for 30-60 min (this compound Generated) D->E F 6. Add Substrate to Cold Solution E->F G 7. Monitor Reaction (TLC, GC-MS) F->G H 8. Quench and Workup G->H

Caption: Experimental workflow for in situ generation.

Troubleshooting Start Low/No Product Yield Temp Was Temp < -60°C? Start->Temp Moisture Were Reagents/Glassware Anhydrous? Temp->Moisture Yes Sol_Temp Solution: Improve Cooling & Monitor Temperature Temp->Sol_Temp No Purity Were Reagents High Purity? Moisture->Purity Yes Sol_Moisture Solution: Oven-dry Glassware, Use Anhydrous Solvents Moisture->Sol_Moisture No Sol_Purity Solution: Use High-Purity Starting Materials Purity->Sol_Purity No

Caption: Troubleshooting logic for low-yield reactions.

References

Technical Support Center: Optimizing Formylation with Formyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for optimizing reaction conditions for formylation, with a specific focus on the challenges and alternatives related to the use of formyl chloride. Given its inherent instability, direct use of this compound is strongly discouraged. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for more stable and reliable formylation methods.

Frequently Asked Questions (FAQs)

Q1: Why is my formylation reaction with this compound failing or giving a very low yield?

A1: this compound is a highly unstable compound at room temperature, readily decomposing into carbon monoxide (CO) and hydrogen chloride (HCl).[1] This decomposition is often the primary reason for reaction failure. For successful formylation, it is crucial to either generate this compound in situ under specific conditions (like in the Gattermann-Koch reaction) or, more advisably, use a more stable formylating agent.

Q2: I attempted to synthesize and isolate this compound, but the procedure failed. What went wrong?

A2: Isolating this compound is exceptionally challenging due to its thermal instability. It can be prepared at temperatures of -60°C or below, but it decomposes rapidly as it warms. Direct synthesis and isolation are not practical for most laboratory settings.

Q3: My reaction mixture turned dark, and I observe gas evolution. What is happening?

A3: A dark, tarry appearance often indicates polymerization or decomposition of the starting material or product, which can be exacerbated by the strongly acidic conditions generated by the decomposition of this compound into HCl.[2] The evolution of gas is likely due to the formation of carbon monoxide from this decomposition.

Q4: Are there safer and more reliable alternatives to using this compound directly?

A4: Yes, several well-established and more reliable methods for formylation exist. These include:

  • Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent, generated from a substituted amide (like DMF) and phosphorus oxychloride, to formylate electron-rich aromatic compounds.[3][4][5][6]

  • Gattermann-Koch Reaction: This reaction introduces a formyl group onto aromatic rings using carbon monoxide and HCl with a catalyst, generating the formylating agent in situ.[1][7][8][9]

  • Rieche Formylation: This method employs dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride to formylate electron-rich aromatic compounds, such as phenols.[10]

  • Using Formic Acid or its Derivatives: Reagents like formic acid with a dehydrating agent, or formyl acetate (B1210297), can be effective and more manageable formylating agents for various substrates, including amines and alcohols.[11][12][13]

Q5: How can I improve the regioselectivity of my aromatic formylation?

A5: Regioselectivity in electrophilic aromatic substitution is governed by the existing substituents on the aromatic ring. Electron-donating groups typically direct the formylation to the ortho and para positions, while electron-withdrawing groups direct to the meta position.[14][15][16] To enhance selectivity, especially to favor a specific isomer (e.g., ortho over para), you can:

  • Control the Temperature: Lower temperatures can sometimes favor the kinetically controlled product.

  • Choice of Lewis Acid: In reactions like the Rieche formylation, the choice and amount of Lewis acid can influence regioselectivity through coordination with substituents on the ring.[17][18]

Q6: I am observing di-formylation in my reaction. How can I promote mono-formylation?

A6: Di-formylation can occur with highly activated substrates. To favor mono-formylation, you should carefully control the stoichiometry of your reagents. Using a 1:1 to 1.5:1 ratio of the formylating agent to your substrate is a good starting point.[3] Additionally, monitoring the reaction closely with techniques like TLC or GC and stopping it once the desired product is formed can prevent over-reaction.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or No Product Yield 1. Decomposition of this compound. 2. Inactive catalyst (moisture-sensitive). 3. Deactivated aromatic substrate. 4. Insufficient reaction temperature or time.1. Use a more stable formylating agent or an in situ generation method. 2. Ensure all glassware is flame-dried and reagents are anhydrous. Use freshly opened catalyst.[2] 3. Formylation works best on electron-rich aromatic rings.[3][5] Consider a different synthetic route for strongly deactivated systems. 4. Optimize temperature and monitor reaction progress by TLC/GC.
Formation of Polymeric/Tarry Material 1. Highly acidic reaction conditions from this compound decomposition. 2. Reaction temperature is too high. 3. Highly activated substrate is prone to polymerization.1. Switch to a milder formylation method. 2. Maintain the recommended reaction temperature; initial mixing of reagents may require cooling.[2] 3. Use controlled stoichiometry and monitor the reaction to avoid prolonged reaction times.
Formation of Chlorinated Byproducts In methods like the Vilsmeier-Haack reaction, the chloroiminium salt (Vilsmeier reagent) can act as a chlorinating agent.[3]1. Consider alternative reagents to generate the Vilsmeier reagent, such as oxalyl chloride with DMF. 2. Ensure a prompt and efficient aqueous work-up to hydrolyze the intermediate iminium salt.
Poor Selectivity (Ortho vs. Para Isomers) The electronic and steric properties of the substrate and reaction conditions dictate the isomer ratio.1. Adjust the reaction temperature; lower temperatures may increase selectivity. 2. In some cases, the choice of Lewis acid and solvent can influence the isomer distribution.

Quantitative Data on Formylation Reactions

Due to the extreme instability of this compound, reliable and reproducible quantitative data for its direct use in formylation is scarce in the literature. Instead, the following tables provide data for more common and controllable formylation methods.

Table 1: Vilsmeier-Haack Formylation - Effect of Stoichiometry on a Generic Activated Aromatic Substrate

Vilsmeier Reagent:Substrate RatioMono-formylated Product Yield (%)Di-formylated Byproduct Yield (%)
1.1 : 1855
2.0 : 16030
3.0 : 13555
Source: Adapted from BenchChem Technical Support documents.[3]

Table 2: Rieche Formylation of Electron-Rich Phenols with Dichloromethyl Methyl Ether and TiCl₄

SubstrateTemperature (°C)Yield (%)Reference
3,5-Dimethoxyphenol094[18]
2,3,5-TrimethylphenolNot specified71 (ortho), 15 (para)[18]
3,4,5-TrimethoxyphenolNot specifiedHigh (not specified)[18]

Table 3: N-Formylation of Amines using Formic Acid

AmineFormic Acid (equiv.)SolventTime (h)Yield (%)Reference
Benzylamine1.2Toluene698[12]
Aniline1.2Toluene699[12]
Pyrrolidine1.2Toluene594[12]
p-Toluidine1.2Toluene698[12]

Experimental Protocols

Disclaimer: this compound and its precursors are hazardous. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 1: General Procedure for Vilsmeier-Haack Formylation of an Activated Aromatic Compound

This protocol is designed to favor mono-formylation.

Materials:

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Activated aromatic substrate

  • Sodium acetate

  • Deionized water

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous sodium sulfate (B86663)

  • Ice

Procedure:

  • Vilsmeier Reagent Preparation:

    • In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous DMF (1.1 equivalents) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add POCl₃ (1.05 equivalents) dropwise to the stirred DMF solution, ensuring the temperature does not exceed 5°C.[3]

    • Stir the resulting mixture at 0°C for 30 minutes.

  • Formylation:

    • Dissolve the aromatic substrate (1.0 equivalent) in anhydrous DCM.

    • Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C over 30-60 minutes.

  • Reaction Monitoring:

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.[3]

  • Work-up:

    • Once the starting material is consumed, pour the reaction mixture slowly into a vigorously stirred solution of sodium acetate (3.0 equivalents) in ice-water.[19]

    • Stir for 30 minutes.

  • Extraction and Purification:

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with the chosen extraction solvent (e.g., 2 x 50 mL of DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.[19]

Protocol 2: General Procedure for Gattermann-Koch Formylation of an Aromatic Hydrocarbon (e.g., Toluene)

Warning: This reaction involves carbon monoxide, a toxic gas, and is typically run under pressure. It should only be performed by trained personnel with the appropriate high-pressure equipment.

Materials:

  • Aromatic hydrocarbon (e.g., Toluene)

  • Anhydrous aluminum chloride (AlCl₃)

  • Cuprous chloride (CuCl)

  • Dry solvent (e.g., benzene)

  • Carbon monoxide (CO) gas

  • Hydrogen chloride (HCl) gas

  • Ice

  • Concentrated hydrochloric acid

  • Diethyl ether or other suitable extraction solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup:

    • In a dry high-pressure reactor, under an inert atmosphere, add anhydrous AlCl₃ and a catalytic amount of CuCl.[20]

    • Cool the reactor to 0-10°C and add the dry solvent, followed by the slow addition of the anhydrous aromatic hydrocarbon with stirring.

  • Gassing and Reaction:

    • While maintaining a low temperature and vigorous stirring, introduce a mixture of CO and HCl gas into the reactor. The reaction is typically run under pressure (50-200 atm).[20]

    • Continue stirring at a controlled temperature (e.g., 0°C to room temperature) for several hours. Monitor the reaction progress by GC or TLC if possible.[20]

  • Quenching:

    • Upon completion, carefully and slowly vent the excess CO and HCl gas into a suitable scrubbing solution.

    • Cautiously pour the reaction mixture over a large volume of crushed ice containing some concentrated HCl to decompose the aluminum chloride complex.[20]

  • Extraction and Purification:

    • Extract the aqueous layer multiple times with diethyl ether.

    • Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution, and brine.[20]

    • Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent by rotary evaporation.

    • Purify the crude aldehyde by vacuum distillation.[20]

Visualizations

formylation_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Anhydrous Reagents & Solvents setup_reaction Set up Flame-Dried Glassware under N2/Ar prep_reagents->setup_reaction gen_reagent In Situ Generation of Formylating Agent (e.g., Vilsmeier Reagent) setup_reaction->gen_reagent add_substrate Slow Addition of Substrate at 0°C gen_reagent->add_substrate monitor Monitor Reaction (TLC/GC) add_substrate->monitor quench Quench Reaction (e.g., with ice/water) monitor->quench extract Extract Product quench->extract purify Purify (Column/Distillation) extract->purify final_product final_product purify->final_product Characterize (NMR, IR, MS)

Caption: A general experimental workflow for formylation reactions.

troubleshooting_formylation start Low or No Yield in Formylation Reaction check_reagent Is this compound used directly? start->check_reagent check_conditions Are reaction conditions anhydrous? check_reagent->check_conditions No reco_reagent Decomposition is likely. Use a stable alternative (e.g., Vilsmeier, Gattermann-Koch). check_reagent->reco_reagent Yes check_substrate Is the substrate electron-rich? check_conditions->check_substrate Yes reco_dry Dry all glassware and solvents. Use fresh catalyst. check_conditions->reco_dry No check_temp Is temperature optimized? check_substrate->check_temp Yes reco_substrate Reaction is unfavorable. Consider alternative synthetic route. check_substrate->reco_substrate No reco_temp Monitor reaction at different temperatures. check_temp->reco_temp No success Yield Improved check_temp->success Yes reco_reagent->success reco_dry->success reco_substrate->success reco_temp->success

Caption: Troubleshooting decision tree for low-yield formylation.

gattermann_koch_mechanism co_hcl CO + HCl formyl_chloride [H-C=O]⁺   ↔   H-C(Cl)=O (Formylium Cation Intermediate) co_hcl->formyl_chloride electrophile Reactive Electrophile [HCO]⁺[AlCl₄]⁻ formyl_chloride->electrophile + AlCl₃ lewis_acid AlCl₃ / CuCl (Catalyst) sigma_complex σ-Complex (Arenium Ion) aromatic_ring Aromatic Ring (e.g., Benzene) aromatic_ring->sigma_complex + Electrophile deprotonation Deprotonation sigma_complex->deprotonation - H⁺ product Aryl Aldehyde (e.g., Benzaldehyde) deprotonation->product

Caption: Simplified mechanism of the Gattermann-Koch reaction.

References

Gattermann-Koch Reaction Technical Support Center: Overcoming Low Yields

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals encountering challenges with the Gattermann-Koch reaction, this technical support center provides in-depth troubleshooting guides and frequently asked questions to address and resolve issues related to low yields, particularly when using the unstable intermediate, formyl chloride.

Troubleshooting Guide for Low-Yield Gattermann-Koch Reactions

Low or no product formation in a Gattermann-Koch reaction is a common issue. This guide provides a systematic approach to identifying and resolving the root causes of poor yields.

Problem 1: Low or No Product Formation

Possible Cause: Inactive or Suboptimal Substrate The Gattermann-Koch reaction is highly sensitive to the electronic nature of the aromatic substrate.

  • Recommendation: Ensure your substrate is suitable for this reaction. The Gattermann-Koch reaction is most effective for electron-rich aromatic hydrocarbons.[1] Activated rings, such as toluene (B28343) and xylene, generally provide good yields.[1] Conversely, deactivated rings, like nitrobenzene, will not react.[1] It's important to note that phenols and their ethers are also not suitable substrates for this reaction.[1]

SubstrateExpected Yield
Benzene (B151609)Good
TolueneGood (mainly p-tolualdehyde)
XylenesGood
MesityleneGood
PhenolFails
Anisole (Phenol Ether)Fails
NitrobenzeneFails

Possible Cause: Inactive Catalyst The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is highly susceptible to deactivation by moisture.

  • Recommendation: Strict anhydrous conditions are critical for the success of the Gattermann-Koch reaction. Ensure that the aluminum chloride is fresh and has been stored under rigorously dry conditions. All solvents and other reagents must be thoroughly dried before use. Handling of the catalyst in a glove box or under an inert atmosphere is highly recommended to prevent deactivation.

Possible Cause: Inefficient In Situ Generation of this compound The instability of this compound necessitates its generation in situ from carbon monoxide (CO) and hydrogen chloride (HCl).[2] Inefficient generation of this intermediate will directly lead to low yields.

  • Recommendation:

    • Gas Delivery: A steady and continuous flow of both CO and HCl gas into the reaction mixture is essential.[1]

    • Mixing: Vigorous stirring is crucial to maximize the gas-liquid interface, ensuring that the gaseous reactants are efficiently dissolved and can react to form this compound.[1]

    • Pressure: The concentration of carbon monoxide in the reaction mixture is a critical factor. Conducting the reaction under high pressure (up to 200 atm) can significantly enhance the reaction rate and yield.[1] If high-pressure equipment is unavailable, the use of cuprous chloride (CuCl) as a co-catalyst is imperative to achieve acceptable yields at or near atmospheric pressure.[3]

Problem 2: Reaction is Sluggish or Stalls

Possible Cause: Suboptimal Reaction Temperature Temperature control is a delicate balance in the Gattermann-Koch reaction.

  • Recommendation: The reaction is typically performed at low temperatures (0-10 °C) to minimize side reactions.[1] However, if the reaction is proceeding too slowly, a modest increase in temperature may be necessary to improve the rate. It is advisable to monitor the reaction closely by TLC or GC to find the optimal temperature for your specific substrate.

Frequently Asked Questions (FAQs)

Q1: Why is this compound not used directly as a reagent? A1: this compound is extremely unstable and cannot be isolated or stored.[2] It readily decomposes, making its direct use as a reagent impractical. Therefore, it must be generated in situ during the Gattermann-Koch reaction from carbon monoxide and hydrogen chloride.

Q2: What is the role of cuprous chloride (CuCl) in the Gattermann-Koch reaction? A2: Cuprous chloride acts as a co-catalyst that facilitates the formation of the reactive formyl cation electrophile from carbon monoxide.[4] Its presence is particularly crucial for reactions carried out at atmospheric pressure, as it helps to increase the efficiency and yield of the reaction.[3]

Q3: My substrate is a phenol. Why is the Gattermann-Koch reaction failing and what are the alternatives? A3: The Gattermann-Koch reaction is not suitable for phenols or phenolic ethers.[1] For the formylation of these substrates, alternative methods should be employed. The Reimer-Tiemann reaction , which uses chloroform (B151607) in a basic solution, is a classic method for the ortho-formylation of phenols. The Duff reaction , utilizing hexamine in an acidic medium, is another effective method for formylating phenols. For electron-rich heterocycles and activated aromatics, the Vilsmeier-Haack reaction , which employs a Vilsmeier reagent (generated from DMF and POCl₃), is often a milder and more effective alternative.

Experimental Protocols

General Protocol for the Gattermann-Koch Reaction (Formylation of Toluene)

This protocol describes a general procedure for the formylation of toluene to produce p-tolualdehyde. Extreme caution should be exercised due to the use of toxic carbon monoxide and corrosive hydrogen chloride gas. All operations should be performed in a well-ventilated fume hood.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Cuprous Chloride (CuCl)

  • Dry Toluene

  • Carbon Monoxide (CO) gas

  • Hydrogen Chloride (HCl) gas

  • Dry, oxygen-free solvent (e.g., benzene or dichloromethane)

  • Crushed ice

  • Concentrated Hydrochloric Acid

  • Diethyl ether or dichloromethane (B109758) for extraction

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • A gas-tight reaction vessel equipped with a gas inlet, a mechanical stirrer, a thermometer, and a pressure gauge (if applicable).

  • Gas cylinders for CO and HCl with appropriate regulators and flowmeters.

  • A cooling bath (ice-salt or cryocooler).

  • Scrubbing towers for unreacted CO and HCl.

  • Standard laboratory glassware for workup and purification.

Procedure:

  • Catalyst Preparation: In a dry, inert-atmosphere-flushed reaction vessel, add anhydrous aluminum chloride (1.2 equivalents) and a catalytic amount of cuprous chloride (0.2 equivalents).

  • Reaction Setup: Cool the vessel to 0-5 °C using a cooling bath. Add the dry solvent, followed by the slow addition of dry toluene (1.0 equivalent) with vigorous stirring.

  • Gas Introduction: While maintaining the low temperature and vigorous stirring, introduce a steady stream of dry hydrogen chloride gas, followed by a stream of carbon monoxide gas into the reaction mixture. If using a high-pressure apparatus, pressurize the vessel with CO and HCl.

  • Reaction Monitoring: Maintain the reaction at the desired temperature and pressure for several hours. The progress of the reaction can be monitored by taking aliquots (with extreme care) and analyzing them by GC or TLC.

  • Quenching: Upon completion, carefully vent the excess CO and HCl gas into a suitable scrubbing solution (e.g., a solution of sodium hydroxide). Slowly and cautiously pour the reaction mixture over a large volume of crushed ice containing some concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Workup:

    • Transfer the quenched mixture to a separatory funnel.

    • Extract the aqueous layer three times with diethyl ether or dichloromethane.

    • Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and remove the solvent by rotary evaporation.

    • The crude product can be purified by vacuum distillation or column chromatography to yield p-tolualdehyde.

Comparative Data on Aromatic Formylation Methods

While precise, side-by-side quantitative data for the Gattermann-Koch reaction under varying conditions is scarce in the literature, the following table provides a qualitative and comparative overview of different formylation methods for various substrates.

ReactionTypical SubstratesReagentsConditionsGeneral YieldsKey Advantages/Disadvantages
Gattermann-Koch Benzene, AlkylbenzenesCO, HCl, AlCl₃, CuClHigh pressure (or CuCl at atm. press.), low temp.Good for suitable substratesAdv: Direct formylation of simple aromatics. Disadv: Unsuitable for phenols/deactivated rings, requires handling of toxic CO and HCl, often needs high pressure.
Vilsmeier-Haack Electron-rich aromatics (anilines, phenols), heterocyclesDMF, POCl₃Mild (0-100 °C)Good to ExcellentAdv: Mild conditions, broad substrate scope for electron-rich systems. Disadv: Not effective for simple, unactivated aromatics.
Duff Reaction Phenols, other electron-rich aromaticsHexamine, acid (e.g., acetic acid, boric acid/glycerol)High temperature (reflux)ModerateAdv: Good for ortho-formylation of phenols. Disadv: Can give moderate yields, requires high temperatures.
Reimer-Tiemann PhenolsCHCl₃, strong base (e.g., NaOH)Biphasic, heatingFair to ModerateAdv: Specific for ortho-formylation of phenols. Disadv: Use of chloroform, can have modest yields, harsh basic conditions.

Visualizing the Workflow and Logic

Gattermann-Koch Reaction Troubleshooting Workflow

Gattermann_Koch_Troubleshooting start Low Yield in Gattermann-Koch Reaction substrate_check Is the substrate appropriate? (Benzene, Alkylbenzene) start->substrate_check catalyst_check Are the catalysts (AlCl3, CuCl) and reagents anhydrous? substrate_check->catalyst_check Yes alternative_methods Consider Alternative Formylation Method substrate_check->alternative_methods No (e.g., Phenol) catalyst_check->start No (Dry reagents/catalyst) gas_delivery_check Is the CO/HCl delivery efficient and continuous? catalyst_check->gas_delivery_check Yes gas_delivery_check->start No (Improve gas flow/stirring) conditions_check Are the reaction conditions (temperature, pressure, stirring) optimal? gas_delivery_check->conditions_check Yes conditions_check->start No (Adjust T, P, stirring) success Improved Yield conditions_check->success Yes (Optimization successful)

Caption: A logical workflow for troubleshooting low yields in the Gattermann-Koch reaction.

Signaling Pathway for In Situ Formyl Cation Generation

Formyl_Cation_Generation cluster_generation In Situ Generation CO Carbon Monoxide (CO) FormylChloride This compound (HCOCl) (Unstable Intermediate) CO->FormylChloride HCl Hydrogen Chloride (HCl) HCl->FormylChloride FormylCation Formyl Cation [HCO]+ (Active Electrophile) FormylChloride->FormylCation + AlCl3 AlCl3 AlCl3 (Lewis Acid) Product Formylated Product FormylCation->Product AromaticRing Aromatic Ring AromaticRing->Product

Caption: The generation of the active formyl cation electrophile for the Gattermann-Koch reaction.

References

Technical Support Center: Managing the Autocatalytic Decomposition of Formyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Formyl Chloride Management. This resource is designed for researchers, scientists, and drug development professionals working with this compound. Here you will find essential information to handle this highly reactive compound safely and effectively, minimizing decomposition and maximizing experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so unstable?

A1: this compound (CHClO) is the acyl chloride of formic acid. It is notably unstable at room temperature, readily decomposing into carbon monoxide (CO) and hydrogen chloride (HCl).[1][2][3] This instability is due to the ease of eliminating HCl from the molecule. The resulting acylium cation has a very acidic hydrogen, and the breaking of the C-H bond is more favorable than the C-C bond in higher acyl chlorides, leading to its decomposition.[4][5]

Q2: What is autocatalytic decomposition?

A2: Autocatalytic decomposition is a process where a reaction product acts as a catalyst for the same reaction. In the case of this compound, the hydrogen chloride (HCl) produced during its decomposition accelerates further decomposition, leading to a runaway reaction.[4]

Q3: What are the primary products of this compound decomposition?

A3: The primary decomposition products of this compound are carbon monoxide (CO) and hydrogen chloride (HCl).[1][2][3]

Q4: Can this compound be stored? If so, under what conditions?

A4: this compound is not stable at room temperature and generally cannot be isolated or stored under normal conditions.[2][4] It can, however, be prepared and stored at low temperatures, such as -60°C or below.[4] For stabilization during low-temperature storage, it is recommended to store it over alkali metal fluorides, which absorb the HCl catalyst.[4]

Q5: What are the main safety hazards associated with this compound?

A5: The primary hazards of this compound are its high reactivity, instability, and the toxic nature of its decomposition products (CO and HCl). The autocatalytic decomposition can lead to a rapid pressure buildup in a closed system, posing an explosion risk. It is also corrosive and can cause severe skin and eye irritation.[6] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Rapid, uncontrolled decomposition (fizzing, gas evolution, temperature increase) 1. Presence of catalytic impurities (e.g., moisture, Lewis acids).2. Temperature is too high.3. Accumulation of HCl catalyst.1. Immediate Quenching: Slowly add the reaction mixture to a cold, stirred solution of a suitable quenching agent (see "Experimental Protocols" below).2. Temperature Control: Ensure the reaction is performed at the recommended low temperature (e.g., -60°C or below).3. Inert Atmosphere: Work under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture.
Low yield in formylation reactions 1. Decomposition of this compound before it can react with the substrate.2. In-situ generation of this compound is inefficient.1. In-situ Generation: Generate this compound in the presence of the substrate so it reacts as it is formed. The Gatterman-Koch reaction is an example of this approach.[4]2. Low Temperature: Maintain a very low reaction temperature to minimize the rate of decomposition.3. Use of Stabilizers: If possible, use a stabilized form of this compound or a suitable formylating agent.
Pressure buildup in the reaction vessel Autocatalytic decomposition leading to the rapid formation of gaseous CO and HCl.1. Venting: Ensure the reaction is not performed in a sealed system. Use a setup that allows for the safe venting of evolved gases through a bubbler and into a fume hood.2. Monitoring: Continuously monitor the reaction for signs of accelerated gas evolution.

Quantitative Data

Decomposition Rate of this compound

Precise kinetic data for the decomposition of this compound is not widely available due to its instability. However, it is known that the rate of decomposition increases significantly with temperature and in the presence of catalysts.

Condition Relative Decomposition Rate
Low Temperature (-60°C)Very Slow
Room TemperatureRapid
Presence of HClAutocatalytic (rate increases over time)
Presence of Lewis AcidsVery Rapid

Experimental Protocols

Protocol 1: General Guidelines for Handling this compound
  • Preparation: this compound should be prepared in situ for immediate use whenever possible.[4]

  • Temperature: All manipulations should be carried out at or below -60°C to minimize decomposition.[4]

  • Atmosphere: A dry, inert atmosphere (argon or nitrogen) is crucial to prevent hydrolysis and catalysis by moisture.

  • Equipment: Use glassware that is oven-dried and cooled under an inert atmosphere. Ensure all joints are well-sealed.

  • Safety: All work must be conducted in a chemical fume hood.[7] Ensure an appropriate quenching agent and spill kit are readily available.

Protocol 2: Quenching of this compound Decomposition

In the event of an uncontrolled decomposition, or for the safe disposal of residual this compound, a quenching procedure is necessary.

  • Prepare Quenching Solution: In a separate flask, prepare a cold solution of a suitable quenching agent. Options include:

    • Alcohols (e.g., methanol, ethanol): Reacts to form stable esters. This is a generally safe and controlled method.[8]

    • Water: Reacts vigorously to form formic acid and HCl. This should be done with extreme caution, adding the this compound solution slowly to a large excess of cold water with vigorous stirring.[8][9]

    • Aqueous Base (e.g., sodium bicarbonate solution): Neutralizes the HCl byproduct and accelerates the hydrolysis of this compound. Add the this compound solution very slowly to a cold, stirred solution of the base to control the exothermic reaction and gas evolution.[10]

  • Slow Addition: Slowly add the this compound-containing solution to the vigorously stirred quenching solution, maintaining a low temperature with an external cooling bath.

  • Monitoring: Monitor the temperature and gas evolution during the quenching process.

  • Disposal: Once the reaction is complete and the solution is neutralized, dispose of the waste according to institutional and local regulations.[8]

Visualizations

Autocatalytic_Decomposition Autocatalytic Decomposition of this compound FC This compound (HCOCl) Decomp Decomposition FC->Decomp CO Carbon Monoxide (CO) Decomp->CO HCl Hydrogen Chloride (HCl) Decomp->HCl Catalysis Catalyzes HCl->Catalysis Catalysis->Decomp

Caption: Autocatalytic decomposition of this compound.

Safe_Handling_Workflow Safe Handling Workflow for this compound Start Start: Prepare for Reaction Prep Prepare Dry Glassware and Inert Atmosphere Start->Prep Cool Cool Reaction Vessel to <= -60°C Prep->Cool Generate Generate this compound in-situ Cool->Generate React Perform Reaction Generate->React Monitor Monitor for Decomposition React->Monitor Workup Proceed to Workup React->Workup Stable Reaction Stable? Monitor->Stable Stable->React Yes Quench Quench Reaction Mixture Stable->Quench No End End Quench->End Workup->End

Caption: Workflow for the safe handling of this compound.

Troubleshooting_Tree Troubleshooting this compound Decomposition Start Issue: Rapid Decomposition CheckTemp Is Temperature <= -60°C? Start->CheckTemp LowerTemp Action: Lower Temperature and Monitor CheckTemp->LowerTemp No CheckAtmos Is Atmosphere Inert? CheckTemp->CheckAtmos Yes End Problem Resolved LowerTemp->End InertAtmos Action: Purge with Inert Gas CheckAtmos->InertAtmos No Quench Action: Quench Immediately CheckAtmos->Quench Yes InertAtmos->End

Caption: Troubleshooting decision tree for decomposition.

References

Troubleshooting the formation of unwanted polymers in formyl chloride reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with unwanted polymer formation in reactions involving formyl chloride and other formylating agents.

Troubleshooting Guide

Q1: I am observing a significant amount of sticky, resinous material in my phenol (B47542) formylation reaction. What is causing this, and how can I prevent it?

A2: The formation of a resinous polymer is a common side reaction when formylating phenols, particularly under acidic or basic conditions with a formaldehyde (B43269) source. This occurs through repeated hydroxymethylation and subsequent condensation reactions, leading to phenol-formaldehyde resin formation.[1] To minimize this, consider the following strategies:

  • Stoichiometry Control: The molar ratio of the formylating agent to the phenol is a critical factor. Using a formaldehyde-to-phenol ratio of less than one can help reduce polymerization.[1] In reactions like the Duff reaction, which uses hexamethylenetetramine (HMTA), reducing the amount of HMTA relative to the phenolic substrate can significantly increase the yield of the desired mono-formylated product.[1]

  • Temperature Management: High temperatures accelerate the condensation reactions that lead to resin formation.[1] It is crucial to maintain the lowest effective temperature for the formylation reaction. For example, in a Duff reaction using trifluoroacetic acid (TFA), keeping the temperature around 70°C can help prevent unwanted polymerization.[1]

  • Reaction Time: Minimize the reaction time to only what is necessary for the completion of the desired formylation to prevent over-reaction.[1]

  • Catalyst Choice: In acid-catalyzed reactions, using a milder acid may reduce the rate of polymerization.[1]

G1 start Start: Significant Polymer Formation in Phenol Formylation check_stoichiometry Check Stoichiometry (Formylating Agent : Phenol) start->check_stoichiometry ratio_high Ratio > 1:1? check_stoichiometry->ratio_high check_temp Review Reaction Temperature temp_high Temperature Too High? check_temp->temp_high check_time Evaluate Reaction Time time_long Time Excessive? check_time->time_long ratio_high->check_temp No reduce_ratio Action: Reduce Stoichiometry of Formylating Agent ratio_high->reduce_ratio Yes temp_high->check_time No lower_temp Action: Lower Reaction Temperature temp_high->lower_temp Yes shorten_time Action: Shorten Reaction Time & Monitor Closely time_long->shorten_time Yes end End: Minimized Polymer Formation time_long->end No reduce_ratio->check_temp lower_temp->check_time shorten_time->end

Q2: My Gattermann-Koch reaction is giving a low yield and a lot of dark, polymeric material. What are the likely causes?

A2: The Gattermann-Koch reaction, which uses carbon monoxide and HCl to generate this compound in situ, is highly sensitive to reaction conditions.[2][3][4] Low yields and byproduct formation often stem from:

  • Moisture: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture, which will deactivate it.[5] Ensure all glassware is oven-dried and reagents and solvents are anhydrous.

  • Catalyst Quality: Use a high-purity, anhydrous Lewis acid and co-catalyst (e.g., CuCl). The cuprous chloride is thought to act as a carrier for the carbon monoxide.

  • Substrate Reactivity: This reaction is most effective for electron-rich substrates like alkylbenzenes and is not suitable for phenols or phenol ethers.[2][6] Using deactivated substrates will result in low or no yield.

  • Temperature Control: The reaction should be run at a controlled temperature, typically between 0-25 °C, to avoid decomposition of the formylating agent and other side reactions.[3]

Q3: I am attempting to N-formylate an amine and getting a complex mixture of products. Is this polymerization?

A3: While true polymerization is less common in amine formylations compared to phenol formylations, complex product mixtures can arise from various side reactions. The specific issues depend on the amine substrate and the formylating agent used.

  • With Formic Acid: While effective, the reaction of amines with formic acid can be sluggish. Heating is often required, which can lead to side reactions. The use of a Lewis acid catalyst can promote N-formylation at lower temperatures and in high yields.[7] Different Lewis acids can have varying efficacy; for instance, ZnCl₂, SnCl₂, and LaCl₃ have been shown to give yields over 90% for the formylation of aniline (B41778) with formic acid, while FeCl₃ and AlCl₃ give slightly lower yields (80-90%).[7]

  • Selectivity Issues: If your substrate contains other nucleophilic groups, such as hydroxyls (in amino alcohols), you may get a mixture of N-formylated and O-formylated products. The choice of formylating agent and reaction conditions can influence selectivity.

  • Over-reaction: With highly reactive amines or harsh conditions, side reactions with the formamide (B127407) product can occur.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so unstable?

A1: this compound is unstable at room temperature and readily decomposes into carbon monoxide (CO) and hydrogen chloride (HCl).[8] This instability is due to the ease of eliminating HCl. The presence of a hydrogen atom directly attached to the carbonyl carbon makes it sufficiently acidic to be abstracted, leading to the formation of the highly stable molecules CO and HCl.[8] Due to this instability, it is often generated in situ for reactions like the Gattermann-Koch formylation.[8]

Q2: What is the mechanism of phenol-formaldehyde resin formation?

A2: Phenol-formaldehyde resin formation is a step-growth polymerization. Under acidic or basic conditions, formaldehyde (or a formaldehyde equivalent) reacts with phenol to form hydroxymethylphenols. These intermediates then react with other phenol molecules or with each other to form methylene (B1212753) bridges, leading to the growth of the polymer chain. This process can continue to form a highly cross-linked, insoluble, and infusible polymer network.[9]

G2 cluster_initiation Initiation cluster_propagation Propagation (Polycondensation) cluster_termination Curing (Cross-linking) Phenol Phenol Hydroxymethylphenol Hydroxymethylphenol Phenol->Hydroxymethylphenol Formaldehyde Formaldehyde (HCHO) Formaldehyde->Hydroxymethylphenol Dimer Dimer (Methylene Bridge Formation) Hydroxymethylphenol->Dimer + Phenol - H2O Polymer Polymer Chain Dimer->Polymer + More Monomers - H2O Crosslinked_Resin Cross-linked Resin (Thermoset Polymer) Polymer->Crosslinked_Resin Heat

Q3: What analytical techniques can I use to characterize the unwanted polymer?

A3: Several analytical techniques are well-suited for characterizing phenol-formaldehyde resins and other polymeric byproducts:

  • Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR is excellent for identifying the functional groups present in the polymer. Characteristic signals for phenol-formaldehyde resins include a broad O-H stretch (around 3300-3500 cm⁻¹), aromatic C=C vibrations (around 1500-1600 cm⁻¹), and signals for methylene and methylene-ether bridges.[9][10]

  • Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): GPC/SEC is the primary method for determining the molecular weight distribution of the polymer.[11][12][13] This can tell you the average molecular weight and the polydispersity of the resin, providing insight into the extent of polymerization.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to monitor the progress of the formylation reaction by quantifying the consumption of the starting phenol and the formation of the desired product and various oligomeric byproducts.[6][14][15][16]

Data on Reaction Optimization

Optimizing reaction parameters is key to minimizing polymer formation and maximizing the yield of the desired product.

Table 1: Effect of Stoichiometry on Yield in the Duff Reaction

The Duff reaction often uses an excess of hexamethylenetetramine (HMTA), but this can lead to di-formylation and polymerization. Reducing the HMTA ratio can improve the yield of the mono-formylated product.

SubstrateHMTA:Substrate RatioProduct Yield (%)Reference
p-CresolExcessLow (diformylation observed)[Duff, J. C., J. Chem. Soc., 1941 , 547]
Phenol1:181% (ortho-product)[17]
2,6-di-tert-butylphenolN/A60%[18]

Table 2: Effect of Lewis Acid Catalyst on N-Formylation Yield

In the N-formylation of aniline with formic acid, the choice of Lewis acid catalyst significantly impacts the reaction yield.

Lewis Acid CatalystYield of Formanilide (%)Reference
None (100 °C, 4h)0[7]
ZnCl₂>90[7]
SnCl₂>90[7]
LaCl₃>90[7]
FeCl₃80-90[7]
AlCl₃80-90[7]

Experimental Protocols

Protocol 1: Microwave-Assisted Duff Reaction for ortho-Formylation of Phenols

This protocol is adapted from procedures for microwave-assisted organic synthesis and is designed to reduce reaction times and potentially minimize byproduct formation.[19]

  • Reagent Preparation: In a suitable microwave reaction vessel equipped with a magnetic stir bar, add the substituted phenol (1.0 mmol).

  • Addition of Reagents: To the vessel, add hexamethylenetetramine (HMTA) (2.0 - 4.0 mmol, optimize based on substrate) and the chosen acid catalyst/solvent (e.g., 5-10 mL of trifluoroacetic acid or acetic acid).

  • Vessel Sealing: Securely cap the reaction vessel.

  • Microwave Irradiation: Place the vessel in the microwave reactor. Set the desired temperature (typically 100-150 °C), maximum power, and reaction time (typically 3-15 minutes). Initiate the microwave irradiation with stirring.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, allow the vessel to cool to room temperature. Carefully quench the reaction mixture by adding it to ice-cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

Protocol 2: General Procedure for Gattermann-Koch Formylation of Toluene (B28343)

This protocol outlines the general steps for the formylation of an activated aromatic ring using in situ generated this compound. Caution: This reaction involves toxic carbon monoxide and corrosive HCl gas and must be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a gas outlet/bubbler.

  • Reagent Charging: Under an inert atmosphere (e.g., nitrogen), charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 eq.) and cuprous chloride (CuCl, 0.2 eq.) in a dry, inert solvent (e.g., dichloromethane).

  • Substrate Addition: Add toluene (1.0 eq.) to the stirred suspension.

  • Gas Introduction: Cool the mixture in an ice bath (0-5 °C). First, bubble dry hydrogen chloride (HCl) gas through the stirred mixture, followed by a steady stream of carbon monoxide (CO) gas.

  • Reaction: Continue stirring at 0-25 °C while maintaining the flow of CO. Monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours.

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with concentrated HCl. This will hydrolyze the aluminum complexes and quench the reaction.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., dichloromethane).

  • Washing: Combine the organic layers and wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent by rotary evaporation.

  • Purification: The crude product, primarily p-tolualdehyde, can be purified by vacuum distillation or column chromatography.

References

Impact of moisture on the stability and reactivity of formyl chloride.

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Impact of Moisture on the Stability and Reactivity of Formyl Chloride

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with this compound. It addresses common challenges related to its high sensitivity to moisture, offering troubleshooting advice and frequently asked questions to ensure experimental success and safety.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so unstable, especially in the presence of moisture?

A1: this compound is inherently unstable for two primary reasons. Firstly, it readily decomposes into carbon monoxide (CO) and hydrogen chloride (HCl), as these products are thermodynamically much more stable. This decomposition can occur even under anhydrous conditions, particularly at room temperature.[1] Secondly, this compound is extremely reactive towards water. Moisture leads to rapid hydrolysis, a reaction where water acts as a nucleophile, attacking the electrophilic carbonyl carbon. This reaction produces formic acid and additional hydrogen chloride.[2]

Q2: What are the primary decomposition and hydrolysis products I should be aware of?

A2: When exposed to moisture, this compound undergoes two main degradation pathways:

  • Decomposition: HCOCl → CO + HCl[2]

  • Hydrolysis: HCOCl + H₂O → HCOOH (Formic Acid) + HCl[2]

In most laboratory settings where atmospheric moisture is present, you will likely encounter a mixture of these products. The presence of HCl gas is a key indicator of decomposition or hydrolysis.

Q3: How should I properly store this compound to minimize degradation?

A3: Due to its instability, this compound is often generated in situ (within the reaction mixture) for immediate use, for example, in the Gattermann-Koch reaction.[1] If short-term storage is unavoidable, it must be kept at very low temperatures (–60 °C or below) under a completely anhydrous, inert atmosphere (e.g., argon or nitrogen).[3] Storage over alkali metal fluorides has been employed to absorb any catalytic hydrogen fluoride.[1] Standard laboratory freezers are typically not cold enough to prevent decomposition over time.

Q4: What are the immediate signs that my this compound has been compromised by moisture?

A4: The most immediate sign is the evolution of steamy, acidic fumes of hydrogen chloride (HCl) gas upon opening the container or in the headspace. You may also observe pressure buildup in a sealed container due to the formation of gaseous CO and HCl. A decrease in the purity of the reagent, confirmed by analytical methods like GC-MS, is another clear indicator.

Q5: Can I use standard organic solvents with this compound?

A5: You must use anhydrous (dry) solvents. Any residual water in the solvent will react vigorously with this compound.[2][4] It is crucial to use solvents from a freshly opened bottle or that have been rigorously dried using appropriate methods (e.g., molecular sieves, distillation from a drying agent) and handled under an inert atmosphere.

Troubleshooting Guide

Issue / Observation Probable Cause Recommended Solution & Action Steps
Unexpectedly low yield in a formylation reaction. Decomposition of this compound before or during the reaction.1. Verify Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly dried, anhydrous solvents. 2. Temperature Control: Maintain the reaction at the lowest effective temperature to slow the rate of decomposition. 3. In Situ Generation: If possible, modify your procedure to generate this compound in situ for immediate consumption in the reaction.
Formation of unexpected byproducts, such as formic acid derivatives. Reaction with trace amounts of water (hydrolysis).1. Rigorous Drying: Re-evaluate your drying procedures for all reagents, solvents, and apparatus. Use of a glovebox or Schlenk line is highly recommended. 2. Inert Atmosphere: Ensure a positive pressure of an inert gas (argon or nitrogen) is maintained throughout the experiment to prevent atmospheric moisture ingress.
Pressure buildup in the reaction vessel or storage container. Gaseous decomposition products (CO and HCl) are forming.1. Immediate and Cautious Venting: In a chemical fume hood, carefully vent the vessel using a needle attached to a bubbler to relieve pressure safely. 2. Assess Reagent Viability: The reagent has likely undergone significant decomposition. It is advisable to discard the material according to safety protocols and use a fresh batch. 3. Review Storage Conditions: Ensure the reagent is stored at an appropriately low temperature and under a strictly inert atmosphere.[3]
Inconsistent reaction outcomes between batches. Varying levels of moisture contamination in reagents or the environment.1. Standardize Procedures: Implement a strict, standardized protocol for drying all materials and for handling this compound. 2. Environmental Control: Monitor and record the humidity in the laboratory. If possible, perform experiments on days with lower ambient humidity or in a controlled-atmosphere glovebox. 3. Reagent Qualification: Before use, consider a quality control check on a small sample of your formylating agent if you suspect contamination.

Quantitative Data: Impact of Moisture on Acyl Chloride Stability (Illustrative Example)

Disclaimer: Due to the extreme instability of this compound, comprehensive kinetic data on its hydrolysis is scarce in the literature. The following table presents illustrative data for the hydrolysis of a more stable analogue, acetyl chloride , in an acetone-water mixture. This data demonstrates the general principle of how water concentration affects the rate of hydrolysis for acyl chlorides. The reaction is expected to be significantly faster for this compound.

Table 1: Pseudo-first-order rate constants (k) for the hydrolysis of Acetyl Chloride in Acetone-Water solutions at 25°C.

% Water (v/v) in AcetoneWater Concentration (mol/L)Rate Constant (k) x 10⁻³ s⁻¹
10%5.551.8
20%11.14.5
30%16.658.9
40%22.215.2
50%27.7524.0

This illustrative data shows a clear trend: as the concentration of water increases, the rate of hydrolysis for the acyl chloride increases significantly.

Experimental Protocols

Protocol 1: Generalized Method for Monitoring Acyl Chloride Hydrolysis using FTIR Spectroscopy

This protocol describes a general method for monitoring the disappearance of an acyl chloride and the appearance of a carboxylic acid in a solvent matrix with a controlled amount of moisture.

Objective: To qualitatively and semi-quantitatively observe the rate of hydrolysis of a reactive acyl chloride.

Materials:

  • Acyl chloride (e.g., acetyl chloride as a model)

  • Anhydrous organic solvent (e.g., acetonitrile, THF)

  • Deionized water

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe suitable for liquids.

  • Glovebox or inert atmosphere setup

  • Gas-tight syringes

Procedure:

  • System Preparation: Set up the FTIR-ATR probe within a glovebox or a sealed reaction vessel under a continuous flow of dry nitrogen or argon.

  • Background Spectrum: Record a background spectrum of the pure, anhydrous solvent.

  • Moisture Introduction: Prepare a stock solution of the solvent containing a precise concentration of water (e.g., 0.1 M).

  • Initiate Reaction: Using a gas-tight syringe, inject a small, known amount of the acyl chloride into the solvent-water mixture with vigorous stirring. Immediately begin spectral acquisition.

  • Data Acquisition: Collect FTIR spectra at regular time intervals (e.g., every 30 seconds) over the course of the reaction. Monitor the C=O stretching band of the acyl chloride (typically ~1800 cm⁻¹) and the C=O stretching band of the resulting carboxylic acid (typically ~1710 cm⁻¹).

  • Data Analysis: Plot the absorbance of the acyl chloride peak versus time to observe its decay. The rate of disappearance provides a measure of the hydrolysis rate under those specific conditions.

Protocol 2: General Procedure for Product Analysis via GC-MS

Objective: To identify the products of this compound degradation after exposure to moisture.

Materials:

  • Sample of this compound suspected of moisture contamination.

  • Anhydrous derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to make products more volatile.

  • Anhydrous solvent for dilution (e.g., hexane, dichloromethane).

  • GC-MS instrument with a suitable capillary column (e.g., DB-5ms).

  • Autosampler vials with septa.

Procedure:

  • Sample Preparation (in a fume hood/glovebox): a. Dilute a small aliquot of the suspect this compound sample in an anhydrous solvent. b. To a separate vial, add the derivatizing agent (BSTFA). c. Carefully transfer a portion of the diluted sample to the vial containing the derivatizing agent. This will convert any formic acid into its more volatile and stable silyl (B83357) ester derivative. d. Allow the derivatization reaction to proceed according to the reagent manufacturer's instructions (typically involves gentle heating).

  • GC-MS Analysis: a. Set up the GC-MS with an appropriate temperature program to separate the expected products (e.g., formic acid derivative, unreacted this compound, solvent). b. Inject the derivatized sample into the GC-MS.

  • Data Interpretation: a. Analyze the resulting chromatogram to separate the different components. b. Examine the mass spectrum for each peak and compare it to a spectral library (e.g., NIST) to confirm the identity of the degradation products, such as the silylated formic acid.

Visualizations

FormylChlorideDegradation HCOCl This compound (HCOCl) Decomposition Decomposition (Anhydrous or with Heat) HCOCl->Decomposition Hydrolysis Hydrolysis HCOCl->Hydrolysis Moisture Moisture (H₂O) Moisture->Hydrolysis CO Carbon Monoxide (CO) Decomposition->CO HCl1 Hydrogen Chloride (HCl) Decomposition->HCl1 HCOOH Formic Acid (HCOOH) Hydrolysis->HCOOH HCl2 Hydrogen Chloride (HCl) Hydrolysis->HCl2

Degradation pathways of this compound.

TroubleshootingWorkflow start Start: Unexpected Reaction Outcome (Low Yield / Byproducts) check_moisture Is moisture contamination a possibility? start->check_moisture review_drying Review and improve drying procedures for glassware, solvents, and reagents. check_moisture->review_drying Yes check_temp Was the reaction temperature controlled and minimized? check_moisture->check_temp No implement_inert Implement or enhance inert atmosphere techniques (N₂/Ar blanket, Schlenk line). review_drying->implement_inert implement_inert->check_temp optimize_temp Optimize reaction temperature. Lower temp to reduce thermal decomposition. check_temp->optimize_temp No check_reagent Is the this compound reagent old or improperly stored? check_temp->check_reagent Yes optimize_temp->check_reagent use_fresh Use a fresh batch of reagent or consider in situ generation. check_reagent->use_fresh Yes end End: Optimized Reaction Conditions check_reagent->end No use_fresh->end

Logical workflow for troubleshooting this compound reactions.

ExperimentalWorkflow start Prepare Anhydrous Solvent with Known [H₂O] react Introduce this compound to Solvent and Start Monitoring start->react monitor Monitor Reaction in Real-Time (e.g., FTIR Spectroscopy) react->monitor analyze Analyze Final Products (e.g., GC-MS after Derivatization) react->analyze data Correlate Degradation Rate and Product Profile with Moisture Level monitor->data analyze->data end Conclusion data->end

Experimental workflow for analyzing moisture impact.

References

Analytical techniques to monitor the purity of formyl chloride.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical monitoring of formyl chloride purity. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the analysis of this highly reactive compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in analyzing the purity of this compound?

A1: The primary challenge in analyzing this compound is its inherent instability. It readily decomposes into carbon monoxide (CO) and hydrogen chloride (HCl), and it is also highly susceptible to hydrolysis to formic acid in the presence of moisture. This reactivity can lead to sample degradation before or during analysis, resulting in inaccurate purity assessments. Therefore, careful sample handling and the use of appropriate analytical techniques are crucial.

Q2: Which analytical techniques are most suitable for determining the purity of this compound?

A2: Several analytical techniques can be employed, each with its own advantages and challenges:

  • Gas Chromatography (GC): A powerful technique for separating volatile compounds. Due to the reactivity of this compound, direct analysis can be challenging. A common approach is to derivatize this compound into a more stable compound, such as a methyl ester, prior to GC analysis.

  • Infrared (IR) Spectroscopy: Useful for identifying the characteristic functional groups of this compound (C=O and C-Cl bonds) and its potential impurities like formic acid and HCl. Gas-phase IR is particularly useful for monitoring decomposition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information. ¹H and ¹³C NMR can be used to identify and quantify this compound and its impurities, provided a suitable, dry deuterated solvent is used.

Q3: What are the expected decomposition products of this compound that I should look for?

A3: The two main decomposition pathways for this compound are:

  • Decarbonylation: Decomposition into carbon monoxide (CO) and hydrogen chloride (HCl).[1] This is the primary decomposition route.

  • Hydrolysis: Reaction with water to form formic acid and hydrogen chloride.[1]

Therefore, when assessing the purity of this compound, it is essential to analyze for the presence of these compounds.

Troubleshooting Guides

Gas Chromatography (GC) Analysis

Issue 1: I am seeing broad or tailing peaks for my derivatized this compound sample.

  • Possible Cause: Active sites in the GC system (injector, column, or detector) can interact with the analyte, leading to poor peak shape. For acyl chlorides and their derivatives, this is a common issue.[2]

  • Troubleshooting Steps:

    • Inlet Liner: Ensure you are using a deactivated inlet liner. Consider replacing the liner if it has been used extensively.

    • Column Conditioning: Properly condition the GC column according to the manufacturer's instructions to remove any residual moisture or active sites.

    • Column Choice: Use a column with a stationary phase appropriate for the analysis of polar compounds. A wax-based column (e.g., DB-Wax) can be a good choice for the analysis of the methyl ester derivative of this compound.

    • Injection Technique: Optimize the injection volume and temperature to ensure rapid and complete vaporization of the sample without degradation.

Issue 2: My results are not reproducible, with varying peak areas for the same sample.

  • Possible Cause: Inconsistent derivatization, sample degradation prior to injection, or leaks in the GC system can all lead to poor reproducibility.

  • Troubleshooting Steps:

    • Derivatization Reaction: Ensure the derivatization reaction goes to completion by optimizing the reaction time, temperature, and reagent concentrations.

    • Sample Handling: Prepare samples immediately before analysis. Keep samples cool and tightly sealed to minimize decomposition.

    • System Leaks: Check for leaks in the gas lines, septum, and column connections using an electronic leak detector.

Issue 3: I am observing unexpected peaks in my chromatogram.

  • Possible Cause: These could be from impurities in the original sample, side-products from the derivatization reaction, or contamination from the solvent or GC system.

  • Troubleshooting Steps:

    • Blank Injection: Inject a solvent blank to identify any peaks originating from the solvent or system contamination.

    • Analyze Starting Materials: Analyze the derivatizing agent (e.g., methanol) separately to check for impurities.

    • Mass Spectrometry (MS): If using a GC-MS system, analyze the mass spectrum of the unknown peak to help identify its structure. It could correspond to decomposition products like formic acid (after derivatization).

Infrared (IR) Spectroscopy Analysis

Issue 1: My IR spectrum shows a broad absorption around 3000 cm⁻¹ in addition to the this compound peaks.

  • Possible Cause: This broad peak is characteristic of the O-H stretch of a carboxylic acid, indicating the presence of formic acid due to hydrolysis of the this compound.

  • Troubleshooting Steps:

    • Sample Handling: Ensure that the sample has been handled under strictly anhydrous conditions. Use dry solvents and glassware.

    • Sample Cell: Use a gas-phase IR cell for volatile samples like this compound to minimize contact with atmospheric moisture. If using a liquid cell, ensure the cell windows are dry and the sample is not exposed to air for an extended period.

Issue 2: I see sharp, rotational-vibrational lines in the 2700-3000 cm⁻¹ region.

  • Possible Cause: This is the characteristic gas-phase spectrum of hydrogen chloride (HCl), a primary decomposition product of this compound.[3][4]

  • Troubleshooting Steps:

    • Monitor Sample Over Time: Acquire spectra at different time points to monitor the increase in the HCl signal, which confirms ongoing sample decomposition.

    • Temperature Control: If possible, cool the sample to slow down the rate of decomposition.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Issue 1: I am having trouble getting a clean NMR spectrum of this compound.

  • Possible Cause: The high reactivity of this compound can lead to reactions with residual water or impurities in the deuterated solvent, causing signal broadening and the appearance of impurity peaks.

  • Troubleshooting Steps:

    • Use a High-Purity, Dry Solvent: Use a freshly opened ampule of a high-purity deuterated solvent (e.g., CDCl₃). Consider using a solvent that has been dried over molecular sieves.

    • Inert Atmosphere: Prepare the NMR tube under an inert atmosphere (e.g., in a glovebox) to prevent exposure to atmospheric moisture.

    • Low Temperature: Acquire the spectrum at a low temperature to slow down any potential decomposition or reaction.

Issue 2: I see a singlet at ~8.06 ppm and another at ~10.99 ppm in my ¹H NMR spectrum in CDCl₃.

  • Possible Cause: These signals are characteristic of formic acid.[5] The peak at ~8.06 ppm is the formyl proton, and the broader peak around 10-12 ppm is the acidic proton.

  • Troubleshooting Steps:

    • Confirm with ¹³C NMR: The carbonyl carbon of formic acid should appear around 166 ppm in CDCl₃.

    • Review Sample Handling: The presence of formic acid indicates hydrolysis. Re-evaluate your sample preparation and handling procedures to ensure anhydrous conditions.

Data Presentation

Table 1: Characteristic Infrared Absorptions for this compound and Related Species.

Compound/Functional GroupVibrational ModeWavenumber (cm⁻¹)Intensity
This compound C-H stretch2929.18Weak
C=O stretch1784.14Very Strong
C-H bend1307.21Medium
C-Cl stretch738.80Very Strong
Hydrogen Chloride (gas) H-Cl stretch2886 (center of P/R branches)Strong
Formic Acid O-H stretch3300-2500Broad, Strong
C=O stretch~1770-1700Strong
Carbon Monoxide (gas) C≡O stretch~2143Strong

Data sourced from the NIST Chemistry WebBook.

Table 2: ¹H and ¹³C NMR Chemical Shifts for this compound and Potential Impurities in CDCl₃.

CompoundProton (¹H) Chemical Shift (ppm)Carbon (¹³C) Chemical Shift (ppm)Notes
This compound ~9.5 (predicted)~160 (predicted)Highly reactive, may be difficult to observe.
Formic Acid 8.06 (formyl H), 10.99 (acidic H)166.2[5]
Hydrogen Chloride Not typically observed in ¹H NMR.-
Carbon Monoxide -~184Dissolved CO has a broad signal.

Experimental Protocols

Protocol 1: Indirect Analysis of this compound Purity by GC-FID after Derivatization

This method involves the conversion of this compound to methyl formate (B1220265), which is more stable and amenable to GC analysis.

1. Derivatization: a. In a dry, sealed vial under an inert atmosphere, add a known amount of the this compound sample to a solution of anhydrous methanol (B129727) in a dry, inert solvent (e.g., dichloromethane). A molar excess of methanol should be used. b. Allow the reaction to proceed at room temperature for 15-30 minutes. The reaction is: HCOCl + CH₃OH → HCOOCH₃ + HCl.

2. GC-FID Analysis: a. Instrument: Gas chromatograph with a Flame Ionization Detector (FID). b. Column: DB-Wax, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent). c. Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min). d. Injector: Split/splitless injector at 200 °C with a split ratio of 50:1. e. Oven Program:

  • Initial temperature: 40 °C, hold for 5 minutes.
  • Ramp: 10 °C/min to 150 °C.
  • Hold: 5 minutes at 150 °C. f. Detector: FID at 250 °C. g. Injection Volume: 1 µL.

3. Quantification: a. Prepare calibration standards of methyl formate in the same solvent used for the sample. b. Create a calibration curve by plotting the peak area of methyl formate against its concentration. c. Quantify the amount of methyl formate in the derivatized sample using the calibration curve. d. Calculate the purity of the original this compound sample based on the initial sample weight and the quantified amount of methyl formate.

Protocol 2: Analysis by FTIR Spectroscopy (Gas Phase)

1. Sample Preparation: a. Use a gas-tight syringe to draw a known volume of the vapor from the headspace above the this compound sample. b. Handle the sample quickly to minimize decomposition.

2. FTIR Analysis: a. Instrument: Fourier Transform Infrared Spectrometer. b. Sample Cell: A gas cell with a known path length (e.g., 10 cm) and KBr windows. c. Acquisition Parameters:

  • Resolution: 1 cm⁻¹.
  • Scans: 32.
  • Range: 4000 - 400 cm⁻¹. d. Procedure: i. Acquire a background spectrum of the empty gas cell. ii. Inject the this compound vapor into the gas cell. iii. Acquire the sample spectrum. iv. Identify the characteristic peaks for this compound (Table 1). v. Look for the presence of HCl (~2886 cm⁻¹) and CO (~2143 cm⁻¹) as indicators of decomposition. The presence of a broad O-H stretch would indicate formic acid from hydrolysis.

Visualizations

GC_Troubleshooting cluster_causes Possible Causes cluster_solutions Solutions start Poor Peak Shape (Tailing/Broadening) cause1 Active Sites in System start->cause1 cause2 Column Overload start->cause2 cause3 Improper Injection start->cause3 solution1a Use Deactivated Liner cause1->solution1a Check Liner solution1b Condition Column cause1->solution1b Check Column solution2 Reduce Sample Concentration cause2->solution2 solution3 Optimize Injection Parameters cause3->solution3 end Good Peak Shape solution1a->end Resolved solution1b->end solution2->end solution3->end

Caption: Troubleshooting workflow for poor peak shape in GC analysis.

IR_Impurity_Identification start Analyze IR Spectrum of This compound Sample peak_3000 Broad Peak around 3000 cm⁻¹? start->peak_3000 peak_2886 Sharp Rotational Lines around 2886 cm⁻¹? peak_3000->peak_2886 No impurity_formic Formic Acid Present (Hydrolysis) peak_3000->impurity_formic Yes impurity_hcl HCl Present (Decomposition) peak_2886->impurity_hcl Yes no_impurity No Major Impurities Detected peak_2886->no_impurity No

Caption: Logical workflow for identifying impurities in an IR spectrum.

References

Validation & Comparative

A Comparative Guide to Formylating Agents: Formyl Chloride vs. Vilsmeier Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a formyl group (-CHO) is a cornerstone of organic synthesis, providing a versatile handle for the construction of complex molecules, including pharmaceutical intermediates. The choice of formylating agent is critical, dictating reaction efficiency, substrate scope, and functional group tolerance. This guide provides an objective comparison of two prominent formylating agents: the highly reactive but unstable formyl chloride and the milder, more versatile Vilsmeier reagent.

At a Glance: this compound vs. Vilsmeier Reagent

FeatureThis compoundVilsmeier Reagent
Chemical Formula CHClO[(CH₃)₂N=CHCl]⁺Cl⁻ (a common representation)
Stability Highly unstable, decomposes at room temperature.[1][2]Relatively stable, can be prepared in situ or purchased commercially.[3][4]
Reactivity Highly reactive electrophile.Milder, more selective electrophile.[5][6]
Typical Reaction Gattermann-Koch Reaction.[2][7]Vilsmeier-Haack Reaction.[5][8]
Substrate Scope Primarily benzene (B151609) and its derivatives.[9]Electron-rich aromatic and heteroaromatic compounds.[4][10]
Key Advantages High reactivity for less activated systems.Broad substrate scope, milder reaction conditions.
Key Disadvantages Instability necessitates in situ generation, often under harsh conditions (high pressure of CO and HCl).[11]Generally not suitable for electron-deficient aromatic rings.[4]

Performance Comparison: A Data-Driven Overview

The selection between this compound (utilized in the Gattermann-Koch reaction) and the Vilsmeier reagent is primarily dictated by the nature of the aromatic substrate. The following table summarizes reported yields for the formylation of various aromatic compounds.

SubstrateFormylation MethodReagentsReaction ConditionsYield (%)
TolueneGattermann-KochCO, HCl, AlCl₃, CuClHigh pressure50-60
Anisole (B1667542)Vilsmeier-HaackDMF, POCl₃0 °C to 100 °C85-95[12]
N,N-DimethylanilineVilsmeier-HaackDMF, POCl₃0 °C to steam bath, 2h80-84[11]
IndoleVilsmeier-HaackDMF, POCl₃0-5 °C>95
PhenolVilsmeier-HaackDMF, SOCl₂Room Temperature (Solvent-Free)~90[13]

Reaction Mechanisms

The disparate reactivity of this compound and the Vilsmeier reagent stems from their distinct electrophilic natures and the mechanisms through which they participate in formylation reactions.

Gattermann-Koch Reaction: The In Situ Generation of a Potent Electrophile

The Gattermann-Koch reaction facilitates the formylation of aromatic hydrocarbons by generating a highly reactive formylating agent, often depicted as the formyl cation, in situ from carbon monoxide and hydrochloric acid under Lewis acid catalysis.[7][14] Due to the extreme instability of this compound, it is not isolated but rather exists transiently under the reaction conditions.[11]

Gattermann_Koch CO Carbon Monoxide (CO) Formyl_Cation Formyl Cation [HC≡O]⁺ CO->Formyl_Cation in situ generation HCl Hydrogen Chloride (HCl) HCl->Formyl_Cation in situ generation AlCl3 AlCl₃ (Lewis Acid) AlCl3->Formyl_Cation in situ generation Sigma_Complex σ-Complex Formyl_Cation->Sigma_Complex Arene Aromatic Ring Arene->Sigma_Complex Electrophilic Attack Aryl_Aldehyde Aryl Aldehyde Sigma_Complex->Aryl_Aldehyde Deprotonation

Caption: Gattermann-Koch reaction pathway.

Vilsmeier-Haack Reaction: A Milder Approach for Electron-Rich Systems

The Vilsmeier-Haack reaction employs a pre-formed or in situ-generated Vilsmeier reagent, a chloroiminium ion, which is a significantly weaker electrophile than the formyl cation.[5][6] This milder nature makes it particularly suitable for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][10]

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ DMF->Vilsmeier_Reagent Reagent Formation POCl3 POCl₃ POCl3->Vilsmeier_Reagent Reagent Formation Iminium_Intermediate Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate Arene Electron-Rich Aromatic Ring Arene->Iminium_Intermediate Electrophilic Attack Aryl_Aldehyde Aryl Aldehyde Iminium_Intermediate->Aryl_Aldehyde Hydrolysis H2O H₂O (workup) H2O->Aryl_Aldehyde

Caption: Vilsmeier-Haack reaction pathway.

Experimental Protocols

General Procedure for Gattermann-Koch Formylation of Toluene

Safety Precaution: This reaction involves toxic carbon monoxide and corrosive hydrogen chloride gas and should be performed in a well-ventilated fume hood with appropriate safety measures.

  • Catalyst Preparation: In a suitable high-pressure reactor, anhydrous aluminum chloride (1.1 eq) and a catalytic amount of cuprous chloride (0.1 eq) are suspended in a dry, inert solvent such as chlorobenzene.

  • Substrate Addition: Toluene (1.0 eq) is added to the stirred suspension.

  • Gaseous Reagent Introduction: The reactor is sealed and pressurized with a mixture of carbon monoxide and hydrogen chloride gas to a pressure of 50-100 atm.

  • Reaction: The mixture is stirred vigorously at room temperature for several hours.

  • Work-up: The reaction is carefully quenched by pouring it onto crushed ice. The organic layer is separated, washed with a dilute acid solution and then with water, dried over an anhydrous drying agent, and concentrated under reduced pressure.

  • Purification: The crude product is purified by distillation to yield p-tolualdehyde.

General Procedure for Vilsmeier-Haack Formylation of Anisole
  • Vilsmeier Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, phosphorus oxychloride (1.2 eq) is added dropwise to ice-cold N,N-dimethylformamide (DMF) (3.0 eq) with stirring. The mixture is then stirred for an additional 30 minutes at 0 °C.

  • Substrate Addition: A solution of anisole (1.0 eq) in DMF is added dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction: The reaction mixture is then heated to 80-100 °C and stirred for 2-4 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is poured onto crushed ice and neutralized with a saturated aqueous solution of sodium acetate. The resulting precipitate is collected by filtration.

  • Purification: The crude product is purified by recrystallization from a suitable solvent to afford p-anisaldehyde.[12]

Logical Workflow for Reagent Selection

The choice between this compound (via the Gattermann-Koch reaction) and the Vilsmeier reagent is a critical decision in synthetic planning. The following workflow can guide researchers in selecting the appropriate formylating agent.

Reagent_Selection Start Start: Formylation of an Aromatic Compound Substrate_Analysis Analyze Substrate: Electron-rich or Electron-neutral/deficient? Start->Substrate_Analysis Electron_Rich Electron-Rich (e.g., phenols, anilines, heterocycles) Substrate_Analysis->Electron_Rich Yes Electron_Neutral_Deficient Electron-Neutral or Deficient (e.g., benzene, alkylbenzenes) Substrate_Analysis->Electron_Neutral_Deficient No Vilsmeier Use Vilsmeier Reagent (Vilsmeier-Haack Reaction) Electron_Rich->Vilsmeier Gattermann_Koch Use in situ this compound (Gattermann-Koch Reaction) Electron_Neutral_Deficient->Gattermann_Koch

Caption: Decision tree for formylating agent selection.

Conclusion

Both this compound (generated in situ for the Gattermann-Koch reaction) and the Vilsmeier reagent are powerful tools for the introduction of a formyl group onto aromatic systems. The high reactivity of the formyl cation makes the Gattermann-Koch reaction suitable for less activated aromatic hydrocarbons, though it requires harsh conditions. In contrast, the milder and more selective Vilsmeier reagent is the preferred choice for a broad range of electron-rich aromatic and heteroaromatic compounds, offering a more versatile and often higher-yielding synthetic route. The selection of the appropriate reagent is therefore contingent upon the electronic properties of the substrate and the desired reaction conditions.

References

A Comparative Analysis of Formyl Chloride and Acetyl Chloride Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of formyl chloride and acetyl chloride, two fundamental acyl chlorides. While both are valuable reagents in organic synthesis, their stability and reaction kinetics differ significantly, influencing their suitability for specific applications. This document summarizes their key differences, supported by theoretical data and detailed experimental methodologies for comparative analysis.

Executive Summary

This compound is an exceptionally reactive and unstable molecule, starkly contrasting with the relative stability of acetyl chloride. This high reactivity stems from its propensity to decompose into carbon monoxide and hydrogen chloride.[1][2] Acetyl chloride, while still a reactive acyl chloride, does not undergo such facile decomposition and is therefore a readily available and widely used reagent.[1][3] The primary difference in their reactivity profiles is not merely a matter of degree but a fundamental divergence in their chemical stability. While acetyl chloride participates in typical nucleophilic acyl substitution reactions, this compound's utility is often limited by its transient nature, frequently requiring in situ generation for synthetic applications.[4]

Data Presentation: Comparative Properties and Reactivity

Due to the extreme instability of this compound, direct experimental kinetic comparisons with acetyl chloride under identical conditions are scarce in the literature. However, theoretical studies provide insight into their intrinsic reactivity.

PropertyThis compound (HCOCl)Acetyl Chloride (CH₃COCl)Reference(s)
Molar Mass 64.47 g/mol 78.50 g/mol [5][6]
Boiling Point Decomposes at room temperature52 °C[4][7]
Stability Highly unstable; decomposes to CO and HCl. Can be prepared at temperatures of -60 °C or below.Stable at room temperature under anhydrous conditions.[4][7][8]
Relative Reactivity Extremely high; often too unstable for controlled reactions at ambient temperature.High, but manageable for a wide range of nucleophilic acyl substitution reactions.[3][9]
Theoretical Reactivity (Displacement by Cl⁻) The tetrahedral transition state is favored by 11.5 kcal/mol over a planar alternative in ab initio calculations, indicating a high propensity for nucleophilic attack.A similar tetrahedral transition state is also favored, but the energy difference with alternative geometries is smaller than for this compound, suggesting a slightly lower intrinsic reactivity at the carbonyl center compared to this compound.[10]

Factors Influencing Reactivity: A Conceptual Overview

The differing reactivity between this compound and acetyl chloride can be attributed to electronic and steric effects, as well as the unique decomposition pathway available to this compound.

G Factors Influencing Acyl Chloride Reactivity cluster_FC This compound cluster_AC Acetyl Chloride Reactivity Acyl Chloride Reactivity FC This compound (HCOCl) Reactivity->FC Higher AC Acetyl Chloride (CH3COCl) Reactivity->AC Lower (relative) Electronic Electronic Effects FC->Electronic Steric Steric Hindrance FC->Steric Decomposition Decomposition Pathway FC->Decomposition AC->Electronic AC->Steric Inductive Inductive Effect Electronic->Inductive Hyperconjugation Hyperconjugation Electronic->Hyperconjugation FC_desc - H atom offers minimal steric hindrance. - Lacks electron-donating groups to stabilize the carbonyl. - Readily decomposes to CO + HCl. AC_desc - CH3 group provides some steric hindrance. - CH3 group is weakly electron-donating (inductive effect and hyperconjugation), slightly reducing the electrophilicity of the carbonyl carbon.

Caption: Factors influencing the relative reactivity of formyl and acetyl chloride.

Experimental Protocols for Comparative Reactivity Analysis

A direct comparative study of this compound and acetyl chloride reactivity requires careful consideration of the instability of this compound. The following protocol outlines a general approach for monitoring the acylation of a nucleophile, which would need to be adapted for the in situ generation and low-temperature handling of this compound.

Objective: To compare the relative rates of acylation of a model nucleophile (e.g., an alcohol or amine) by this compound and acetyl chloride.

Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy is a suitable technique for real-time reaction monitoring.[1][8]

Materials:

  • Acetyl chloride

  • A source for in situ generation of this compound (e.g., from formic acid and a chlorinating agent at low temperature)

  • Nucleophile (e.g., benzyl (B1604629) alcohol)

  • Anhydrous deuterated solvent (e.g., CDCl₃)

  • NMR tubes

  • Internal standard (e.g., tetramethylsilane (B1202638) - TMS)

  • Dry ice/acetone bath

Procedure:

  • Preparation of Acetyl Chloride Reaction:

    • In a flame-dried NMR tube under an inert atmosphere, dissolve the nucleophile and the internal standard in the anhydrous deuterated solvent.

    • Cool the NMR tube to a desired temperature (e.g., -60 °C) in the NMR spectrometer.

    • Acquire a baseline ¹H NMR spectrum.

    • Inject a stoichiometric amount of acetyl chloride into the NMR tube.

    • Immediately begin acquiring ¹H NMR spectra at regular time intervals.

  • Preparation of this compound Reaction:

    • Due to its instability, this compound must be generated in situ at low temperatures.[4] A possible method involves the reaction of formic acid with a chlorinating agent like oxalyl chloride or thionyl chloride in the reaction vessel at low temperature.

    • In a separate flame-dried flask cooled in a dry ice/acetone bath, prepare the this compound solution.

    • In a flame-dried NMR tube, prepare a solution of the nucleophile and internal standard in the deuterated solvent and cool it to -60 °C in the spectrometer.

    • Transfer a stoichiometric amount of the cold this compound solution to the NMR tube.

    • Immediately begin acquiring ¹H NMR spectra at regular intervals.

  • Data Analysis:

    • Monitor the disappearance of the reactant peaks (e.g., the benzylic protons of benzyl alcohol) and the appearance of the product peaks (e.g., the benzylic protons of benzyl acetate (B1210297) or benzyl formate).

    • Integrate the relevant peaks relative to the internal standard to determine the concentration of reactants and products over time.

    • Plot the concentration of the product versus time to determine the initial reaction rate for both acyl chlorides.

The following diagram illustrates the general workflow for this comparative experiment.

G start Start prep_ac Prepare Nucleophile + Internal Standard in NMR Tube (for Acetyl Chloride) start->prep_ac gen_fc In situ Generation of This compound at Low Temp. start->gen_fc cool_nmr Cool NMR Tube to Low Temperature (e.g., -60°C) prep_ac->cool_nmr prep_fc Prepare Nucleophile + Internal Standard in NMR Tube (for this compound) prep_fc->cool_nmr gen_fc->prep_fc add_ac Add Acetyl Chloride cool_nmr->add_ac add_fc Add this compound Solution cool_nmr->add_fc monitor_nmr Monitor Reaction by Time-Resolved NMR Spectroscopy add_ac->monitor_nmr add_fc->monitor_nmr analyze Analyze Kinetic Data (Plot Concentration vs. Time) monitor_nmr->analyze compare Compare Initial Reaction Rates analyze->compare end End compare->end

Caption: Experimental workflow for comparing acyl chloride reactivity via NMR.

Signaling Pathway: Nucleophilic Acyl Substitution

Both this compound and acetyl chloride react with nucleophiles via a nucleophilic acyl substitution mechanism. This process involves two main steps: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride leaving group.

G reactants Acyl Chloride (R-COCl) + Nucleophile (Nu-H) tetrahedral Tetrahedral Intermediate reactants->tetrahedral Nucleophilic Addition products Acylated Product (R-CO-Nu) + HCl tetrahedral->products Elimination of Cl- and H+

Caption: General mechanism for nucleophilic acyl substitution of acyl chlorides.

Conclusion

The reactivity of this compound and acetyl chloride presents a study in contrasts. While both are electrophilic acylating agents, the extreme instability of this compound dominates its chemical behavior, making it a challenging reagent to handle and study directly. Acetyl chloride, in contrast, offers a balance of high reactivity and manageable stability, securing its place as a workhorse reagent in organic synthesis. For researchers and drug development professionals, the choice between these two reagents is clear-cut based on the desired transformation and the practical constraints of the reaction conditions. This compound's utility is reserved for specific applications where its transient nature can be harnessed, typically through in situ generation, while acetyl chloride remains the reagent of choice for a broad spectrum of acylation reactions.

References

Analytical methods for the quantitative analysis of formyl chloride.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of analytical methods for the quantitative determination of formyl chloride. Given the compound's high reactivity and instability, direct analysis is often challenging. Therefore, this document focuses on both direct and indirect methodologies, including derivatization techniques coupled with chromatographic separation, and classical titrimetric and spectroscopic approaches. The information is intended for researchers, scientists, and professionals in drug development who require accurate and reliable quantification of this reactive analyte.

Methodology Comparison

The selection of an appropriate analytical method for this compound quantification depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. The following sections detail the principles, advantages, and limitations of various techniques.

1. Gas Chromatography (GC) with Derivatization

Gas chromatography is a powerful technique for separating and quantifying volatile compounds. However, the high reactivity of this compound necessitates a derivatization step to convert it into a more stable and less reactive compound suitable for GC analysis.

  • Principle: this compound is reacted with a derivatizing agent to form a stable, volatile derivative. This derivative is then introduced into the GC system, separated on a chromatographic column, and detected by a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Common Derivatizing Agents: Alcohols (e.g., 1-propanol) can react with acyl chlorides to form stable esters.[1] Aniline has also been used for the derivatization of other acyl chlorides.[2]

  • Advantages: High sensitivity and selectivity, especially when coupled with MS.[1] Established methods for similar compounds can be adapted.[2]

  • Limitations: The derivatization step can be complex and may introduce errors. Incomplete derivatization or side reactions can affect accuracy. The method is indirect, as it quantifies the derivative, not the original analyte.

2. High-Performance Liquid Chromatography (HPLC) with Derivatization

HPLC is a versatile technique for the analysis of a wide range of compounds. Similar to GC, a derivatization step is typically required for the analysis of highly reactive acyl chlorides like this compound.

  • Principle: this compound is derivatized to form a stable, non-volatile derivative with a chromophore or fluorophore, which allows for sensitive detection by UV-Vis or fluorescence detectors. The derivative is then separated on an HPLC column. A general method for acyl chlorides involves derivatization with 2-nitrophenylhydrazine (B1229437).[3]

  • Advantages: High specificity and sensitivity, particularly with UV or fluorescence detection.[3] Applicable to a wide range of lipophilic drug substances where residual acyl chlorides may be present.[3]

  • Limitations: The derivatization process can be time-consuming. The choice of derivatizing agent and reaction conditions is critical for achieving complete and reproducible derivatization.

3. Titrimetric Methods

Titrimetric methods, particularly argentometric titrations, are classical analytical techniques for the quantification of chloride ions. This method would be an indirect way to determine this compound concentration by measuring the chloride produced upon its hydrolysis.

  • Principle: this compound is hydrolyzed in an aqueous solution to produce formic acid and hydrochloric acid. The resulting chloride ions are then titrated with a standardized solution of silver nitrate (B79036). The endpoint can be detected potentiometrically or with a colorimetric indicator like potassium chromate (B82759) (Mohr's method).[4][5][6]

  • Advantages: Simple, inexpensive, and does not require sophisticated instrumentation.[5][6]

  • Limitations: Lack of specificity; any other chloride source in the sample will interfere with the measurement.[6] The hydrolysis of this compound must be complete for accurate quantification. Not suitable for trace-level analysis.

4. Spectroscopic Methods

While spectroscopic techniques like Infrared (IR) spectroscopy and microwave spectroscopy are primarily used for the identification and structural elucidation of this compound,[7][8][9] they can be adapted for quantitative purposes under specific conditions. An indirect spectrophotometric method can also be employed by measuring the chloride ion after hydrolysis.

  • Principle (Indirect Spectrophotometry): After hydrolysis of this compound, the chloride ions can be reacted with a reagent mixture of mercury(II) thiocyanate (B1210189) and ferric ion to form a colored complex, Fe(SCN)2+, which can be measured spectrophotometrically.[10]

  • Advantages: Simple and cost-effective for the indirect quantification of chloride.

  • Limitations: This method is indirect and lacks specificity for this compound.[10] It is susceptible to interference from other ions that may be present in the sample matrix. Direct quantitative analysis using IR may be possible by measuring the absorbance of a characteristic vibrational band, but this would require careful calibration and may suffer from matrix effects.

Quantitative Data Summary

The following table summarizes the performance characteristics of the discussed analytical methods. Data for this compound is limited, so performance metrics are often inferred from the analysis of other acyl chlorides or chlorinated compounds.

Analytical MethodAnalyteDerivatizing AgentLinearity (r²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Reference
GC-MS Phosgene & other chlorides1-Propanol>0.99--66-80[1]
GC Acryloyl chlorideAniline0.9995--95.3 - 98.2[2]
HPLC-UV Aromatic & aliphatic acyl chlorides2-Nitrophenylhydrazine0.99990.01–0.03 µg/mL15.3 - 16.7 ppm97.86 - 100.5[3]
Indirect Spectrophotometry Chloride IonHg(SCN)₂ / Fe³⁺0.99910.325 ppm1.083 ppm>92.9[10]

Experimental Protocols

1. GC-MS with 1-Propanol Derivatization (Adapted for this compound)

This protocol is adapted from a method for the analysis of other reactive chlorides.[1]

  • Sample Preparation: Prepare a standard solution of this compound in a dry, inert solvent (e.g., anhydrous hexane).

  • Derivatization: To 100 µL of the sample or standard solution, add 100 µL of a 40% solution of pyridine (B92270) in 1-propanol. Vortex the mixture and incubate at 60°C for 30 minutes.

  • Extraction: After cooling to room temperature, add 500 µL of hexane (B92381) and 500 µL of deionized water. Vortex for 1 minute and centrifuge to separate the phases.

  • Analysis: Inject an aliquot of the upper hexane layer into the GC-MS system.

  • GC-MS Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm)

    • Injector Temperature: 250°C

    • Oven Program: Initial temperature 40°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Detection: Electron Ionization (EI) mode with a scan range of m/z 40-400.

2. HPLC-UV with 2-Nitrophenylhydrazine Derivatization (Adapted for this compound)

This protocol is based on a general method for the determination of acyl chlorides.[3]

  • Sample and Standard Preparation: Prepare solutions of this compound in a suitable aprotic solvent (e.g., acetonitrile).

  • Derivatization Reagent: Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in acetonitrile (B52724).

  • Derivatization Procedure: Mix equal volumes of the sample/standard solution and the derivatization reagent. Allow the reaction to proceed at room temperature for 30 minutes.

  • Analysis: Inject the derivatized solution into the HPLC system.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of 280 nm.

3. Indirect Titrimetric Analysis

This protocol is a standard method for chloride determination.[4][5]

  • Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in a known volume of deionized water to ensure complete hydrolysis.

  • Titration Setup: Transfer an aliquot of the hydrolyzed sample solution to an Erlenmeyer flask. Add 1-2 mL of 5% potassium chromate indicator solution.

  • Titration: Titrate with a standardized solution of 0.1 M silver nitrate until the first permanent appearance of a reddish-brown precipitate of silver chromate.

  • Calculation: Calculate the concentration of chloride, and subsequently this compound, based on the volume of silver nitrate consumed.

Visualizations

Experimental_Workflow_GC_Derivatization Sample This compound Sample Derivatization Derivatization (1-Propanol/Pyridine) Sample->Derivatization React Extraction Liquid-Liquid Extraction (Hexane) Derivatization->Extraction Isolate Derivative GCMS GC-MS Analysis Extraction->GCMS Inject Quantification Quantification GCMS->Quantification Data Processing

Caption: Workflow for the quantitative analysis of this compound via GC-MS with derivatization.

Method_Comparison_Logic cluster_direct Direct Analysis (Challenging) cluster_indirect Indirect & Derivatization Methods Direct_Methods Direct Methods Indirect_Methods Indirect/Derivatization Methods GC Gas Chromatography (with Derivatization) Indirect_Methods->GC HPLC HPLC (with Derivatization) Indirect_Methods->HPLC Titrimetry Titrimetry (Indirect) Indirect_Methods->Titrimetry Spectroscopy Spectroscopy (Indirect) Indirect_Methods->Spectroscopy

Caption: Logical relationship of analytical approaches for this compound quantification.

References

A Spectroscopic Comparison of Formyl Chloride and Its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of the highly reactive acyl chloride, formyl chloride, and its principal reaction products. Due to its instability, this compound is often generated in situ for synthetic applications, such as in the Gattermann-Koch reaction for the formylation of aromatic compounds.[1] Understanding its spectroscopic signature, alongside those of its derivatives, is crucial for reaction monitoring and product characterization. This document summarizes key spectroscopic data from infrared (IR), Raman, nuclear magnetic resonance (NMR), and mass spectrometry (MS) analyses, supported by detailed experimental protocols and visual diagrams to elucidate reaction pathways and analytical workflows.

Spectroscopic Data Comparison

The following tables provide a comparative summary of the key spectroscopic data for this compound and its common reaction products: formic acid (from hydrolysis), methyl formate (B1220265) (from alcoholysis with methanol), and formamide (B127407) (from reaction with ammonia).

Table 1: Infrared (IR) Spectroscopic Data (cm⁻¹)

CompoundC=O StretchC-H StretchO-H StretchN-H StretchC-O StretchC-Cl StretchReference
This compound ~1800-----[1]
Formic Acid 177029433570-1218-
Methyl Formate 17252960--1190-
Formamide 16902870-3350, 3180--

Table 2: Raman Spectroscopic Data (cm⁻¹)

CompoundC=O StretchC-H StretchO-H BendN-H BendC-O StretchReference
This compound Data not readily available----
Formic Acid 166529601400-1200[2]
Methyl Formate Data not readily available----
Formamide 16752875-1605-

Table 3: ¹H NMR Spectroscopic Data (ppm)

Compound-CHO-OH-OCH₃-NH₂SolventReference
This compound Not readily available due to instability----
Formic Acid 8.2611.0 (broad)--D₂O / CDCl₃[3]
Methyl Formate 8.07-3.76-CDCl₃[4]
Formamide 8.21--7.48, 7.21neat[5]

Table 4: ¹³C NMR Spectroscopic Data (ppm)

CompoundC=O-OCH₃SolventReference
This compound Not readily available due to instability--
Formic Acid 167.3-H₂O[1]
Methyl Formate 162.551.5CDCl₃
Formamide 162.8-DMSO-d₆[6]

Table 5: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment IonsReference
This compound 64, 66 (isotope pattern)29 (HCO⁺), 36/38 (HCl⁺)
Formic Acid 4645 (HCOO⁺), 29 (HCO⁺), 28 (CO⁺), 18 (H₂O⁺)[7]
Methyl Formate 6031 (CH₃O⁺), 29 (HCO⁺)[8]
Formamide 4544 (CONH₂⁺), 28 (CO⁺)[9]

Reaction Pathways and Experimental Workflow

The reactivity of this compound is dominated by nucleophilic acyl substitution. Below are diagrams illustrating the primary reaction pathways and a general experimental workflow for the spectroscopic analysis of these reactions.

formyl_chloride_reactions cluster_products Reaction Products formyl_chloride This compound (HCOCl) formic_acid Formic Acid (HCOOH) formyl_chloride->formic_acid + H₂O (Hydrolysis) methyl_formate Methyl Formate (HCOOCH₃) formyl_chloride->methyl_formate + CH₃OH (Alcoholysis) formamide Formamide (HCONH₂) formyl_chloride->formamide + NH₃ (Ammonolysis)

Caption: Reaction pathways of this compound.

spectroscopic_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis in_situ In situ generation of This compound reaction Reaction with Nucleophile (H₂O, CH₃OH, NH₃) in_situ->reaction ir FTIR Spectroscopy reaction->ir Vibrational Modes raman Raman Spectroscopy reaction->raman Molecular Fingerprint nmr NMR Spectroscopy (¹H, ¹³C) reaction->nmr Structural Elucidation ms Mass Spectrometry (GC-MS) reaction->ms Molecular Weight & Fragmentation

Caption: Experimental workflow for spectroscopic analysis.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. Given the instability of this compound, specialized techniques are required for its analysis, while standard protocols are suitable for its more stable reaction products.

Infrared (IR) Spectroscopy
  • For this compound (Gas-Phase FTIR):

    • Sample Preparation: this compound is generated in situ and introduced into a gas-phase IR cell with KBr or NaCl windows. The cell is typically maintained at a low temperature to minimize decomposition.

    • Instrumentation: A high-resolution Fourier Transform Infrared (FTIR) spectrometer is used.

    • Data Acquisition: The background spectrum of the empty cell is recorded. The spectrum of the this compound sample is then acquired, typically with a resolution of 1 cm⁻¹ or better.

    • Data Processing: The sample spectrum is ratioed against the background spectrum to obtain the absorbance or transmittance spectrum.

  • For Reaction Products (Liquid/Solid):

    • Sample Preparation: Liquid samples (formic acid, methyl formate) are analyzed as a thin film between two salt plates (e.g., KBr). Solid samples (formamide) can be analyzed as a KBr pellet or a Nujol mull.

    • Instrumentation: A standard benchtop FTIR spectrometer is sufficient.

    • Data Acquisition: A background spectrum is collected. The sample is then placed in the beam path, and the spectrum is recorded.

Raman Spectroscopy
  • For Formic Acid and Formamide:

    • Sample Preparation: Liquid or solid samples are placed in a glass capillary tube or NMR tube.

    • Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) is used.

    • Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed. The integration time and laser power are optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • For Reaction Products:

    • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

    • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

    • Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences. For ¹H NMR, key parameters include the spectral width, number of scans, and relaxation delay. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

Mass Spectrometry (MS)
  • For this compound and Reaction Products (GC-MS):

    • Sample Preparation: Dilute solutions of the analytes are prepared in a volatile solvent. For the in situ generated this compound, the reaction mixture can be directly sampled if the components are sufficiently volatile.

    • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used. The GC is equipped with a suitable capillary column (e.g., a polar column for these compounds). The MS can be a quadrupole or ion trap analyzer.

    • Data Acquisition: The sample is injected into the GC, where the components are separated based on their boiling points and interactions with the column stationary phase. As each component elutes from the GC column, it enters the MS, where it is ionized (typically by electron ionization), and the mass-to-charge ratios of the resulting ions are measured.

    • Data Analysis: The resulting mass spectra are analyzed to determine the molecular weight and fragmentation pattern of each component, aiding in its identification.

References

A Comparative Guide to the Efficacy of Formyl Chloride and Dichloromethyl Methyl Ether in Aromatic Formylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two key reagents used in the formylation of aromatic compounds: the highly reactive, unstable formyl chloride, typically generated in situ for the Gattermann-Koch reaction, and the more stable dichloromethyl methyl ether, the reagent of choice for the Rieche formylation. This comparison aims to assist researchers in selecting the appropriate formylating agent by providing a side-by-side analysis of their efficacy, substrate scope, and reaction conditions, supported by experimental data.

At a Glance: this compound vs. Dichloromethyl Methyl Ether

FeatureThis compound (via Gattermann-Koch Reaction)Dichloromethyl Methyl Ether (via Rieche Formylation)
Stability Highly unstable, generated in situ.[1][2]Stable, commercially available liquid.
Primary Use Formylation of aromatic hydrocarbons (e.g., benzene (B151609), toluene).[3][4][5]Formylation of electron-rich aromatic compounds, including phenols and ethers.[6]
Reaction Name Gattermann-Koch Reaction.[3][4][5]Rieche Formylation.[6]
Typical Catalysts Strong Lewis acids (e.g., AlCl₃) and a co-catalyst (e.g., CuCl).[3][4]Lewis acids (e.g., TiCl₄, SnCl₄).[6]
Substrate Scope Generally limited to aromatic hydrocarbons and their less activated derivatives. Not suitable for phenols and phenol (B47542) ethers.[5]Broad scope for electron-rich aromatics, particularly effective for phenols and their ethers.[4][7]
Handling Requires handling of toxic carbon monoxide and corrosive HCl gas under pressure.[8]A moisture-sensitive and lachrymatory liquid that should be handled in a fume hood.

Data Presentation: A Quantitative Comparison of Yields

The selection of a formylating agent is often dictated by the substrate and the desired product. Below is a summary of reported yields for the formylation of various aromatic compounds using both methods.

Dichloromethyl Methyl Ether in Rieche Formylation

The Rieche formylation using dichloromethyl methyl ether is particularly effective for the ortho-formylation of electron-rich phenols and anisoles, often with high regioselectivity and good to excellent yields.

SubstrateProduct(s)CatalystReaction ConditionsYield (%)
3,5-Dimethoxyphenol (B141022)2-Formyl-3,5-dimethoxyphenol & 4-Formyl-3,5-dimethoxyphenol (82:18 ratio)TiCl₄DCM, 0 °C94
2,3,5-Trimethylphenol2-Formyl-3,5,6-trimethylphenol & 4-Formyl-3,5,6-trimethylphenol (7:3 ratio)TiCl₄DCM, 0 °C93
3,4,5-Trimethoxyphenol2-Formyl-3,4,5-trimethoxyphenolTiCl₄DCM, 0 °CHigh
Anisole2-Methoxybenzaldehyde & 4-Methoxybenzaldehyde (1:1.1 ratio)TiCl₄DCM, 0 °C97
Phenol2-Hydroxybenzaldehyde & 4-HydroxybenzaldehydeTiCl₄DCM, 0 °CLow (decomposition observed)
3-Methylphenol4-Hydroxy-2-methylbenzaldehyde, 2-Hydroxy-6-methylbenzaldehyde & 2-Hydroxy-4-methylbenzaldehydeTiCl₄DCM, 0 °C16 (for 4-hydroxy-2-methylbenzaldehyde), 40 (for the mixture of the other two isomers)
3-Methoxyphenol4-Hydroxy-2-methoxybenzaldehyde, 6-Hydroxy-2-methoxybenzaldehyde & 2-Hydroxy-4-methoxybenzaldehydeTiCl₄DCM, 0 °C17 (for 4-hydroxy-2-methoxybenzaldehyde), 44 (for the mixture of the other two isomers)
This compound in Gattermann-Koch Reaction

Due to the in situ generation of the highly unstable this compound, the Gattermann-Koch reaction is primarily applied to the formylation of benzene and its alkylated derivatives. Quantitative yield data in the literature is less consistently tabulated than for the Rieche formylation, but the reaction is known to provide good yields for suitable substrates.

SubstrateProductCatalyst/Co-catalystTypical Yield (%)
BenzeneBenzaldehydeAlCl₃/CuClGood
Toluene (B28343)p-Tolualdehyde (major)AlCl₃/CuClGood
XyleneDimethylbenzaldehydeAlCl₃/CuClGood
MesityleneMesitaldehydeAlCl₃/CuClHigh

Experimental Protocols

Rieche Formylation of 3,5-Dimethoxyphenol

Materials:

  • 3,5-Dimethoxyphenol

  • Dichloromethyl methyl ether

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • 0.1 N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis

Procedure:

  • A solution of 3,5-dimethoxyphenol (1.0 eq) in anhydrous DCM is prepared in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • The flask is cooled to 0 °C in an ice bath.

  • Titanium tetrachloride (2.2 eq) is added dropwise to the stirred solution over 15-30 minutes.

  • The reaction mixture is stirred at 0 °C for an additional 30-60 minutes.

  • Dichloromethyl methyl ether (1.0 eq) is then added dropwise over 15 minutes.

  • The reaction is allowed to proceed at 0 °C for 1-2 hours.

  • The reaction is quenched by the addition of a saturated aqueous NH₄Cl solution.

  • The mixture is stirred for 1 hour, allowing it to warm to room temperature.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed sequentially with 0.1 N HCl, saturated aqueous NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The product can be further purified by column chromatography on silica (B1680970) gel.

Gattermann-Koch Formylation of Toluene

Materials:

  • Toluene, anhydrous

  • Carbon monoxide (CO) gas

  • Hydrogen chloride (HCl) gas, anhydrous

  • Aluminum chloride (AlCl₃), anhydrous

  • Copper(I) chloride (CuCl), anhydrous

  • Anhydrous solvent (e.g., benzene or dichloromethane)

  • Ice-water mixture

  • Dichloromethane or ether for extraction

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • High-pressure reaction vessel (autoclave)

Procedure:

  • A high-pressure reaction vessel is charged with anhydrous aluminum chloride and a catalytic amount of copper(I) chloride under an inert atmosphere.

  • Anhydrous toluene and a dry solvent are added to the vessel.

  • The vessel is sealed and cooled.

  • A mixture of carbon monoxide and anhydrous hydrogen chloride gas is introduced into the vessel to the desired pressure.

  • The reaction mixture is stirred vigorously at a controlled temperature (often near room temperature) for several hours.

  • Upon completion, the vessel is carefully depressurized, and the reaction mixture is poured onto an ice-water mixture to decompose the aluminum chloride complex.

  • The product is extracted into an organic solvent such as dichloromethane or ether.

  • The organic layer is washed with water, saturated aqueous NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The resulting p-tolualdehyde can be purified by distillation.

Reaction Mechanisms and Workflows

The distinct reactivity of this compound and dichloromethyl methyl ether stems from their different reaction mechanisms.

Gattermann-Koch Reaction Mechanism

The Gattermann-Koch reaction proceeds via an electrophilic aromatic substitution where the electrophile, a formyl cation equivalent, is generated in situ from carbon monoxide and HCl with the aid of a Lewis acid.

Gattermann_Koch CO CO FormylChloride [H-C=O]⁺ AlCl₄⁻ (Formyl cation equivalent) CO->FormylChloride Generation of Electrophile HCl HCl HCl->FormylChloride Generation of Electrophile AlCl3 AlCl₃ AlCl3->FormylChloride Generation of Electrophile SigmaComplex Arenium Ion (Sigma Complex) FormylChloride->SigmaComplex Aromatic Aromatic Ring (e.g., Toluene) Aromatic->SigmaComplex Electrophilic Attack Product Aryl Aldehyde (e.g., p-Tolualdehyde) SigmaComplex->Product Deprotonation

Caption: Gattermann-Koch reaction pathway.

Rieche Formylation Mechanism

In the Rieche formylation, dichloromethyl methyl ether is activated by a Lewis acid to form a dichloromethyl cation equivalent, which then acts as the electrophile.

Rieche_Formylation DCMME Cl₂CH-OCH₃ (Dichloromethyl methyl ether) Electrophile [ClCH-OCH₃]⁺ TiCl₅⁻ (Electrophilic Species) DCMME->Electrophile LewisAcid TiCl₄ (Lewis Acid) LewisAcid->Electrophile Activation Intermediate Intermediate Electrophile->Intermediate Aromatic Electron-Rich Aromatic Ring (e.g., Phenol) Aromatic->Intermediate Electrophilic Attack Product Aryl Aldehyde Intermediate->Product Hydrolysis

Caption: Rieche formylation pathway.

Experimental Workflow Comparison

The following diagram illustrates the general experimental workflows for both formylation methods, highlighting the key differences in setup and workup procedures.

Experimental_Workflow cluster_GK Gattermann-Koch Formylation cluster_Rieche Rieche Formylation GK_start Start GK_setup High-Pressure Reactor Setup GK_start->GK_setup GK_reaction Reaction with CO and HCl gas GK_setup->GK_reaction GK_quench Quench with Ice-Water GK_reaction->GK_quench GK_workup Extraction & Purification GK_quench->GK_workup GK_end End GK_workup->GK_end R_start Start R_setup Standard Glassware (Inert Atmosphere) R_start->R_setup R_reaction Reaction with DCMME & Lewis Acid R_setup->R_reaction R_quench Aqueous Quench (e.g., NH₄Cl) R_reaction->R_quench R_workup Extraction & Purification R_quench->R_workup R_end End R_workup->R_end

Caption: Comparison of experimental workflows.

Conclusion

The choice between this compound (via the Gattermann-Koch reaction) and dichloromethyl methyl ether (via the Rieche formylation) is primarily dictated by the substrate's electronic properties and the desired regioselectivity. For the formylation of simple aromatic hydrocarbons, the Gattermann-Koch reaction is a viable, albeit technically demanding, option. In contrast, for electron-rich systems such as phenols and their ethers, the Rieche formylation with dichloromethyl methyl ether offers a more versatile, higher-yielding, and often more regioselective alternative under milder conditions. Researchers should carefully consider the stability, handling requirements, and substrate compatibility of each reagent when designing a synthetic route.

References

Advantages and disadvantages of using formyl chloride in large-scale synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the introduction of a formyl group is a cornerstone of organic synthesis, pivotal in the creation of a vast array of pharmaceutical intermediates and active compounds. The choice of the formylating agent is a critical decision that dictates reaction efficiency, selectivity, and scalability. This guide provides an objective comparison of formyl chloride, a highly reactive yet unstable reagent, with its principal alternatives used in large-scale synthesis. The performance of these methods is evaluated based on experimental data, with a focus on reaction yields, conditions, safety, and cost-effectiveness.

Executive Summary

This compound (HCOCl) is a potent formylating agent, but its extreme instability and tendency to decompose into carbon monoxide and hydrogen chloride render it impractical for isolation and storage, especially on a large scale.[1][2][3][4] Consequently, its use is primarily channeled through in situ generation, most notably in the Gattermann-Koch reaction. This method, while effective for simple arenes, faces limitations in substrate scope and requires high pressures of toxic gases.

The Vilsmeier-Haack reaction, which employs a stable, pre-formed or in situ-generated Vilsmeier reagent from dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃), has emerged as a more versatile and widely adopted alternative.[5][6][7] It offers milder reaction conditions, a broader substrate scope, and greater operational simplicity, making it a preferred choice for many industrial applications. Other methods, such as using DMF with various activating agents, also provide viable, often safer and more cost-effective, pathways for formylation. The selection of the optimal formylating strategy hinges on a careful evaluation of substrate reactivity, desired selectivity, process safety, and economic viability.

Data Presentation: Performance Comparison of Formylating Agents

The following tables summarize quantitative data for the formylation of various aromatic and heteroaromatic substrates, offering a comparative look at the efficacy of different methods.

Table 1: Formylation of Simple Aromatic Compounds

SubstrateMethodReagentsReaction ConditionsYield (%)Reference(s)
BenzeneGattermann-KochCO, HCl, AlCl₃, CuClHigh pressure~50-60%[8][9]
Toluene (B28343)Gattermann-KochCO, HCl, AlCl₃, CuClHigh pressureHigh (p-tolualdehyde)[10]
Anisole (B1667542)Vilsmeier-HaackPOCl₃, DMF100°C, 3h92%[4]
N,N-DimethylanilineVilsmeier-HaackPOCl₃, DMF0-20°C>90%[7]

Table 2: Formylation of Heterocyclic and Polycyclic Aromatic Compounds

SubstrateMethodReagentsReaction ConditionsYield (%)Reference(s)
PyrroleVilsmeier-HaackPOCl₃, DMF0-35°C~80%[1]
IndoleVilsmeier-HaackPOCl₃, DMF0-5°C>95%[11]
AnthraceneVilsmeier-HaackN-methylformanilide, POCl₃100°C~85%[7]
PhenolVilsmeier-HaackSOCl₂, DMFRoom Temp, 20-30 min (solvent-free)94%[12]

Table 3: Cost-Benefit Analysis of Formylating Agents

Method/ReagentKey ComponentsEstimated Bulk CostAdvantagesDisadvantages
Gattermann-KochCO, HCl, AlCl₃Variable, depends on infrastructureUses inexpensive raw materials.Requires high-pressure equipment; CO is highly toxic; limited substrate scope.[13][14]
Vilsmeier-HaackPOCl₃, DMFPOCl₃: ~
0.72.5/kg,DMF:0.7-2.5/kg, DMF: ~0.7−2.5/kg,DMF:
0.02-10/kg
Cost-effective, versatile, milder conditions, widely used in industry.[15][16]Corrosive and hazardous reagents; generates acidic byproducts.[15]
Formic Acid/Activating AgentFormic Acid, DCCFormic Acid: ~
1.5/kg,DCC:1.5/kg, DCC: ~1.5/kg,DCC:
10-20/kg
Mild conditions.Formation of difficult-to-remove byproducts (e.g., dicyclohexylurea).[15]
N-FormylsaccharinN-Formylsaccharin~$7-24/g (lab scale)Solid, stable, and reactive.High cost, saccharin (B28170) byproduct.[15]

Disclaimer: Prices are estimates and may vary based on supplier, purity, and quantity.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of Anisole

This protocol is adapted from a study on the kinetics of the Vilsmeier-Haack reaction with anisole.[4]

Materials:

  • Anisole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM) as solvent

  • Sodium acetate (B1210297) solution (aqueous)

  • Ice bath

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, place DMF in DCM. Cool the flask in an ice bath. Add POCl₃ dropwise to the cooled DMF solution with continuous stirring. The Vilsmeier reagent is formed in situ.

  • Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of anisole in DCM dropwise at 0°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and a saturated solution of sodium acetate. Stir vigorously for 30 minutes to hydrolyze the intermediate iminium salt.

  • Extraction and Purification: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure, and the crude product (p-anisaldehyde) is purified by vacuum distillation or column chromatography.

Protocol 2: Gattermann-Koch Formylation of Toluene (Conceptual Large-Scale)

This protocol describes the general industrial procedure for the Gattermann-Koch reaction.[8][10]

Materials:

  • Toluene

  • Carbon monoxide (CO) gas

  • Hydrogen chloride (HCl) gas

  • Anhydrous aluminum chloride (AlCl₃)

  • Copper(I) chloride (CuCl)

  • High-pressure reactor

Procedure:

  • Catalyst Slurry Preparation: In a suitable solvent (e.g., excess toluene or an inert solvent), a slurry of anhydrous AlCl₃ and a catalytic amount of CuCl is prepared in a high-pressure reactor.

  • Reactant Introduction: The reactor is sealed and purged with an inert gas. Toluene is then charged into the reactor.

  • Gaseous Reagent Feed: The reactor is pressurized with a mixture of carbon monoxide and hydrogen chloride gas. The pressure is typically maintained at a high level (e.g., 50-200 atm).

  • Reaction: The mixture is heated and vigorously agitated. The reaction is exothermic and requires careful temperature control. The reaction is typically run for several hours.

  • Decompression and Quenching: After the reaction is complete, the reactor is cooled, and the pressure is carefully released. The reaction mixture is then quenched by slowly adding it to ice-water to decompose the aluminum chloride complex.

  • Separation and Purification: The organic layer containing p-tolualdehyde is separated. The aqueous layer is extracted with a suitable solvent. The combined organic layers are washed, dried, and the product is purified by distillation.

Mandatory Visualization

Reaction Pathway: Vilsmeier-Haack vs. Gattermann-Koch

Formylation_Pathways Comparative Reaction Pathways for Formylation cluster_VH Vilsmeier-Haack Reaction cluster_GK Gattermann-Koch Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate_VH Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate_VH Arene_VH Electron-Rich Arene Arene_VH->Intermediate_VH Electrophilic Attack Aldehyde_VH Aryl Aldehyde Intermediate_VH->Aldehyde_VH H2O_VH H₂O (Workup) H2O_VH->Aldehyde_VH Hydrolysis CO CO Formyl_Cation Formyl Cation [HCO]⁺ (or this compound intermediate) CO->Formyl_Cation HCl HCl HCl->Formyl_Cation Intermediate_GK Sigma Complex Formyl_Cation->Intermediate_GK Arene_GK Arene (e.g., Benzene) Arene_GK->Intermediate_GK Electrophilic Attack Aldehyde_GK Aryl Aldehyde Intermediate_GK->Aldehyde_GK Deprotonation AlCl3 AlCl₃/CuCl AlCl3->Formyl_Cation Catalyst

Caption: Vilsmeier-Haack vs. Gattermann-Koch reaction pathways.

Logical Workflow: Choosing a Formylation Method for Large-Scale Synthesis

Formylation_Decision_Tree start Start: Need for Large-Scale Formylation substrate_check Substrate Type? start->substrate_check conditions_check High Pressure/Toxic Gas Handling Feasible? substrate_check->conditions_check Simple Arene (Benzene, Toluene) vilsmeier Use Vilsmeier-Haack Reaction substrate_check->vilsmeier Electron-Rich Arene or Heterocycle reagent_check Substrate Sensitive to Strong Lewis Acids? conditions_check->reagent_check No gattermann Consider Gattermann-Koch Reaction conditions_check->gattermann Yes cost_check Is Cost the Primary Driver? reagent_check->cost_check No reagent_check->vilsmeier Yes cost_check->vilsmeier No other_methods Evaluate Other Methods (e.g., Formic Acid/DCC) cost_check->other_methods Yes

References

A Comparative Guide to Validating Products from Formyl Chloride and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful introduction of a formyl group is a critical step in the synthesis of many pharmaceuticals and fine chemicals. Formyl chloride, the simplest acyl chloride, is a highly reactive agent for this purpose. However, its inherent instability necessitates the use of alternative formylating agents and robust analytical methods to validate the structure of the resulting products.[1] This guide provides a comparative overview of common formylation reactions and details the key experimental and spectroscopic techniques required to confirm successful product formation.

Performance Comparison: Formylating Agents

This compound is often generated in situ for immediate use due to its tendency to decompose into carbon monoxide and hydrogen chloride.[1] This instability has led to the development and widespread use of several alternative reagents. The choice of formylating agent depends on factors like substrate scope, reaction conditions, and safety.

Formylating AgentKey AdvantagesKey DisadvantagesTypical Substrates
This compound (in situ) High reactivity, often leading to rapid reactions.Highly unstable and not commercially available; requires in situ preparation.[1]Amines, Alcohols, Aromatic Compounds
Formyl Acetate A powerful and effective reagent that can be used under mild conditions.[2]Thermally unstable and sensitive to moisture; must be prepared before use.[2]Amines, Alcohols, Amino Acids[3]
Formic Acid Cost-effective, green, and demonstrates excellent chemoselectivity for amines.[2]Can require excess reagent or a catalyst; dehydration is necessary to drive the reaction.[4]Amines
Vilsmeier Reagent (DMF/POCl₃) Strong electrophile, effective for formylating electron-rich aromatic rings and alkenes.Conditions can be harsh for sensitive substrates.Aromatic compounds, Alkenes
CO₂ / Hydrosilanes Utilizes carbon dioxide as a C1 source, offering a greener approach to formylation.[2]Often requires a catalyst and specific reaction conditions.[5]Amines[5]

Validating Product Structure: A Spectroscopic Approach

Conclusive evidence of a successful formylation reaction is achieved by combining several spectroscopic techniques. Each method provides unique insights into the molecular structure of the product.[3]

Summary of Spectroscopic Data

The following table summarizes the key analytical signatures used to confirm the conversion of a primary amine or alcohol to its corresponding formylated product (a formamide (B127407) or a formate (B1220265) ester).

Analysis MethodStarting Material (Amine/Alcohol)Formylated Product (Formamide/Formate)Confirmation Signature
¹H NMR N-H signal (broad, variable shift) or O-H signal (singlet, variable shift).Appearance of a distinct formyl proton (-CHO) signal (typically 8.0-8.5 ppm).Disappearance of the labile N-H or O-H proton signal and appearance of the formyl proton signal.[3]
¹³C NMR Aliphatic or aromatic carbons.Appearance of a formyl carbon (-CHO) signal (typically 160-165 ppm).A new signal in the downfield region corresponding to the formyl carbonyl carbon.
IR Spectroscopy N-H stretch (approx. 3300-3500 cm⁻¹) or broad O-H stretch (approx. 3200-3600 cm⁻¹).C=O stretch of the formyl group (approx. 1650-1700 cm⁻¹ for formamides; 1700-1720 cm⁻¹ for formates).Disappearance of the N-H or O-H stretch and appearance of a strong carbonyl (C=O) absorption band.[3]
Mass Spectrometry Molecular Ion Peak [M]⁺.Molecular Ion Peak [M+28]⁺.A net mass increase of 28 Da, corresponding to the addition of a carbonyl group (CO) and the loss of a hydrogen atom.[3]

Key Experimental Protocols

Detailed methodologies are crucial for reproducible results and accurate product validation.

Protocol 1: Synthesis of N-benzylformamide via in situ Formyl Acetate Generation

This protocol details the N-formylation of benzylamine (B48309) using formyl acetate, which is generated in the reaction mixture from formic acid and acetic anhydride (B1165640).[2]

Materials:

  • Benzylamine

  • Formic acid (excess)

  • Acetic anhydride

  • Tetrahydrofuran (THF)

  • Cooling bath (-20 °C)

  • Round-bottom flask with magnetic stirrer

Procedure:

  • Dissolve benzylamine (1.0 eq) in THF in the round-bottom flask.

  • Cool the solution to -20 °C using the cooling bath.

  • Slowly add an excess of formic acid to the cooled solution while stirring.

  • Add acetic anhydride (1.0 eq) dropwise to the reaction mixture, ensuring the temperature is maintained at or below -20 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[6]

  • Purify the crude product by column chromatography or recrystallization if necessary.[6]

Protocol 2: Product Structure Validation by Spectroscopy

This protocol outlines the general steps for analyzing the purified product.

1. NMR Spectroscopy:

  • Dissolve a small sample (5-10 mg) of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra.

  • Process the data and identify key signals: look for the characteristic formyl proton peak around 8.0-8.5 ppm in the ¹H spectrum and the disappearance of the starting material's N-H or O-H peak.[3]

2. Infrared (IR) Spectroscopy:

  • Prepare a sample of the purified product (as a thin film on a salt plate for liquids, or as a KBr pellet for solids).

  • Place the sample in an FT-IR spectrometer and acquire the spectrum.

  • Analyze the spectrum for the presence of a strong carbonyl (C=O) absorption band between 1650-1720 cm⁻¹ and the absence of the broad O-H or N-H stretching bands from the starting material.[3]

3. Mass Spectrometry (MS):

  • Dissolve a minute amount of the product in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

  • Infuse the solution into the mass spectrometer (e.g., using an ESI source).

  • Acquire the mass spectrum and determine the mass-to-charge ratio (m/z) of the molecular ion peak.

  • Confirm that the product's molecular weight is 28 Da greater than the starting material's molecular weight.[3]

Visualizing Reaction and Analysis Workflows

Diagrams are essential for clarifying complex chemical pathways and experimental procedures.

G cluster_reaction Nucleophilic Addition-Elimination start Acyl Chloride (e.g., this compound) intermediate Tetrahedral Intermediate start->intermediate 1. Nucleophilic Attack (Addition) nucleophile Nucleophile (Amine or Alcohol) nucleophile->intermediate product Formylated Product (Amide or Ester) intermediate->product 2. Elimination of Leaving Group byproduct HCl intermediate->byproduct

Caption: General mechanism for formylation reactions.

G start Starting Material (Amine/Alcohol) + Formylating Agent reaction Formylation Reaction start->reaction workup Reaction Workup & Purification reaction->workup product Purified Product workup->product analysis Spectroscopic Analysis product->analysis nmr NMR analysis->nmr ir IR analysis->ir ms MS analysis->ms validation Structure Validated nmr->validation ir->validation ms->validation

Caption: Experimental workflow for synthesis and validation.

References

A comparative review of historical and modern formylation techniques.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a formyl group (–CHO) into a molecule is a fundamental transformation in organic synthesis, providing a critical building block for a vast array of complex molecules, including active pharmaceutical ingredients. Over the decades, a variety of techniques have been developed for this purpose, ranging from classical named reactions to modern catalytic methods. This guide provides an objective comparison of key historical and modern formylation techniques, supported by experimental data and detailed methodologies, to assist researchers in selecting the most appropriate method for their synthetic challenges.

Historical Formylation Techniques: The Foundation of Aromatic Aldehyde Synthesis

For much of the 20th century, the synthesis of aromatic aldehydes relied on a handful of named reactions. These methods, while foundational, often require harsh conditions, stoichiometric reagents, and can suffer from limited substrate scope and moderate yields. They remain relevant, however, for specific applications and as benchmarks for newer methods.

The Gattermann and Gattermann-Koch Reactions

The Gattermann and Gattermann-Koch reactions are classic examples of electrophilic aromatic substitution to formylate aromatic compounds. The Gattermann-Koch reaction utilizes carbon monoxide and hydrochloric acid under pressure with a Lewis acid catalyst, and is primarily suited for benzene (B151609) and its alkylated derivatives.[1][2][3] The Gattermann reaction is a variation that employs a source of hydrogen cyanide (HCN) and HCl, extending the substrate scope to phenols, phenolic ethers, and some heterocycles.[4][5] A key modification by Adams, which generates HCN in situ from zinc cyanide, improves the safety of the procedure.[2]

Key Characteristics:

  • Substrates: Gattermann-Koch is effective for benzene and alkylbenzenes.[1] The Gattermann reaction is applicable to more electron-rich systems like phenols and their ethers.[4][6]

  • Reagents: Both require strong Lewis acids (e.g., AlCl₃) and anhydrous conditions. The Gattermann-Koch reaction uses high-pressure CO/HCl, while the Gattermann reaction uses highly toxic HCN or its precursors.[1][4]

  • Limitations: The Gattermann-Koch reaction is not suitable for phenol (B47542) or aniline (B41778) substrates.[4][7] The toxicity of reagents in the Gattermann reaction is a significant drawback.

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is one of the most versatile and widely used methods for formylating electron-rich aromatic and heteroaromatic compounds.[1][8] It involves the use of a "Vilsmeier reagent," an electrophilic iminium salt, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[9] Its milder conditions compared to Friedel-Crafts-type reactions make it suitable for a broader range of sensitive substrates.

Key Characteristics:

  • Substrates: Highly effective for electron-rich arenes such as anilines, phenols, and heterocycles like indoles and pyrroles.[8][10]

  • Reagents: Commonly DMF and POCl₃, although other amides and acid chlorides can be used.[9]

  • Advantages: Generally milder conditions than Gattermann or Gattermann-Koch reactions and avoids the use of highly toxic HCN or high-pressure CO.[10]

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a specific method for the ortho-formylation of phenols.[7][11] The reaction employs chloroform (B151607) in a strong basic solution to generate dichlorocarbene (B158193) (:CCl₂) in situ, which acts as the electrophile.[7] While it is one of the few formylation methods that operates under basic conditions, it often provides modest yields and can have issues with regioselectivity, sometimes giving the para isomer as a byproduct.[12][13]

Key Characteristics:

  • Substrates: Primarily phenols and some electron-rich heterocycles like pyrroles and indoles.[7]

  • Reagents: Chloroform and a strong base (e.g., NaOH or KOH).[11]

  • Selectivity: Generally favors ortho-formylation, a preference attributed to coordination between the phenoxide and the incoming electrophile.[11]

  • Limitations: Yields can be low, and the reaction is often limited to phenol substrates. The use of carbon tetrachloride instead of chloroform leads to carboxylation.[12]

The Duff Reaction

The Duff reaction is another method for the ortho-formylation of phenols, utilizing hexamethylenetetramine (HMTA) in an acidic medium (commonly glycerol (B35011) and boric acid or trifluoroacetic acid).[14][15] The reaction proceeds through an iminium ion intermediate, followed by hydrolysis to yield the aldehyde. While traditionally known for low to moderate yields, modern modifications using microwave assistance have significantly improved its efficiency.[7]

Key Characteristics:

  • Substrates: Strongly electron-donating aromatics, especially phenols.[14]

  • Reagents: Hexamethylenetetramine (HMTA) and an acidic medium.[16]

  • Advantages: Operationally simple and uses relatively inexpensive and non-toxic reagents.[15]

  • Limitations: Classical conditions often result in low yields (15-20%).[15]

Comparative Data for Historical Formylation of Phenols

ReactionSubstrateReagentsConditionsProduct(s)Yield (%)Reference(s)
Reimer-Tiemann PhenolCHCl₃, NaOH65-70°C, 3 hSalicylaldehyde, p-Hydroxybenzaldehyde~30-50% (total)[12][14]
Duff (Classical) PhenolHMTA, glycerol, boric acid150-160°C, 2-3 hSalicylaldehyde15-20%[14][15]
Duff (Microwave) PhenolHMTA, TFA100-150°C, 3-15 minSalicylaldehydeGenerally higher than classical[7]
Vilsmeier-Haack PhenolDMF, SOCl₂Room Temp, 20-30 min (solvent-free)SalicylaldehydeFairly Good[17]
Gattermann PhenolZn(CN)₂, HCl, EtherRefluxSalicylaldehydeGood[18]

Modern Formylation Techniques: Efficiency, Selectivity, and Scope

Modern synthetic chemistry has driven the development of more efficient, selective, and environmentally benign formylation methods. These techniques often rely on catalysis and novel formylating agents, expanding the toolkit available to chemists.

Formylation with DMF Dimethyl Acetal (B89532) (DMF-DMA)

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) has emerged as a mild and effective formylating agent. It is particularly useful for substrates that are sensitive to the acidic and often harsh conditions of traditional methods like the Vilsmeier-Haack reaction. DMF-DMA reacts with active methylene (B1212753) compounds to form enamines, which can then be hydrolyzed to the corresponding aldehydes. It also reacts with primary amines to form formamidines.

Key Characteristics:

  • Substrates: Active methylene compounds (ketones, esters), primary and secondary amines, and electron-rich heterocycles.

  • Advantages: Milder reaction conditions (often room temperature), suitable for acid-sensitive substrates, simplified workup due to volatile byproducts (methanol and dimethylamine), and an improved safety profile compared to reagents like POCl₃.

  • Comparison to Vilsmeier-Haack: DMF-DMA is a less aggressive electrophile than the Vilsmeier reagent, which can lead to higher chemoselectivity. However, the high reactivity of the traditional Vilsmeier reagent may be advantageous for less reactive substrates.

Catalytic Hydroformylation

Hydroformylation, also known as the oxo process, is a powerful and atom-economical industrial process that converts alkenes into aldehydes by the addition of carbon monoxide and hydrogen (syngas).[19] While predominantly used for bulk chemical production, its application in laboratory-scale fine chemical synthesis is growing. The reaction is catalyzed by transition metal complexes, most commonly rhodium and cobalt.[19][20]

Key Characteristics:

  • Substrates: A wide range of alkenes.

  • Reagents: Carbon monoxide (CO) and hydrogen (H₂), typically at elevated pressure.

  • Catalysts: Homogeneous complexes of rhodium, cobalt, or ruthenium. The choice of metal and ligands is crucial for controlling activity and regioselectivity (linear vs. branched aldehyde).[19][20]

  • Advantages: 100% atom economy, high yields, and the ability to introduce a formyl group into aliphatic systems.

  • Challenges: Requires specialized high-pressure equipment. Catalyst recovery and recycling can be an issue in homogeneous systems, though biphasic systems and heterogeneous catalysts are being developed to address this.[20]

Comparative Data for Modern Formylation Techniques

ReactionSubstrateCatalyst/ReagentConditionsProduct(s)Yield (%)Reference(s)
DMF-DMA 2-AminothiopheneDMF-DMARoom TempFormylated productExcellent
Hydroformylation 1-OcteneRh-based catalyst140°C, 40 bar (CO/H₂)Nonanal, 2-Methyloctanal57% (aldehydes)[21]
Hydroformylation 1-Hexene (B165129)RhH(CO)(PPh₃)₃25°C, 1 atm (CO/H₂)Heptanal, 2-MethylhexanalRapid reaction[22]
Hydroformylation CyclohexeneCo-based catalyst145°C, 80 barCyclohexanecarboxaldehyde85% (aldehyde)[12]
Vilsmeier-Haack N,N-DimethylanilineDMF, POCl₃Steam bath, 2 hp-Dimethylaminobenzaldehyde80-84%[10]

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of Indole (B1671886)

This procedure describes the formylation of indole at the C3-position.

Materials:

  • Indole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Sodium acetate (B1210297) solution (saturated, aqueous)

  • Diethyl ether

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere, cool anhydrous DMF in an ice bath.

  • Slowly add POCl₃ (1.1 equivalents) dropwise to the stirred DMF, maintaining the temperature below 10°C.

  • After the addition is complete, stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Prepare a solution of indole (1.0 equivalent) in anhydrous DMF.

  • Add the indole solution dropwise to the Vilsmeier reagent, keeping the temperature below 10°C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to approximately 35-40°C for 1-2 hours, monitoring by TLC.

  • Cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralize the mixture by adding a saturated aqueous solution of sodium acetate until the solution is basic.

  • Stir the mixture until precipitation of the product is complete.

  • Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum to yield indole-3-carboxaldehyde. A yield of ~77% can be expected.[19]

Protocol 2: Reimer-Tiemann Formylation of Phenol

This procedure describes the ortho-formylation of phenol to produce salicylaldehyde.

Materials:

  • Phenol

  • Sodium hydroxide (B78521) (NaOH)

  • Chloroform (CHCl₃)

  • Hydrochloric acid (HCl), dilute

  • Diethyl ether

Procedure:

  • In a three-necked round-bottom flask fitted with a reflux condenser, a mechanical stirrer, and a dropping funnel, dissolve phenol (1.0 equivalent) in an aqueous solution of NaOH (4-5 equivalents).

  • Heat the mixture to 65-70°C with constant stirring.

  • Add chloroform (1.5-2.0 equivalents) dropwise from the dropping funnel over a period of 1 hour. The reaction is exothermic and may require external cooling to maintain the temperature.

  • After the addition is complete, continue stirring the mixture at 65-70°C for an additional 1-2 hours.

  • Cool the reaction mixture to room temperature and remove the excess chloroform by distillation.

  • Acidify the remaining aqueous solution with dilute HCl until it is acidic to litmus (B1172312) paper. This will precipitate the product.

  • Extract the product with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by distillation or recrystallization to yield salicylaldehyde.

Protocol 3: Laboratory-Scale Hydroformylation of 1-Hexene

This protocol provides a general procedure for the rhodium-catalyzed hydroformylation of an alkene. Caution: This reaction involves flammable gases under high pressure and should only be performed by trained personnel using appropriate high-pressure equipment (autoclave).

Materials:

  • 1-Hexene

  • [Rh(acac)(CO)₂] (catalyst precursor)

  • Triphenylphosphine (PPh₃) (ligand)

  • Toluene (B28343) (anhydrous, degassed)

  • Syngas (1:1 mixture of CO:H₂)

Procedure:

  • In a glovebox, charge a high-pressure autoclave equipped with a magnetic stir bar with [Rh(acac)(CO)₂] (e.g., 0.01 mol%) and PPh₃ (e.g., 10 equivalents relative to Rh).

  • Add anhydrous, degassed toluene via cannula to dissolve the catalyst and ligand.

  • Add 1-hexene (1.0 equivalent) to the autoclave.

  • Seal the autoclave, remove it from the glovebox, and connect it to a gas manifold.

  • Pressurize and vent the autoclave three times with syngas to remove air.

  • Pressurize the autoclave to the desired pressure (e.g., 15 bar) with the 1:1 CO/H₂ mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80°C) with vigorous stirring.

  • Monitor the reaction progress by observing the pressure drop (gas consumption).

  • After the reaction is complete (typically a few hours), cool the autoclave to room temperature and carefully vent the excess gas in a well-ventilated fume hood.

  • Open the autoclave and analyze the reaction mixture by GC or NMR to determine the conversion and the ratio of linear (heptanal) to branched (2-methylhexanal) aldehydes.[6]

Visualization of Methodologies

Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Arene Electron-Rich Aromatic Substrate Arene->Intermediate Electrophilic Attack Product Aryl Aldehyde Intermediate->Product Hydrolysis H2O H₂O (Workup) H2O->Product

Caption: General workflow for the Vilsmeier-Haack formylation reaction.

Reimer-Tiemann Reaction Mechanism Overview

Reimer_Tiemann_Mechanism cluster_0 Carbene Generation cluster_1 Formylation & Hydrolysis CHCl3 CHCl₃ Carbene Dichlorocarbene (:CCl₂) CHCl3->Carbene Base Base (OH⁻) Base->CHCl3 Deprotonation Intermediate Dichloromethyl Adduct Carbene->Intermediate Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide Deprotonation by OH⁻ Phenoxide->Intermediate Nucleophilic Attack Product Salicylaldehyde Intermediate->Product Hydrolysis

Caption: Simplified mechanism of the Reimer-Tiemann reaction.

Decision Flowchart for Selecting a Formylation Method

Formylation_Decision_Tree start Start: Need to formylate a molecule substrate_type What is the substrate type? start->substrate_type alkene Alkene substrate_type->alkene aromatic Aromatic / Heterocycle substrate_type->aromatic hydroformylation Consider Hydroformylation alkene->hydroformylation aromatic_activation How electron-rich is the aromatic ring? aromatic->aromatic_activation electron_rich Phenol or very electron-rich aromatic_activation->electron_rich less_activated Benzene or Alkylbenzene aromatic_activation->less_activated ortho_specific Is ortho-selectivity on a phenol required? electron_rich->ortho_specific reimer_tiemann Consider Reimer-Tiemann (basic conditions) ortho_specific->reimer_tiemann Yes duff Consider Duff Reaction (acidic conditions) ortho_specific->duff Yes vilsmeier Consider Vilsmeier-Haack (general for electron-rich rings) ortho_specific->vilsmeier No gattermann_koch Consider Gattermann-Koch less_activated->gattermann_koch

Caption: A decision guide for choosing an appropriate formylation technique.

Conclusion

The selection of a formylation method is a critical decision in synthetic planning, contingent on substrate reactivity, functional group tolerance, desired regioselectivity, and practical considerations such as reagent toxicity and equipment availability. Historical methods like the Reimer-Tiemann, Duff, Vilsmeier-Haack, and Gattermann-Koch reactions provide powerful, albeit sometimes harsh, routes to aromatic aldehydes and remain valuable in many contexts.[7] In contrast, modern techniques such as catalytic hydroformylation and the use of milder reagents like DMF-DMA offer significant advantages in terms of efficiency, atom economy, and substrate scope, particularly for complex molecules encountered in drug development. This guide serves as a foundational resource to navigate these choices, enabling researchers to select the optimal strategy for their synthetic targets.

References

Safety Operating Guide

Proper Disposal of Formyl Chloride: A Safety-Critical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Formyl chloride is an exceptionally unstable and highly reactive chemical. It is not stable at room temperature and decomposes into toxic and corrosive gases.[1][2][3] This guide provides essential safety and logistical information for its disposal. Due to its inherent hazards, in-laboratory treatment or neutralization of this compound is strongly discouraged. The only recommended disposal method is through a licensed professional hazardous waste service.

Immediate Safety and Handling Protocols

Due to its extreme instability, this compound is rarely isolated and is often generated in situ for immediate use.[3][4] Any handling or disposal preparation must occur in a well-ventilated chemical fume hood. Personnel must wear appropriate Personal Protective Equipment (PPE), including:

  • Chemical-resistant gloves (inspect before use)[5]

  • Safety glasses and a face shield[5]

  • A full-coverage lab coat or chemical-resistant suit[5]

  • If exposure is possible, use a NIOSH-approved respirator with appropriate cartridges.[5]

Core Hazards:

  • Extreme Instability: this compound readily and autocatalytically decomposes into carbon monoxide (CO) and hydrogen chloride (HCl).[4][6] This decomposition can occur at room temperature, and the compound is typically only stable at -60°C or below.[1][7]

  • Water Reactivity: It hydrolyzes in the presence of water or moisture to produce formic acid and hydrochloric acid.[6][8]

  • Health Hazards: It is classified as harmful if swallowed, causes skin irritation, and can cause serious eye and respiratory irritation.[5]

Quantitative Data Summary

The following table summarizes the key chemical properties and hazards of this compound.

Property/HazardDataReference
Chemical Formula CHClO[5]
Molecular Weight 64.47 g/mol [9]
Primary Decomposition Decomposes into Carbon Monoxide (CO) and Hydrogen Chloride (HCl)[3][6][8]
Reaction with Water Hydrolyzes to Formic Acid (HCOOH) and Hydrochloric Acid (HCl)[6][10]
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[5]

Disposal Plan and Operational Steps

The procedural guidance for this compound disposal is centered on safe containment and transfer to a certified hazardous waste management facility. Do not attempt to neutralize or dispose of this chemical down the drain. [5]

Step 1: Immediate Containment and Labeling
  • Do Not Mix: Do not mix this compound waste with any other waste stream. Keep it in its original container if possible, or a designated, compatible, and sealable waste container.

  • Secure Closure: Ensure the container is tightly closed to prevent the escape of vapors and to minimize contact with atmospheric moisture.

  • Clear Labeling: Label the container clearly and accurately. The label must include:

    • The words "Hazardous Waste"

    • The chemical name: "this compound"

    • The associated hazards (e.g., "Highly Unstable," "Water-Reactive," "Corrosive," "Toxic Gas Formation")

    • Appropriate GHS pictograms.

Step 2: Safe Temporary Storage
  • Designated Area: Store the sealed and labeled container in a designated satellite accumulation area for hazardous waste.

  • Segregation: Ensure the container is segregated from all incompatible materials, especially water, bases, alcohols, and oxidizing agents.[11]

  • Ventilation: The storage area must be cool, dry, and well-ventilated.

Step 3: Arrange for Professional Disposal
  • Contact EHS: Immediately contact your institution's Environmental Health and Safety (EHS) department or the designated chemical safety officer.

  • Provide Information: Inform them that you have highly unstable this compound waste that requires disposal. Provide details on the quantity and the container it is in.

  • Follow Instructions: Follow the specific instructions provided by the EHS department for the pickup and disposal by a licensed professional waste disposal service.[5] These services are equipped to handle highly reactive and unstable chemicals safely.

Mandatory Disposal Workflow

The logical workflow for the disposal of this compound is strict and prioritizes safety by eliminating any in-laboratory treatment steps. The process ensures the material is safely contained and handed over to professionals.

FormylChlorideDisposal Identify Identify this compound Waste Contain Securely Contain & Label - Do Not Mix - Tightly Seal Container - Label 'Hazardous Waste' Identify->Contain Step 1 Store Store Safely - Segregate from Incompatibles - Cool, Dry, Ventilated Area Contain->Store Step 2 ContactEHS Contact EHS / Safety Officer IMMEDIATELY Store->ContactEHS Step 3 ProfessionalDisposal Arrange Pickup by Licensed Professional Disposal Service ContactEHS->ProfessionalDisposal Final Step

Caption: Mandatory workflow for the safe disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。